molecular formula C16H16ClN3O3S B7791174 Metolazone CAS No. 56436-32-9

Metolazone

Número de catálogo: B7791174
Número CAS: 56436-32-9
Peso molecular: 365.8 g/mol
Clave InChI: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metolazone is a quinazoline that consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl and chloro substituents at positions 2, 3, 6 and 7 respectively. A quinazoline diuretic, with properties similar to thiazide diuretics. It has a role as a diuretic, an antihypertensive agent and an ion transport inhibitor. It is a member of quinazolines, an organochlorine compound and a sulfonamide.
A quinazoline-sulfonamide that is considered a thiazide-like diuretic which is long-acting so useful in chronic renal failure. It also tends to lower blood pressure and increase potassium loss.
This compound is a Thiazide-like Diuretic. The physiologic effect of this compound is by means of Increased Diuresis.
This compound is a long acting, quinazoline-based sulfonamide thiazide-like, diuretic. Similar to the thiazides, this compound acts on the distal convoluted tubule (DCT) and inhibits the sodium-chloride symporter, thereby preventing sodium and chloride reabsorption and excretion of water.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 5 approved and 1 investigational indication.
A quinazoline-sulfonamide derived DIURETIC that functions by inhibiting SODIUM CHLORIDE SYMPORTERS.
See also: Mefruside (related);  Indapamide (related);  Chlorthalidone (related) ... View More ...

Propiedades

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Metolazone's Mechanism of Action on the Distal Convoluted Tubule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolazone (B1676511) is a quinazoline-based, thiazide-like diuretic utilized in the management of hypertension and edema, particularly in cases associated with congestive heart failure or renal disease.[1][2][3] Unlike true thiazide diuretics, this compound belongs to the sulfonamide class but lacks the benzothiadiazine molecular structure, yet it shares a similar physiological mechanism of action.[4][5] Its clinical utility is notable, especially its effectiveness in patients with impaired renal function, a characteristic that distinguishes it from many thiazide diuretics.[1][3] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its effects on the distal convoluted tubule (DCT) of the nephron, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action at the Distal Convoluted Tubule

The primary therapeutic action of this compound is centered on the distal convoluted tubule (DCT), a segment of the nephron responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl).[6][7] this compound selectively targets and inhibits the Na+-Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter, which is located on the apical (luminal) membrane of DCT epithelial cells.[4][8][9][10]

The NCC passively transports one sodium ion and one chloride ion from the tubular fluid into the DCT cell, driven by the low intracellular sodium concentration.[4][6] This low sodium environment is actively maintained by the Na+/K+-ATPase pump on the basolateral membrane, which expels three sodium ions into the interstitium in exchange for two potassium ions.[4]

By binding to and inhibiting the NCC, this compound prevents the reabsorption of NaCl from the tubular lumen.[4][8] Consequently, higher concentrations of Na+ and Cl- remain in the filtrate, osmotically retaining water and leading to increased urine output (diuresis).[1][4] This reduction in salt and water reabsorption decreases the extracellular fluid volume, which contributes to its antihypertensive effect.[8] The increased delivery of sodium to the downstream collecting duct also promotes potassium excretion.[3]

A key feature of this compound is its efficacy in patients with a significantly reduced glomerular filtration rate (GFR), even below 20 mL/min, a condition where traditional thiazide diuretics are often ineffective.[1][3] This is attributed to a secondary, albeit lesser, action in the proximal convoluted tubule, which enhances its overall diuretic potency.[3]

Quantitative Analysis of this compound's Effects

The interaction of this compound with its target and its physiological consequences have been quantified in various studies. The following tables summarize key pharmacokinetic parameters and experimental findings.

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Source
Time to Maximum Plasma Concentration ~1.5 - 8 hours [1][3]
Mean Elimination Half-life 6 to 8 hours [1]
Plasma Protein Binding 95% [1]

| Volume of Distribution | 108.7 ± 21.3 L to 126.3 ± 53.4 L |[1] |

Table 2: Inhibitory Concentration (IC50) of this compound on NCC Data from studies on the flounder Na+-Cl- cotransporter (flNCC) expressed in Xenopus oocytes.

Transporter IC50 of this compound Source
Wild-type flNCC Calculated from dose-response curve [11]

| C576S mutant flNCC | Significantly increased affinity (lower IC50) |[11] |

Table 3: Physiological and Cellular Effects of this compound

Parameter Measured Condition Result Source
Mineralized Nodule Formation Treatment with 10 μM this compound Increased from 285.9 ± 16.3 to 470.2 ± 18.6 nodules/well [7]
Daily Diuresis in Heart Failure Patients This compound + Loop Diuretic 2820 ± 900 mL [12]
Weight Reduction in Heart Failure Patients This compound + Loop Diuretic -6 ± 2.3 kg [12]

| Diuretic Response in Heart Failure Patients | this compound + Loop Diuretic | 940 ± 149 mL / 40 mg Furosemide |[12] |

Signaling and Transport Pathway

The following diagram illustrates the cellular mechanism of this compound action on a distal convoluted tubule epithelial cell.

Metolazone_Mechanism cluster_Cell Distal Convoluted Tubule (DCT) Cell cluster_Interstitium Interstitium / Blood NCC Na+-Cl- Cotransporter (NCC) Target of this compound NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in NCC:f0->NaK_ATPase   Na+ & Cl- Reabsorption Blocked Na_out Na+ NaK_ATPase:f1->Na_out K_Channel K+ Channel Ca_Channel Ca2+ Channel NCX Na+/Ca2+ Exchanger Metolazone_action This compound Metolazone_action->NCC:f1 Inhibits Na_in Na+ Na_in->NCC:f0 Cl_in Cl- Cl_in->NCC:f0 Ca_in Ca2+ Ca_in->Ca_Channel K_out K+ K_out->NaK_ATPase:f2 Ca_out Ca2+

Caption: Cellular mechanism of this compound on the DCT.

Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. Below are detailed protocols representative of those used to study the effects of this compound.

Protocol 1: Determination of IC50 via Ion Uptake Assay in Xenopus laevis Oocytes

This protocol is used to determine the inhibitory concentration (IC50) of this compound on the Na+-Cl- cotransporter (NCC).

  • NCC cDNA Preparation: The cDNA encoding the NCC (e.g., wild-type or mutant) is subcloned into an oocyte expression vector.

  • cRNA Synthesis: Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA using an appropriate RNA polymerase.

  • Oocyte Preparation and Injection:

    • Oocytes are surgically harvested from a female Xenopus laevis frog.

    • The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

    • Healthy, stage V-VI oocytes are selected and injected with a known amount of NCC cRNA (e.g., 50 ng). Control oocytes are injected with water.

    • Oocytes are incubated for 3-5 days to allow for protein expression.

  • Ion Uptake Assay:

    • Oocytes are pre-incubated in a Cl--free uptake solution containing varying concentrations of this compound for 20-30 minutes.

    • The uptake is initiated by transferring the oocytes to an uptake solution containing radiolabeled 22Na+ and non-radiolabeled Na+ and Cl-.

    • After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes multiple times in an ice-cold, isotope-free solution.

  • Quantification and Data Analysis:

    • Individual oocytes are lysed, and the intracellular radioactivity is measured using a gamma counter.

    • The rate of 22Na+ uptake is calculated.

    • The percentage of inhibition is determined for each this compound concentration relative to the control (no drug).

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NCC activity.[11]

Protocol 2: In Vitro Mineralization Assay

This protocol assesses the effect of this compound on the mineralization capacity of bone-forming cells, such as osteoblasts.

  • Cell Culture: Primary osteoblasts or a suitable cell line are cultured in growth medium until they reach confluence.

  • Induction of Mineralization: The growth medium is replaced with a mineralization medium, which is typically supplemented with ascorbic acid and β-glycerophosphate.

  • This compound Treatment: The cells are treated with a specific concentration of this compound (e.g., 10 μM) or a vehicle control. The medium is changed every 2-3 days for a period of 14-21 days.

  • Staining and Quantification:

    • After the treatment period, the cell layer is washed and fixed (e.g., with 4% paraformaldehyde).

    • The calcium deposits (mineralized nodules) are stained using Alizarin Red S solution.

    • The stained nodules are visualized and photographed under a microscope.

    • The number and/or area of the mineralized nodules are quantified using image analysis software.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to determine if there is a significant difference in mineralization between the this compound-treated and control groups.[7]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing a diuretic's effect on its target transporter.

Experimental_Workflow A 1. Clone NCC Gene into Expression Vector B 2. In Vitro Transcription to Synthesize cRNA A->B D 4. Inject Oocytes with NCC cRNA or Water (Control) B->D C 3. Harvest & Prepare Xenopus Oocytes C->D E 5. Incubate Oocytes (3-5 days for protein expression) D->E F 6. Pre-incubate with this compound (Varying Concentrations) E->F G 7. Initiate Ion Uptake with Radiolabeled 22Na+ F->G H 8. Stop Uptake & Wash Oocytes G->H I 9. Measure Radioactivity (Gamma Counting) H->I J 10. Data Analysis: Calculate % Inhibition I->J K 11. Non-linear Regression: Determine IC50 Value J->K

Caption: Workflow for determining diuretic IC50 on NCC.

Conclusion

This compound exerts its diuretic and antihypertensive effects through a well-defined mechanism: the potent inhibition of the Na+-Cl- cotransporter in the apical membrane of the distal convoluted tubule. This action leads to increased natriuresis and diuresis. Its unique efficacy in patients with compromised renal function underscores its important role in clinical practice. The quantitative data and experimental frameworks presented provide a comprehensive overview for researchers and professionals engaged in the study and development of diuretic therapies.

References

An In-depth Technical Guide to the Interaction of Metolazone with the Sodium-Chloride Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511), a quinazoline-based diuretic, exerts its therapeutic effects in the management of hypertension and edema by targeting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3] This integral membrane protein, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron, is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[4][5] By inhibiting NCC, this compound promotes natriuresis and diuresis, leading to a reduction in extracellular fluid volume and consequently, a decrease in blood pressure.[1][2] This guide provides a comprehensive technical overview of the molecular interactions between this compound and NCC, detailing the binding characteristics, structural basis of inhibition, and the experimental methodologies used to elucidate these mechanisms.

Molecular Mechanism of Action

This compound functions as a high-affinity inhibitor of the sodium-chloride cotransporter.[3] Its primary mechanism involves blocking the ion translocation pathway of NCC, thereby preventing the reabsorption of sodium and chloride ions from the renal tubules back into the bloodstream.[1][2] This inhibition leads to an increased excretion of these ions, along with water, resulting in a diuretic effect.[1]

Recent cryo-electron microscopy (cryo-EM) studies of the human NCC have provided significant insights into the structural basis of thiazide and thiazide-like diuretic binding.[6][7][8] These studies reveal that thiazides bind to a specific pocket within the transmembrane domain of NCC, overlapping with the chloride-binding site.[9] This binding stabilizes the transporter in an outward-open or inward-facing conformation, thereby inhibiting the conformational changes necessary for ion transport.[9]

Quantitative Analysis of this compound-NCC Interaction

The affinity of this compound for NCC has been quantified primarily through functional assays, most notably the radiolabeled sodium uptake assay in Xenopus laevis oocytes expressing the cotransporter.[10][11][12] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of this compound required to inhibit 50% of NCC activity.

Species/MutantIC50 (µM)Experimental SystemReference
Rat NCC (rNCC), wild-type0.49 ± 0.04Xenopus laevis oocytes[10]
Flounder NCC (flNCC), wild-type18.2 ± 1.5Xenopus laevis oocytes[10]
rNCC S575C mutant15.8 ± 1.3Xenopus laevis oocytes[10]
flNCC C576S mutant1.2 ± 0.1Xenopus laevis oocytes[11]

This table summarizes the IC50 values of this compound for NCC from different species and specific mutants, as determined by 22Na+ uptake assays in Xenopus laevis oocytes.

Experimental Protocols

Functional Characterization of this compound Inhibition using 22Na+ Uptake Assay in Xenopus laevis Oocytes

This functional assay is a cornerstone for quantifying the inhibitory effect of compounds like this compound on NCC activity.[12]

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[13]
  • Stage V-VI oocytes are selected and injected with complementary RNA (cRNA) encoding the specific NCC construct (e.g., wild-type rat NCC).[14]
  • Injected oocytes are incubated for 2-4 days to allow for protein expression.[14]

2. 22Na+ Uptake Assay:

  • Groups of cRNA-injected and water-injected (control) oocytes are pre-incubated in a chloride-free medium.
  • The uptake is initiated by transferring the oocytes to an uptake solution containing a defined concentration of NaCl and 22Na+ as a tracer. For inhibitor studies, varying concentrations of this compound are included in the uptake solution.[12]
  • After a defined incubation period (typically 60 minutes), the uptake is stopped by washing the oocytes with ice-cold, isotope-free uptake solution.[12]
  • Individual oocytes are lysed, and the intracellular 22Na+ is quantified using a scintillation counter.

3. Data Analysis:

  • The thiazide-sensitive 22Na+ uptake is calculated by subtracting the uptake in the presence of a high concentration of this compound (or in chloride-free medium) from the total uptake.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Visualizations

Signaling Pathway

Metolazone_NCC_Signaling cluster_DCT Distal Convoluted Tubule Cell This compound This compound NCC Sodium-Chloride Cotransporter (NCC) This compound->NCC Inhibition Na_in Na+ Reabsorption NCC->Na_in Facilitates Cl_in Cl- Reabsorption NCC->Cl_in Facilitates Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) NCC->Diuresis Leads to Blood Bloodstream Na_in->Blood Into Cl_in->Blood Into WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Activates pNCC Phosphorylated NCC (Active) SPAK_OSR1->pNCC Phosphorylates pNCC->Na_in pNCC->Cl_in Lumen Tubular Lumen Lumen->this compound

Caption: Signaling pathway of this compound's interaction with NCC.

Experimental Workflow

Experimental_Workflow cluster_oocyte_prep Oocyte Preparation cluster_uptake_assay 22Na+ Uptake Assay cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis Oocytes Collagenase Collagenase Treatment (Defolliculation) Oocyte_Harvest->Collagenase cRNA_Injection Inject NCC cRNA Collagenase->cRNA_Injection Incubation Incubate for Protein Expression cRNA_Injection->Incubation Preincubation Pre-incubate in Cl--free medium Incubation->Preincubation Uptake Incubate with 22Na+ +/- this compound Preincubation->Uptake Wash Wash with ice-cold stop solution Uptake->Wash Lysis Lyse individual oocytes Wash->Lysis Scintillation Quantify 22Na+ via Scintillation Counting Lysis->Scintillation Calculate_Uptake Calculate Thiazide- Sensitive Uptake Scintillation->Calculate_Uptake Dose_Response Plot Dose-Response Curve Calculate_Uptake->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for determining this compound's IC50 on NCC.

Structural Insights into this compound-NCC Interaction

While a specific cryo-EM structure of this compound in complex with NCC is not yet published, structures with other thiazide-like diuretics provide a strong model for its binding.[8] These studies reveal that the inhibitor binds in a pocket formed by several transmembrane helices.[9] Key residues in this pocket are crucial for the affinity of thiazides. For instance, studies comparing rat and flounder NCC have shown that a single amino acid difference (serine in rat vs. cysteine in flounder) in transmembrane domain 11 is responsible for the significantly higher affinity of this compound for the rat ortholog.[10] This highlights the specific molecular determinants of drug-transporter interaction.

Conclusion

This compound effectively controls hypertension and edema by directly inhibiting the sodium-chloride cotransporter in the distal convoluted tubule. The interaction is characterized by high affinity, and the molecular basis of this binding is beginning to be understood through structural biology. Functional assays, particularly 22Na+ uptake in Xenopus oocytes, remain the gold standard for quantifying the inhibitory potency of this compound and other NCC inhibitors. A deeper understanding of the precise molecular interactions will pave the way for the design of next-generation diuretics with improved efficacy and side-effect profiles.

References

Metolazone's Interaction with the Na-Cl Cotransporter: A Technical Guide on Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and kinetics of metolazone (B1676511) with its molecular target, the Na-Cl cotransporter (NCC), also known as SLC12A3. This compound is a quinazoline-based thiazide-like diuretic that exerts its antihypertensive and diuretic effects primarily through the inhibition of NCC in the distal convoluted tubule of the kidney.[1] Understanding the specifics of this molecular interaction is crucial for the development of novel diuretics and for optimizing existing therapeutic strategies.

This compound Binding Affinity for NCC

The binding affinity of this compound for the Na-Cl cotransporter has been quantified primarily through inhibition constant (IC50) values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity. These values are typically determined using functional assays, such as the measurement of radioactive sodium (²²Na⁺) uptake in Xenopus laevis oocytes expressing the NCC protein.

Current literature provides robust data on the IC50 of this compound for different NCC orthologs and the impact of specific amino acid residues on this affinity. A key study highlights a significant difference in affinity between the rat NCC (rNCC) and the flounder NCC (flNCC), pinpointing a single amino acid in transmembrane domain 11 as a critical determinant.[2]

Quantitative Data Summary
Target ProteinMutationThis compound IC50 (µM)Reference
Rat NCC (rNCC)Wild-Type0.48 ± 0.04[2]
Flounder NCC (flNCC)Wild-Type15.3 ± 1.2[2]
Flounder NCC (flNCC)C576S0.52 ± 0.05[3]

Table 1: this compound IC50 values for wild-type and mutant Na-Cl cotransporters. Data are presented as mean ± SE. The C576S mutation in the flounder NCC confers a rat-like high affinity for this compound, underscoring the importance of this specific residue in drug binding.[3]

This compound Binding Kinetics for NCC

As of the latest available scientific literature, specific kinetic parameters for the binding of this compound to the Na-Cl cotransporter, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), have not been experimentally determined and published.

The determination of these kinetic constants would require specialized biophysical techniques, such as surface plasmon resonance (SPR) or radioligand binding kinetic assays. Such studies would provide deeper insights into the drug-target interaction, including the residence time of this compound on the NCC transporter, which can be a critical determinant of its duration of action in vivo. While the affinity (represented by IC50 or Ki) indicates the concentration required for binding, the kinetics (kₒₙ and kₒff) describe the speed at which the drug binds and unbinds from its target.[4][5]

Experimental Protocols

The following section details the methodology for determining the binding affinity of this compound for NCC, based on the protocols implicitly described in the cited literature for functional expression in Xenopus laevis oocytes and subsequent ion uptake assays.[2][6]

NCC Expression in Xenopus laevis Oocytes

This protocol describes the heterologous expression of the NCC protein in an oocyte system, a robust method for studying the function of membrane transporters.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • Modified Barth's Saline (MBS)

  • cRNA of the target NCC (e.g., rNCC, flNCC, or mutants)

  • NANOJECT II microinjector

  • Incubator at 18°C

Procedure:

  • Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.

  • Defolliculation: The follicular layer is removed by incubation in a collagenase solution in a Ca²⁺-free medium, followed by mechanical agitation.

  • cRNA Preparation: Capped cRNA is synthesized in vitro from the linearized plasmid DNA containing the NCC sequence.

  • Microinjection: Stage V-VI oocytes are selected and injected with 50 nL of a solution containing the NCC cRNA using a NANOJECT II microinjector. Control oocytes are injected with a similar volume of sterile water.

  • Incubation: Injected oocytes are incubated for 3-4 days in MBS at 18°C to allow for the expression and membrane insertion of the NCC protein.

²²Na⁺ Uptake Inhibition Assay

This functional assay measures the activity of the expressed NCC protein by quantifying the uptake of radioactive sodium. The inhibitory effect of this compound is determined by measuring this uptake in the presence of varying concentrations of the drug.

Materials:

  • NCC-expressing and control (water-injected) oocytes

  • Uptake buffer (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

  • ²²NaCl (radioactive sodium)

  • This compound stock solution and serial dilutions

  • Scintillation fluid and counter

Procedure:

  • Pre-incubation: Groups of 10-15 oocytes are pre-incubated for 30 minutes in a Cl⁻-free uptake buffer to deplete intracellular chloride and maximize NCC activity.

  • Uptake Initiation: The uptake is initiated by transferring the oocytes to the uptake buffer containing ²²NaCl and the desired concentration of this compound (ranging from 10⁻⁹ to 10⁻⁴ M).

  • Incubation: The oocytes are incubated in the uptake solution for a defined period (e.g., 60 minutes).

  • Uptake Termination and Washing: The uptake is stopped by removing the radioactive solution and washing the oocytes multiple times with ice-cold, isotope-free uptake buffer to remove extracellular ²²Na⁺.[6]

  • Lysis and Scintillation Counting: Individual oocytes are placed in scintillation vials and lysed with a detergent solution. Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The uptake values are corrected by subtracting the uptake measured in control oocytes. The percentage of inhibition for each this compound concentration is calculated relative to the uptake in the absence of the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal inhibition curve using non-linear regression analysis.[3]

Visualizations

Signaling Pathway for NCC Regulation

The activity of the Na-Cl cotransporter is primarily regulated by the WNK-SPAK/OSR1 signaling pathway. This cascade plays a crucial role in modulating sodium reabsorption in the kidney in response to various stimuli.

WNK_SPAK_NCC_Pathway AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs Activate Aldo Aldosterone Aldo->WNKs Activate Insulin Insulin Insulin->WNKs Activate SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 NCC NCC (SLC12A3) Inactive SPAK_OSR1->NCC Phosphorylates pNCC Phosphorylated NCC Active This compound This compound pNCC->this compound Inhibits Experimental_Workflow cluster_expression NCC Expression cluster_assay ²²Na⁺ Uptake Assay cluster_analysis Data Analysis A1 Harvest Xenopus Oocytes A2 Microinject with NCC cRNA A1->A2 A3 Incubate for 3-4 days (Protein Expression) A2->A3 B1 Pre-incubate oocytes in Cl⁻-free buffer A3->B1 Expressed NCC ready for assay B2 Incubate with ²²Na⁺ and varying this compound conc. B1->B2 B3 Wash with ice-cold buffer to stop uptake B2->B3 B4 Lyse oocytes and measure radioactivity B3->B4 C1 Calculate % Inhibition vs. Control B4->C1 Raw CPM data C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 via Non-linear Regression C2->C3

References

Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Pathways Affected by Metolazone Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a quinazoline-based thiazide-like diuretic widely employed in the management of hypertension and edema.[1][2] Its therapeutic efficacy stems from its targeted action on electrolyte transport mechanisms within the renal tubules. At the cellular level, this compound's primary effect is the inhibition of the Na+-Cl- cotransporter (NCC), which directly interferes with the WNK-SPAK/OSR1 signaling cascade, a central pathway for regulating renal salt reabsorption and blood pressure.[3][4] This guide provides a detailed examination of the molecular and cellular pathways modulated by this compound treatment. It includes a summary of quantitative data, detailed experimental protocols for assessing drug activity, and visual diagrams of the core signaling pathways and experimental workflows.

This compound exerts its diuretic and antihypertensive effects by directly inhibiting the Solute Carrier Family 12 Member 3 (SLC12A3), commonly known as the Na+-Cl- cotransporter or NCC.[5][6][7] This transporter is located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[4][8]

Under normal physiological conditions, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.[5] By binding to and inhibiting NCC, this compound blocks this reabsorption process.[1][8] This leads to an increased excretion of sodium (natriuresis) and chloride ions in the urine.[1][4] The resulting osmotic effect promotes the excretion of water (diuresis), reducing extracellular fluid volume, plasma volume, and ultimately, blood pressure.[5][8] this compound's action is primarily at the cortical diluting site and, to a lesser degree, in the proximal convoluted tubule.[2][9]

Core Cellular Pathway: The WNK-SPAK/OSR1-NCC Axis

The activity of the NCC transporter is tightly regulated by a complex intracellular signaling cascade known as the WNK-SPAK/OSR1 pathway. This compound's inhibition of NCC functionally counteracts the downstream effects of this activating pathway.

2.1 Pathway Components and Regulation

  • With-No-Lysine (WNK) Kinases: This family of serine-threonine kinases (WNK1, WNK2, WNK3, WNK4) acts as a crucial sensor for intracellular chloride concentration and other signals.[10][11][12] WNK kinases are themselves regulated by a complex interplay of factors, including the E3 ubiquitin ligase complex formed by Cullin-3 (CUL3) and Kelch-like 3 (KLHL3), which targets WNKs for degradation.[12][13]

  • SPAK and OSR1 Kinases: WNKs phosphorylate and activate the downstream kinases STE20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative Stress Response 1 (OSR1).[3][11][13][14]

  • NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates multiple conserved threonine and serine residues on the N-terminal domain of NCC (e.g., Thr53, Thr58, and Ser71 in rodents).[5][8][11] This phosphorylation is the critical step that switches NCC into its active conformation, promoting its function and the reabsorption of Na+ and Cl-.[5][8]

By inhibiting the final transporter, this compound effectively negates the salt-retaining effects of WNK-SPAK/OSR1 pathway activation.

Metolazone_Pathway cluster_ECF Extracellular Fluid / Tubular Lumen cluster_Cell DCT Cell cluster_Blood Peritubular Capillary / Blood Na_Cl_lumen Na⁺, Cl⁻ NCC_active p-NCC (Active) WNKs WNK Kinases CUL3_KLHL3 CUL3/KLHL3 E3 Ligase SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates (Activates) CUL3_KLHL3->WNKs Degradation NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates (Activates) NCC_active->Na_Cl_lumen Na_Cl_blood Na⁺, Cl⁻ NCC_active->Na_Cl_blood Transport This compound This compound This compound->NCC_active Inhibition

Caption: WNK-SPAK/OSR1 signaling pathway and this compound's point of inhibition.

Secondary Cellular Effects: Pregnane (B1235032) X Receptor (PXR) Activation

Beyond its primary renal target, this compound has been identified as an activator of the human pregnane X receptor (PXR). PXR is a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and upregulating the expression of genes involved in drug metabolism and transport.

Studies have shown that this compound can activate PXR, leading to the induced expression of:

  • Cytochrome P450 3A4 (CYP3A4): A key enzyme responsible for the metabolism of a large number of drugs.

  • Multidrug-Resistance Protein 1 (MDR1): An efflux transporter that pumps various drugs out of cells.

This interaction suggests that this compound has the potential to influence the metabolism and clearance of other co-administered drugs, a crucial consideration in clinical pharmacology.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the efficacy and potency of this compound from clinical and preclinical studies.

Table 1: Comparative Potency of Thiazide-Class Diuretics This table ranks thiazides based on their inhibitory effect on the rat Na+-Cl- cotransporter (NCC), with a higher rank indicating greater potency.

RankDiuretic AgentClass
1PolythiazideThiazide-type
2This compound Thiazide-like
3BendroflumethiazideThiazide-type
4TrichlormethiazideThiazide-type
5ChlorthalidoneThiazide-like
Source: Based on studies of the rat NCC.

Table 2: Clinical Efficacy of this compound in Advanced Heart Failure Data from patients with advanced heart failure and high-dose loop diuretic use.

ParameterFurosemide MonotherapyFurosemide + this compound
Daily Diuresis (mL)2050 ± 11202820 ± 900
Diuretic Response (mL / 40mg Furosemide)541 ± 314940 ± 149
Weight Reduction (kg)-3 ± 1.5-6 ± 2.3
Source: Clinical study on patients with advanced heart failure.[7]

Table 3: In Vitro Effects of this compound This table shows data from preclinical experimental models.

Experimental ModelParameter MeasuredEffect of this compound
Isolated operculum of Fundulus heteroclitusShort Circuit Current Potential Difference20% reduction
Rat NCC expressed in Xenopus oocytesThiazide Sensitivity (after deglycosylation)>100-fold increase
Sources:

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's effects on cellular pathways.

5.1 Protocol 1: Functional Analysis of NCC Inhibition in Xenopus laevis Oocytes

This method is a gold standard for assessing the function of ion transporters and the potency of their inhibitors. It involves expressing the transporter in oocytes and measuring the uptake of a radioactive substrate.

Methodology:

  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Prepare complementary RNA (cRNA) encoding human SLC12A3 (NCC). Microinject approximately 50 nL of the cRNA solution (e.g., 50 ng) into the cytoplasm of each oocyte. For control, inject an equivalent volume of water.[10]

  • Protein Expression: Incubate the injected oocytes for 48-72 hours at 17-18°C in Kulori medium to allow for translation and trafficking of the NCC protein to the plasma membrane.[10]

  • Inhibitor Pre-incubation: Transfer groups of oocytes to a multi-well plate. Wash with a Na+-free uptake buffer. Pre-incubate the oocytes for 15-20 minutes in a buffer containing varying concentrations of this compound (or vehicle control).

  • Ion Flux Assay: Initiate the transport assay by adding an uptake buffer containing radioactive 22Na+ (e.g., 1-2 µCi/mL) and cold Na+ and Cl-. Allow uptake to proceed for a defined period (e.g., 30-60 minutes) where transport is linear.

  • Washing: Terminate the uptake by rapidly washing the oocytes multiple times (e.g., 4-5 times) in ice-cold, isotope-free buffer to remove external radioactivity.

  • Lysis and Scintillation Counting: Lyse individual oocytes in a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated 22Na+ using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the counts from water-injected oocytes from the NCC-injected oocytes. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Oocyte_Workflow start Oocyte Harvest & Defolliculation injection Microinjection (NCC cRNA or Water) start->injection incubation Incubation (48-72h) Protein Expression injection->incubation preincubation Pre-incubation with This compound or Vehicle incubation->preincubation assay Initiate Ion Uptake with 22Na+ preincubation->assay wash Stop Assay with Ice-Cold Wash assay->wash lysis Oocyte Lysis wash->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (Calculate IC50) counting->analysis

References

An In-Depth Technical Guide to the Pharmacodynamics of Metolazone in Isolated Renal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metolazone (B1676511), a quinazoline-based thiazide-like diuretic, exerts its primary pharmacological effect by inhibiting sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This action is mediated through the blockade of the Na-Cl cotransporter (NCC), leading to increased natriuresis and diuresis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound at the level of the isolated renal tubule, synthesizing data from various experimental models to offer a detailed understanding of its mechanism of action. The guide includes quantitative data on the effects of this compound and related thiazide diuretics on ion transport, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways involved.

Mechanism of Action at the Tubular Level

This compound's principal target is the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which is located on the apical membrane of the DCT cells. By inhibiting NCC, this compound effectively blocks the reabsorption of approximately 5% of filtered sodium, leading to a cascade of effects that result in diuresis and a reduction in blood pressure.[1][2]

Direct Inhibition of the Na-Cl Cotransporter (NCC)

This compound binds to a high-affinity site on the NCC protein, competitively inhibiting the transport of sodium and chloride ions from the tubular fluid into the DCT cell.[3] This direct blockade is the cornerstone of its diuretic effect. The increased luminal concentration of NaCl leads to an osmotic retention of water within the tubule, resulting in increased urine output.

Electrophysiological Consequences

Studies on isolated amphibian distal tubules, a well-established model for mammalian DCT function, have demonstrated that inhibition of the apical Na-Cl cotransporter by thiazide diuretics leads to significant changes in the electrophysiological properties of the tubular cells. Specifically, hydrochlorothiazide (B1673439) has been shown to hyperpolarize the basolateral membrane and reduce intracellular chloride activity.[4] This hyperpolarization is a direct consequence of the reduced chloride entry into the cell.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound and other thiazide diuretics on ion transport and transporter affinity, as determined in various experimental systems.

Table 1: Effect of Thiazide Diuretics on Ion Transport in Isolated Tubules and Related Models

DiureticModel SystemParameter MeasuredConcentrationEffectCitation
This compoundFundulus heteroclitus operculumShort Circuit Current & Potential Difference500 µM~20% reduction[4]
HydrochlorothiazideIsolated perfused salamander distal tubuleIntracellular Cl- ActivityNot specifiedDecrease from 17.0 to 12.6 mM[4]
HydrochlorothiazideIsolated perfused salamander distal tubuleBasolateral Membrane VoltageNot specifiedHyperpolarization by 16 mV[4]
This compoundIsolated rabbit renal brush border membrane vesiclesNa+ gradient-dependent phosphate (B84403) transport0.01 - 1.0 mMDose-dependent inhibition (30-70%)

Table 2: Binding Affinity and Inhibition Constants of this compound for the Na-Cl Cotransporter (NCC)

ParameterValueModel SystemCitation
Kd (high-affinity site)4.27 nMRat renal cortical membranes[3]
IC50 (flounder NCC)Not specifiedXenopus laevis oocytes expressing flNCC
IC50 (C576S mutant flNCC)Significantly increased affinity compared to wild-typeXenopus laevis oocytes expressing mutant flNCC

Signaling Pathways

The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Thiazide diuretics do not directly interact with this pathway, but their inhibitory effect on NCC is influenced by the phosphorylation state of the transporter, which is controlled by these kinases.

Metolazone_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium This compound This compound NCC NCC (Na-Cl Cotransporter) This compound->NCC Inhibits Na_Cl Na+ Cl- Na_Cl->NCC Transport WNK_kinases WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK/OSR1 WNK_kinases->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates (Activates) Phosphorylation Phosphorylation Dephosphorylation Dephosphorylation Dephosphorylation->NCC Dephosphorylates (Inactivates) Na_K_ATPase Na+/K+ ATPase Na_out 3 Na+ Na_K_ATPase->Na_out K_in 2 K+ K_in->Na_K_ATPase

Caption: this compound's inhibitory action on the NCC and its regulation by the WNK-SPAK/OSR1 signaling pathway.

Experimental Protocols

Isolation and Perfusion of Renal Tubules

This protocol is adapted from established methods for studying ion transport in isolated renal tubules.[5][6][7]

Objective: To isolate a single distal convoluted tubule from a mammalian kidney and perfuse it in vitro to study the effects of this compound on ion transport.

Materials:

  • Rabbit or mouse kidney

  • Collagenase (Type I)

  • Hanks' Balanced Salt Solution (HBSS)

  • Perfusion solution (similar to mammalian Ringer's solution)

  • Bath solution (similar to mammalian Ringer's solution)

  • This compound stock solution

  • Micropipettes (holding, perfusing, and collecting)

  • Micromanipulators

  • Inverted microscope with Nomarski optics

Procedure:

  • Tissue Preparation: Anesthetize the animal and perfuse the kidney in situ with cold HBSS containing collagenase. Remove the kidney and cut thin coronal slices.

  • Tubule Dissection: Under a dissecting microscope in a chilled dish containing HBSS, identify and manually dissect a single distal convoluted tubule of 1-2 mm in length.

  • Mounting and Perfusion: Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope. Mount the tubule between a holding and a perfusing pipette. The collecting end of the tubule is held by another holding pipette.

  • Experimental Setup: Perfuse the lumen of the tubule with the perfusion solution at a controlled rate. The tubule is bathed in the bath solution.

  • Data Collection: Collect the perfusate from the collecting pipette at timed intervals. Analyze the collected fluid and the initial perfusate for ion concentrations (Na+, Cl-, K+) using methods like ion chromatography or flame photometry.

  • Drug Application: After a baseline collection period, add this compound to the luminal perfusion solution at desired concentrations. Collect samples during the drug application period to determine its effect on ion transport.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Kidney Kidney Harvest & Slicing Dissection Manual Dissection of Distal Tubule Kidney->Dissection Mounting Mounting Tubule in Perfusion Chamber Dissection->Mounting Perfusion Initiate Luminal Perfusion Mounting->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug Add this compound to Perfusate Baseline->Drug Experimental Experimental Sample Collection Drug->Experimental Ion_Analysis Ion Concentration Measurement Experimental->Ion_Analysis Data_Analysis Data Analysis & Calculation of Ion Flux Ion_Analysis->Data_Analysis

Caption: Workflow for studying this compound pharmacodynamics in isolated perfused renal tubules.
Electrophysiological Measurements

To assess the effects of this compound on the membrane potential of DCT cells, intracellular microelectrode or patch-clamp techniques can be employed on the isolated perfused tubule preparation.[4]

Procedure (Intracellular Microelectrode):

  • Prepare the isolated perfused tubule as described in section 4.1.

  • Advance a high-resistance microelectrode filled with KCl into a DCT cell to measure the basolateral membrane potential.

  • Record a stable baseline potential.

  • Introduce this compound into the luminal perfusate and record the change in membrane potential.

Conclusion

The study of this compound's pharmacodynamics in isolated renal tubules provides crucial insights into its mechanism of action at a cellular level. By directly inhibiting the Na-Cl cotransporter in the distal convoluted tubule, this compound effectively reduces sodium and chloride reabsorption, leading to its diuretic and antihypertensive effects. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate interactions of this compound and other thiazide-like diuretics with their tubular targets. A deeper understanding of these mechanisms will facilitate the development of more targeted and effective diuretic therapies.

References

Investigating the Off-Target Effects of Metolazone In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511), a quinazoline-based diuretic, is clinically established for its efficacy in managing hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. However, a growing body of in vitro evidence reveals that this compound exerts several off-target effects that are independent of its diuretic properties. These unintended molecular interactions are critical for a comprehensive understanding of its pharmacological profile, including potential drug-drug interactions and unforeseen therapeutic or adverse effects. This technical guide provides an in-depth overview of the key in vitro off-target effects of this compound, detailing the experimental methodologies used for their investigation and presenting the available quantitative data.

Data Presentation: Summary of In Vitro Off-Target Effects

The following table summarizes the key in vitro off-target effects of this compound, providing quantitative data where available.

Off-Target EffectIn Vitro ModelKey FindingsQuantitative Data
Pregnane (B1235032) X Receptor (PXR) Activation Human hepatocytes, various cell lines (e.g., HepG2, HEK293T)This compound activates the human pregnane X receptor (hPXR), a key regulator of drug metabolism enzymes and transporters.[1][2] This leads to the downstream induction of Cytochrome P450 3A4 (CYP3A4) and Multidrug-Resistance Protein 1 (MDR1).[1][2]CYP3A4 mRNA Induction: Data on specific fold-induction by this compound is not consistently reported. However, studies with reference inducers in human hepatocytes show induction ranging from 2-fold to over 30-fold.[3][4] MDR1 mRNA Induction: Similar to CYP3A4, specific fold-induction values for this compound are not readily available. Reference inducers like rifampin have shown to induce MDR1 mRNA by approximately 3-fold in Fa2N-4 human hepatocyte cell lines.[5][6]
Carbonic Anhydrase (CA) Inhibition Recombinant human CA isoformsThis compound is a potent inhibitor of several carbonic anhydrase isoforms, particularly CA VII, CA XII, and CA XIII.[7] It is a weak inhibitor of isoforms I and III.[1]Ki Values: - CA VII: 2.1 nM - CA XII: 5.4 nM - CA XIII: 15 nM
Glyoxalase I (GLO1) Inhibition Recombinant GLO1, proximal renal tubule-like HK-2 cells, vascular endothelial cell-like EA.hy926 cellsThis compound inhibits the activity of Glyoxalase I, an enzyme critical for the detoxification of methylglyoxal (B44143) (MGO), a cytotoxic byproduct of glycolysis.[1][2] Inhibition can lead to the accumulation of MGO and advanced glycation endproducts (AGEs).Inhibition: 97% at 100 µM.[1][2] IC50/Ki: Specific IC50 or Ki values for this compound are not yet consistently reported in the literature.

Mandatory Visualizations

Signaling Pathway Diagrams

PXR_Activation_Pathway This compound This compound PXR Pregnane X Receptor (PXR) (Cytoplasm) This compound->PXR Binds PXR_RXR_Complex PXR-RXR Heterodimer (Nucleus) PXR->PXR_RXR_Complex Translocates to Nucleus and Heterodimerizes RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex SRC1 SRC-1 (Co-activator) PXR_RXR_Complex->SRC1 Recruits XREM Xenobiotic Responsive Element (DNA) PXR_RXR_Complex->XREM Binds SRC1->XREM CYP3A4 CYP3A4 Gene XREM->CYP3A4 Promotes Transcription MDR1 MDR1 Gene XREM->MDR1 Promotes Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4->CYP3A4_mRNA MDR1_mRNA MDR1 mRNA MDR1->MDR1_mRNA CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation MDR1_Protein MDR1 Protein MDR1_mRNA->MDR1_Protein Translation

Caption: this compound-mediated activation of the Pregnane X Receptor (PXR) signaling pathway.

Carbonic_Anhydrase_Inhibition This compound This compound CA_VII Carbonic Anhydrase VII This compound->CA_VII CA_XII Carbonic Anhydrase XII This compound->CA_XII CA_XIII Carbonic Anhydrase XIII This compound->CA_XIII Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CA_VII->Reaction CA_XII->Reaction CA_XIII->Reaction

Caption: Inhibition of Carbonic Anhydrase isoforms by this compound.

Glyoxalase_I_Inhibition cluster_glycolysis Glycolysis cluster_detoxification Detoxification Pathway Glucose Glucose MGO Methylglyoxal (MGO) (Cytotoxic) Glucose->MGO Non-enzymatic Hemi Hemithioacetal MGO->Hemi GLO1 Glyoxalase I (GLO1) SLG S-D-Lactoylglutathione GLO1->SLG Catalyzes MGO_Accumulation MGO Accumulation GSH Glutathione (B108866) (GSH) GSH->Hemi Hemi->GLO1 GLO2 Glyoxalase II SLG->GLO2 GLO2->GSH Lactate D-Lactate GLO2->Lactate Catalyzes This compound This compound This compound->GLO1 Inhibits AGEs Advanced Glycation Endproducts (AGEs) MGO_Accumulation->AGEs Cell_Failure Cell Failure AGEs->Cell_Failure

Caption: this compound-induced inhibition of Glyoxalase I and its downstream consequences.

Experimental Workflow Diagrams

PXR_Reporter_Assay_Workflow start Start step1 Seed cells (e.g., HepG2) in a multi-well plate start->step1 step2 Transfect with PXR expression vector and CYP3A4-luciferase reporter vector step1->step2 step3 Incubate for 24 hours step2->step3 step4 Treat cells with this compound (or control vehicle) step3->step4 step5 Incubate for another 24 hours step4->step5 step6 Lyse cells and add luciferase substrate step5->step6 step7 Measure luminescence step6->step7 step8 Normalize to a co-transfected control (e.g., Renilla luciferase) step7->step8 end Calculate Fold Induction step8->end

Caption: Workflow for a PXR activation luciferase reporter gene assay.

CA_Inhibition_Assay_Workflow start Start step1 Prepare reaction mixture with buffer and carbonic anhydrase enzyme start->step1 step2 Add this compound at various concentrations (or control vehicle) step1->step2 step3 Pre-incubate to allow inhibitor binding step2->step3 step4 Initiate reaction by adding substrate (e.g., p-nitrophenyl acetate) step3->step4 step5 Monitor the rate of product formation (e.g., p-nitrophenol) spectrophotometrically step4->step5 step6 Calculate the percentage of inhibition for each this compound concentration step5->step6 end Determine IC50 or Ki value step6->end

Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.

GLO1_Inhibition_Assay_Workflow start Start step1 Prepare a reaction mixture containing Glyoxalase I, glutathione, and methylglyoxal start->step1 step2 Add this compound at various concentrations (or control vehicle) step1->step2 step3 Monitor the formation of S-D-lactoylglutathione spectrophotometrically at 240 nm step2->step3 step4 Calculate the initial reaction rates step3->step4 step5 Determine the percentage of inhibition for each this compound concentration step4->step5 end Calculate IC50 or Ki value step5->end

Caption: Workflow for an in vitro Glyoxalase I inhibition assay.

Experimental Protocols

Pregnane X Receptor (PXR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PXR, leading to the transcription of a reporter gene (luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.

Materials:

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or human embryonic kidney cells (HEK293T).

  • Plasmids:

    • An expression vector for human PXR (hPXR).

    • A luciferase reporter vector containing a PXR-responsive element (e.g., from the CYP3A4 promoter).

    • A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine).

    • This compound stock solution (in DMSO).

    • Positive control (e.g., Rifampicin).

    • Luciferase assay reagent.

    • Lysis buffer.

  • Equipment:

    • Multi-well cell culture plates (e.g., 96-well).

    • Luminometer.

    • Standard cell culture equipment (incubator, biosafety cabinet).

Protocol:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the hPXR expression vector, the CYP3A4-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a positive control (Rifampicin), and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the inhibition of CA esterase activity.

Materials:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., CA VII, CA XII, CA XIII).

  • Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).

  • Inhibitor: this compound stock solution (in DMSO).

  • Positive Control: A known CA inhibitor (e.g., Acetazolamide).

  • Buffer: Tris-HCl buffer (pH 7.4).

  • Equipment:

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

  • Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the this compound solution at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration. The formation of the yellow product, p-nitrophenol, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Glyoxalase I (GLO1) Inhibition Assay

This spectrophotometric assay measures the activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.

Materials:

  • Enzyme: Recombinant human Glyoxalase I.

  • Substrates:

    • Methylglyoxal (MGO).

    • Reduced glutathione (GSH).

  • Inhibitor: this compound stock solution (in DMSO).

  • Buffer: Sodium phosphate (B84403) buffer (pH 6.6).

  • Equipment:

    • UV-transparent 96-well plate or quartz cuvettes.

    • Spectrophotometer capable of measuring absorbance at 240 nm.

Protocol:

  • Substrate Preparation: Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MGO. This mixture allows for the spontaneous formation of the hemithioacetal substrate for GLO1.

  • Reaction Setup: In a UV-transparent plate or cuvettes, add the GLO1 enzyme and this compound at various concentrations. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding the pre-incubated substrate mixture.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The in vitro off-target effects of this compound, including the activation of the PXR signaling pathway, inhibition of specific carbonic anhydrase isoforms, and inhibition of Glyoxalase I, highlight the complex pharmacological profile of this widely used diuretic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these and other potential off-target interactions. A thorough understanding of these effects is paramount for optimizing therapeutic strategies, predicting potential drug-drug interactions, and ensuring patient safety. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.

References

The Impact of Metolazone on Ion Transport in Renal Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolazone (B1676511), a quinazoline-based diuretic, exerts its primary effects on the renal tubules, profoundly influencing ion and water reabsorption. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates ion transport in renal epithelial cells, with a particular focus on its interaction with the Na-Cl cotransporter (NCC). This document details the intricate signaling pathways governing NCC activity, presents quantitative data on this compound's effects, and offers comprehensive experimental protocols for the investigation of these processes. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of renal physiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

This compound's principal mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[1][2][3] By binding to and blocking the activity of NCC, this compound prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[1] This inhibition leads to an increase in the luminal concentration of these ions, which osmotically retains water within the tubule, resulting in diuresis.[1]

The binding of this compound to NCC is a high-affinity interaction.[4] This targeted action in the DCT is a key determinant of its diuretic and antihypertensive effects.

The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity

The activity of the Na-Cl cotransporter is not static; it is dynamically regulated by a complex signaling cascade involving a family of "With-No-Lysine" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][6][7][8][9][10][11] This pathway plays a crucial role in modulating sodium reabsorption in response to various physiological stimuli, and it is a key player in the mechanism of action of thiazide-like diuretics such as this compound.

WNK kinases, particularly WNK1 and WNK4, act as sensors of intracellular chloride concentration and other signals.[6] Under conditions that promote sodium reabsorption, WNK kinases phosphorylate and activate SPAK and OSR1.[10] Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[12][13] This phosphorylation is a critical step for the activation and trafficking of NCC to the apical membrane, thereby increasing its transport capacity.[5][7]

This compound, by inhibiting NCC, leads to an increase in intracellular chloride in DCT cells, which can influence the activity of the WNK-SPAK/OSR1 pathway, creating a complex feedback loop.

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on NCC and renal ion transport.

Table 1: this compound's Affinity and Inhibitory Concentration for NCC

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 4.27 nMRat renal cortex[4]
IC₅₀ ~1 µMRat NCC in Xenopus oocytes[14]
IC₅₀ ~10 µMFlounder NCC in Xenopus oocytes[14]

Table 2: Effects of this compound on Ion Transport and Related Parameters

ParameterEffectConcentration/DoseSystemReference
Short-Circuit Current ~20% reduction500 µMIsolated operculum of Fundulus heteroclitus[15]
Renal Clearance 173 ± 20 ml/min10 mg/h infusionHealthy volunteers[15]
Renal Clearance (with Probenecid) 33 ± 7 ml/min10 mg/h infusion + 1 g IV ProbenecidHealthy volunteers[15]
Mineralized Nodule Formation Increase from 285.9 to 470.2 nodules/well10 µMIn vitro cell culture[16]
Urine Output (in combination with Furosemide) 21 ± 1 mL/d4 mg/kg this compound + 4 mg/kg FurosemideRats[17]
Urinary Sodium (in combination with Furosemide) 326 ± 108 µmol/L4 mg/kg this compound + 4 mg/kg FurosemideRats[17]

Table 3: Regulation of NCC Phosphorylation

Phosphorylation SiteRegulated byEffectReference
Threonine 53 (T53) Angiotensin II, Low Salt DietIncreased Phosphorylation[13]
Threonine 58 (T58) Low Salt Diet, Low K⁺ DietIncreased Phosphorylation[12]
Serine 71 (S71) Low Salt Diet, Low K⁺ DietIncreased Phosphorylation[12]
Serine 124 (S124) Vasopressin, AldosteroneIncreased Phosphorylation[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on renal epithelial cell ion transport.

Protocol for 22Na+ Uptake Assay in DCT Cells

This protocol is designed to measure the activity of the Na-Cl cotransporter (NCC) by quantifying the uptake of radioactive sodium (22Na+) in cultured distal convoluted tubule (DCT) cells.

Na_Uptake_Workflow start Start: Culture DCT cells to confluence preincubation Pre-incubate with this compound or vehicle for 30 min start->preincubation uptake Add 22Na+ uptake buffer with or without this compound preincubation->uptake incubation Incubate for 20 min at 37°C uptake->incubation stop Stop uptake with ice-cold wash buffer incubation->stop lysis Lyse cells stop->lysis scintillation Measure 22Na+ radioactivity using a scintillation counter lysis->scintillation end End: Analyze data scintillation->end

Caption: Workflow for a 22Na+ uptake assay.

Materials:

  • Cultured DCT cells (e.g., mDCT15 cell line) grown on permeable supports

  • Culture medium

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • 22Na+ isotope

  • Uptake Buffer: 140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES/Tris pH 7.4

  • Inhibitor Cocktail: 1 mM amiloride, 0.1 mM bumetanide, 0.1 mM benzamil, 1 mM ouabain

  • Wash Buffer (ice-cold): Isotonic, non-radioactive buffer

  • Lysis Buffer

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Grow DCT cells to confluence on permeable supports to ensure a polarized monolayer.

  • Pre-incubation: Thirty minutes prior to the uptake experiment, replace the culture medium with fresh medium containing either the desired concentration of this compound or vehicle (DMSO).

  • Uptake Initiation: Prepare the 22Na+ uptake buffer containing 1 µCi/ml of 22Na+ and the inhibitor cocktail to block other sodium transport pathways. Add this buffer to the apical side of the cell monolayers, with or without this compound.

  • Incubation: Incubate the cells at 37°C for 20 minutes.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Radioactivity Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the amount of 22Na+ radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Thiazide-sensitive uptake is calculated as the difference in 22Na+ uptake between the vehicle-treated and this compound-treated groups.[13]

Protocol for Western Blotting of Phosphorylated NCC

This protocol details the procedure for detecting the phosphorylation status of NCC in renal tissue or cultured cells.

Western_Blot_Workflow start Start: Homogenize kidney tissue or lyse cultured cells protein_quant Determine protein concentration (e.g., BCA assay) start->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pT53-NCC) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end End: Analyze band intensity detection->end

Caption: Workflow for Western blotting of phosphorylated NCC.

Materials:

  • Kidney tissue or cultured DCT cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., anti-pT53, anti-pT58, anti-pS71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize kidney tissue or lyse cultured cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Incubate the membrane in blocking buffer for at least 1 hour to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pT53-NCC) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity for phosphorylated NCC and normalize it to the total NCC or a loading control (e.g., actin) to determine the relative level of NCC phosphorylation.[13]

Protocol for Measuring Intracellular Ion Concentrations

This protocol provides a general framework for measuring intracellular ion concentrations in renal epithelial cells using ion-selective microelectrodes or fluorescent indicators.

Ion_Measurement_Workflow cluster_microelectrode Ion-Selective Microelectrode Method cluster_fluorescent Fluorescent Indicator Method start_me Start: Prepare multi-barreled ion-selective microelectrodes impale_me Impale a single DCT cell with the microelectrode start_me->impale_me record_me Record voltage potential for the specific ion impale_me->record_me calibrate_me Calibrate the electrode with standard solutions record_me->calibrate_me end_me End: Calculate intracellular ion concentration calibrate_me->end_me start_fl Start: Load cells with an ion-sensitive fluorescent dye treat_fl Treat cells with this compound or vehicle start_fl->treat_fl excite_fl Excite the dye with appropriate wavelength(s) treat_fl->excite_fl measure_fl Measure fluorescence emission using a microscope or plate reader excite_fl->measure_fl calibrate_fl Calibrate the fluorescence signal using ionophores measure_fl->calibrate_fl end_fl End: Calculate intracellular ion concentration calibrate_fl->end_fl

Caption: Workflows for measuring intracellular ion concentrations.

A. Ion-Selective Microelectrodes:

  • Electrode Preparation: Fabricate multi-barreled ion-selective microelectrodes with one barrel containing the ion-selective liquid membrane (e.g., for Na⁺, K⁺, Cl⁻, or Ca²⁺) and another serving as a reference electrode to measure membrane potential.[18][19]

  • Cell Impalement: Carefully impale a single cell in an isolated renal tubule or a cultured cell monolayer with the microelectrode.

  • Voltage Recording: Record the potential difference between the ion-selective barrel and the reference barrel.

  • Calibration: Calibrate the electrode using a series of standard solutions with known ion concentrations.

  • Concentration Calculation: Use the recorded potential and the calibration curve to calculate the intracellular ion concentration.[20]

B. Fluorescent Indicators:

  • Dye Loading: Load cultured renal epithelial cells with a specific ion-sensitive fluorescent dye (e.g., SBFI for Na⁺, PBFI for K⁺, MQAE for Cl⁻, Fura-2 for Ca²⁺).

  • Treatment: Treat the cells with different concentrations of this compound or vehicle.

  • Fluorescence Measurement: Excite the dye at the appropriate wavelength(s) and measure the fluorescence emission using a fluorescence microscope, a plate reader, or a flow cytometer.[21]

  • In Situ Calibration: At the end of the experiment, perform an in situ calibration by exposing the cells to solutions with known ion concentrations in the presence of ionophores to equilibrate intracellular and extracellular ion levels.[22]

  • Concentration Calculation: Use the calibration data to convert the measured fluorescence ratios or intensities into intracellular ion concentrations.

Conclusion

This compound's effect on ion transport in renal epithelial cells is a multifaceted process centered on the inhibition of the Na-Cl cotransporter. The activity of this transporter is finely tuned by the WNK-SPAK/OSR1 signaling pathway, which represents a key area of research for understanding the full spectrum of this compound's actions and for the development of novel diuretic therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the intricate molecular details of this compound's mechanism of action and its physiological consequences. A thorough understanding of these processes is paramount for optimizing the clinical use of this compound and for the rational design of future drugs targeting renal ion transport.

References

A Technical Guide to the History and Development of Quinazoline Diuretics: The Case of Metolazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, development, and mechanism of action of quinazoline (B50416) diuretics, with a primary focus on the prominent member of this class, Metolazone. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways.

A Historical Perspective: The Quest for Effective Diuretics

The journey to modern diuretics began in 1919 with the discovery of the diuretic properties of mercurial compounds in syphilis patients.[1] For several decades, these organomercurials were the primary tool against edema, despite their toxicity.[1] A significant breakthrough came after World War II with the exploration of sulfonamide derivatives, which were found to possess diuretic capabilities.[1] This led to the introduction of acetazolamide (B1664987) in 1950, a carbonic anhydrase inhibitor.[1] The modern era of diuretics was truly ushered in a few years later with the synthesis of chlorothiazide, revolutionizing the treatment of cardiac edema and hypertension.[1] This laid the groundwork for the development of other classes of diuretics, including the quinazolinones.

This compound, a quinazoline diuretic, was developed in the 1970s by Indian-born chemist Dr. Bola Vithal Shetty.[2] It was first approved for use in the United States in November 1973.[3][4] this compound quickly gained traction due to its efficacy in patients with chronic kidney disease, exhibiting lower renal toxicity compared to other diuretics, particularly thiazides.[2] It is chemically a quinazoline, a derivative of the similar diuretic quinethazone, and is also classified as a sulfonamide.[2] While it is often referred to as a "thiazide-like" diuretic, it is not technically a substituted benzothiadiazine from a chemical standpoint.[2]

Chemical Synthesis and Structure-Activity Relationship

The synthesis of quinazolinone derivatives has been a subject of extensive research due to their broad biological activities.[5][6] Various methods have been developed for the synthesis of the core quinazolinone structure, including the Griess and Niementowski syntheses.[6] The synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives, a class to which this compound belongs, typically involves the benzoylation of substituted anthranilic acids, followed by cyclization to form benzoxazines. These intermediates then undergo hydrazinolysis and subsequent reaction with substituted benzene sulfonylchlorides.[5]

The structure-activity relationship (SAR) of quinazolinone diuretics has been studied to optimize their activity. The presence of a sulfonamide group at the 3rd position of the quinazolinone core is considered essential for diuretic activity, similar to this compound.[5] Studies have also shown that the substitution of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, in the phenyl ring attached to the quinazolinone moiety generally increases both diuretic and antihypertensive activity.[5]

Mechanism of Action

This compound and other quinazoline diuretics exert their effects primarily in the kidneys.[7][8] The primary target is the sodium-chloride (Na+/Cl-) symporter, also known as the Na+-K+-2Cl- cotransporter (NCC), located in the distal convoluted tubule of the nephron.[2][3][4]

By inhibiting this symporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][8] As a result, higher concentrations of these ions remain in the tubule, leading to an osmotic increase in water retention within the lumen.[2] This ultimately results in increased excretion of sodium, chloride, and water, producing a diuretic effect.[7][8] This reduction in blood volume contributes to its antihypertensive effect.[2]

Unlike thiazide diuretics, this compound may also have a secondary site of action in the proximal convoluted tubule, which could enhance its efficacy.[9] Furthermore, a key advantage of this compound is its ability to produce diuresis even in patients with a significantly reduced glomerular filtration rate (GFR), as low as 20 mL/min, a condition where thiazide diuretics are often ineffective.[4][10]

cluster_DCT_Lumen Distal Convoluted Tubule Lumen cluster_DCT_Cell Tubule Epithelial Cell cluster_Bloodstream Bloodstream Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Reabsorption Cl- Cl- Cl-->NCC Reabsorption Blood Bloodstream NCC->Blood Ion Movement This compound This compound This compound->NCC Inhibition start Animal Fasting & Hydration dosing Oral Dosing (Vehicle, Standard, Test Compound) start->dosing saline Oral Saline Load dosing->saline collection Urine Collection (Metabolic Cages) saline->collection analysis Analysis (Volume, Na+, K+, Cl-) collection->analysis end Data Interpretation (Diuretic Activity) analysis->end

References

Structural Activity Relationship of Metolazone and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of metolazone (B1676511), a quinazoline-based diuretic, and its analogs. This compound's primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2][3] This guide delves into the quantitative analysis of how structural modifications to the this compound scaffold influence its diuretic potency, details the experimental protocols used to evaluate these compounds, and visualizes the key signaling pathways and experimental workflows.

Core Structural Features and Diuretic Activity

This compound is a quinazoline (B50416) sulfonamide derivative with a characteristic 1,2,3,4-tetrahydroquinazolin-4-one core.[4] The structural features essential for its diuretic activity have been elucidated through the synthesis and evaluation of numerous analogs. A key study involving a series of 25 N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives has provided significant insights into the SAR of this class of compounds.[5][6]

The general structure of the evaluated this compound analogs can be represented as follows:

  • Quinazolinone Core: The 4-oxo-quinazoline moiety is a critical scaffold for diuretic activity.

  • Position 2: Substitution on the phenyl ring at the 2-position of the quinazolinone core influences potency.

  • Position 3: The substituent at this position, typically a substituted phenyl group, plays a crucial role in binding to the target.

  • Sulfonamide Group: The sulfonamide group is a key pharmacophore for many diuretics, and its position and substitution are vital for activity.

Quantitative Structure-Activity Relationship (SAR) Data

The diuretic activity of this compound and its analogs is typically evaluated by measuring the cumulative urine output in animal models over a specific period. The following tables summarize the quantitative data from a study on a series of this compound analogs, providing a clear comparison of their diuretic effects.

Table 1: Diuretic Activity of N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide Analogs [5]

Compound IDRR1Cumulative Urine Output (mL) ± SEMDiuretic Action
1 HH4.12 ± 0.1830.71
2 H2-Cl4.98 ± 0.1480.86
3 H4-Cl5.34 ± 0.1150.92
4 2-ClH5.01 ± 0.1250.87
5 2-Cl2-Cl5.98 ± 0.1191.03
6 2-Cl4-Cl6.45 ± 0.1231.11
7 4-ClH7.12 ± 0.1291.23
8 4-Cl2-Cl7.99 ± 0.1421.38
9 4-Cl4-Cl8.54 ± 0.1581.48
10 4-OCH3H5.12 ± 0.1330.88
11 4-OCH32-Cl6.01 ± 0.1281.04
12 4-OCH34-Cl6.87 ± 0.1391.19
13 7-Cl, 2-(H)H6.98 ± 0.1471.21
14 7-Cl, 2-(H)4-NO28.98 ± 0.1691.55
15 7-Cl, 2-(2-Cl)4-NO29.54 ± 0.1871.65
16 7-Cl, 2-(4-Cl)H7.54 ± 0.1531.30
17 7-Cl, 2-(4-Cl)2-NO28.01 ± 0.1611.38
18 7-Cl, 2-(4-Cl)4-NO28.87 ± 0.1721.53
19 7-Cl, 2-(4-OCH3)H9.87 ± 0.1991.71
20 7-Cl, 2-(4-OCH3)4-NO211.46 ± 0.2571.99
21 7-Cl, 2-(4-N(CH3)2)H6.54 ± 0.1381.13
22 7-Cl, 2-(4-N(CH3)2)2-NO27.02 ± 0.1441.21
23 7-Cl, 2-(4-N(CH3)2)4-NO27.89 ± 0.1591.36
24 7-NO2, 2-(H)4-NO26.01 ± 0.1241.04
25 7-NO2, 2-(4-Cl)4-NO26.98 ± 0.1411.21
Control --3.84 ± 0.112-
This compound --9.12 ± 0.1781.58

Data from a study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives.[5]

SAR Analysis Summary:

From the data presented, several key structural-activity relationships can be deduced:

  • Effect of Chloro Substitution on the Quinazolinone Ring: The presence of a chloro group at the 7-position of the quinazolinone ring generally enhances diuretic activity (compare compounds 1-12 with 13-23).

  • Effect of Substitution on the 2-Phenyl Ring:

    • Electron-donating groups, such as a 4-methoxy group, on the 2-phenyl ring tend to increase diuretic activity. Compound 20, with a 7-chloro on the quinazolinone ring and a 4-methoxy on the 2-phenyl ring, was the most potent in the series.[5]

    • Electron-withdrawing groups, such as chloro, at the 2- or 4-position of the 2-phenyl ring also contribute positively to the activity compared to the unsubstituted analog.

  • Effect of Substitution on the Benzenesulfonamide (B165840) Ring: A nitro group at the 4-position of the benzenesulfonamide ring consistently improves diuretic potency across different analogs (e.g., compare compound 13 with 14, and 16 with 18).

Experimental Protocols

In Vivo Diuretic Activity Assessment (Lipschitz Test)

The diuretic activity of the this compound analogs was evaluated in rats using the Lipschitz test, a standard method for screening diuretic agents.[7][8][9]

1. Animals:

  • Male Wistar rats weighing 150-200g are used.[5]

  • Animals are housed in metabolic cages with a wire mesh bottom and a funnel for urine collection.[9]

  • Food and water are withdrawn 15-18 hours before the experiment, though some protocols allow free access to water.[5][10]

2. Grouping and Dosing:

  • Animals are divided into control, standard, and test groups (typically 6 animals per group).[9]

  • Control Group: Receives the vehicle (e.g., normal saline).

  • Standard Group: Receives a standard diuretic, such as this compound (1 mg/kg) or furosemide.[5]

  • Test Groups: Receive the test compounds at a specified dose (e.g., 2 mg/kg, administered orally).[5]

  • Immediately after dosing, animals are placed in metabolic cages.

3. Urine Collection and Analysis:

  • Urine is collected at regular intervals, typically up to 5 hours and sometimes up to 24 hours for prolonged effect studies.[10]

  • The total volume of urine for each animal is recorded.

  • The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using methods like flame photometry.[11]

4. Data Analysis:

  • Diuretic Action: Calculated as the ratio of the mean urine output of the test group to the mean urine output of the standard group.

  • Lipschitz Value: Calculated as the ratio of the mean urine output of the test group to the mean urine output of the control group. A value ≥ 1 indicates a positive diuretic effect, while a value ≥ 2 suggests potent activity.[10][11]

  • Saluretic Activity: The sum of Na+ and Cl- excretion.[11]

  • Natriuretic Activity: The ratio of Na+ to K+ excretion. A ratio > 2 is considered favorable.[10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

This compound exerts its diuretic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), which is located in the apical membrane of cells in the distal convoluted tubule of the kidney. The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[12] The regulation of NCC activity is a complex process involving a signaling cascade of kinases.

The WNK (With-No-Lysine [K]) kinases, particularly WNK1 and WNK4, are key regulators of NCC.[13] These kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases.[14] Activated SPAK/OSR1 then directly phosphorylates NCC at several threonine and serine residues in its N-terminal domain, leading to increased NCC activity and its trafficking to the cell surface.[13][15] this compound binds to the NCC and blocks this ion transport, leading to increased sodium and chloride excretion in the urine.

NCC_Signaling_Pathway cluster_extracellular Tubular Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular Na+ Na+ NCC NCC (Na+/Cl- Cotransporter) Na+->NCC Cl- Cl- Cl-->NCC Na+ Cl- Reabsorption Na+ Cl- Reabsorption NCC->Na+ Cl- Reabsorption Inhibition WNKs WNKs (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation Catalyzes Phosphorylation->NCC Activates This compound This compound This compound->NCC Inhibits

Diagram 1: this compound's inhibitory action on the NCC signaling pathway.
Experimental Workflow for In Vivo Diuretic Activity Screening

The following diagram illustrates the typical workflow for screening the diuretic activity of this compound analogs in an animal model.

Diuretic_Screening_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Male Wistar Rats, 150-200g) Fasting Fasting (15-18 hours, water ad libitum) Animal_Acclimatization->Fasting Grouping Grouping (Control, Standard, Test) Fasting->Grouping Dosing Oral Dosing (Vehicle, this compound, Test Compound) Grouping->Dosing Urine_Collection Urine Collection (Metabolic Cages, 0-5h & 0-24h) Dosing->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl- via Flame Photometry) Urine_Collection->Electrolyte_Analysis Data_Calculation Data Calculation (Diuretic Action, Lipschitz Value) Volume_Measurement->Data_Calculation Electrolyte_Analysis->Data_Calculation

Diagram 2: Workflow for in vivo diuretic activity screening of this compound analogs.

Conclusion

The structural activity relationship of this compound and its analogs demonstrates a clear dependence of diuretic activity on the substitution patterns of the quinazolinone core, the 2-phenyl ring, and the benzenesulfonamide moiety. Specifically, the presence of a 7-chloro group on the quinazolinone ring, a 4-methoxy group on the 2-phenyl ring, and a 4-nitro group on the benzenesulfonamide ring have been shown to significantly enhance diuretic potency. The established in vivo experimental protocols, such as the Lipschitz test, provide a reliable method for quantifying the diuretic effects of these analogs. A thorough understanding of the SAR and the underlying mechanism of NCC inhibition is crucial for the rational design and development of novel, more potent, and safer diuretic agents.

References

Methodological & Application

Application Notes and Protocols for Metolazone Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511) is a quinazoline (B50416) diuretic, functionally similar to thiazide diuretics, that exerts its effects by inhibiting sodium reabsorption in the renal tubules.[1] Primarily, it targets the sodium-chloride symporter (NCC) in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[2][3] This diuretic action results in reduced blood volume, making this compound an effective agent for treating edema and hypertension.[1][4] It is crucial to note that this compound is an antihypertensive agent and is therefore used to lower blood pressure, not to induce hypertension in animal models.[5][6] The following protocols and data are based on its established use in rodents to study its diuretic and antihypertensive properties.

Quantitative Data Summary

The following tables summarize quantitative data from studies administering this compound to rodents.

Table 1: this compound Dosage and Administration in Rodents

Rodent SpeciesStrainAdministration RouteDosage RangePurpose of StudyReference
RatSprague-DawleyIntraperitoneal (IP)2 - 4 mg/kgEvaluation of diuretic and natriuretic effects[7][8]
RatSprague-DawleyOral2, 10, and 50 mg/kg/dayChronic toxicity and carcinogenicity studies[5][9]
MouseNot SpecifiedOral2, 10, and 50 mg/kg/dayCarcinogenicity study[4][9]
RatSprague-DawleyNot SpecifiedLow, non-diuretic dosesAntihypertensive effect in a preeclampsia model[6]

Table 2: Effects of Intraperitoneal this compound Administration in Sprague-Dawley Rats

DosageParameterBaselinePost-AdministrationPercent ChangeReference
2 mg/kg 24-hour Urine Volume13.5 ± 3 mL22.8 ± 3.5 mL+69%[8]
24-hour Urine Na+1.33 ± 0.43 mEq2.58 ± 0.42 mEq+94%[8]
24-hour Urine K+0.12 ± 0.48 mEq0.76 ± 0.39 mEq+533%[8]
24-hour Urine Cl-1.47 ± 0.62 mEq3.31 ± 0.75 mEq+125%[8]
4 mg/kg 24-hour Urine Volume13.5 ± 3 mL31 ± 5 mL+129%[8]
24-hour Urine Na+1.6 ± 4 mEq4.3 ± 0.2 mEq+168%[8]
24-hour Urine K+3.1 ± 0.03 mEq3.9 ± 0.3 mEq+26%[8]
24-hour Urine Cl-2.2 ± 0.3 mEq5.52 ± 0.13 mEq+151%[8]

Experimental Protocols

Protocol 1: Evaluation of Diuretic and Natriuretic Effects of this compound in Rats

This protocol is adapted from studies evaluating the effects of a parenteral formulation of this compound in Sprague-Dawley rats.[7][8]

  • Objective: To determine the diuretic and natriuretic response to this compound administration in rats.

  • Animal Model: Male Sprague-Dawley rats (400-450 g).

  • Materials:

    • This compound

    • Vehicle (e.g., Tris buffer)

    • Metabolic cages for urine collection

    • Equipment for electrolyte analysis (e.g., flame photometer)

  • Procedure:

    • Acclimatization: House rats in individual metabolic cages for a 48-hour acclimatization period. Allow free access to water.

    • Baseline Measurement: Collect urine over a 24-hour period to establish baseline volume and electrolyte (Na+, K+, Cl-) concentrations.

    • Drug Administration:

      • Control Group: Administer the vehicle solution intraperitoneally (IP).

      • Treatment Groups: Administer this compound IP at desired doses (e.g., 2 mg/kg and 4 mg/kg).

    • Post-Treatment Measurement: Collect urine for 24 hours following administration.

    • Analysis: Measure the volume of urine collected. Analyze urine samples for sodium, potassium, and chloride concentrations.

    • Data Comparison: Compare the urine volume and electrolyte excretion between the baseline, control, and this compound-treated groups.

Protocol 2: Chronic Oral Administration of this compound for Toxicity Studies

This protocol is based on long-term studies conducted in mice and rats.[4][9]

  • Objective: To assess the long-term safety and potential carcinogenicity of this compound.

  • Animal Model: Mice and rats (specific strains may vary).

  • Materials:

    • This compound

    • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Procedure:

    • Group Allocation: Randomly assign animals to control and treatment groups.

    • Drug Administration: Administer this compound by oral gavage 5 days a week for an extended period (e.g., 18-24 months).

      • Control Group: Receive the vehicle only.

      • Treatment Groups: Receive this compound at various doses (e.g., 2, 10, and 50 mg/kg).

    • Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Terminal Procedures: At the end of the study period, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis. Collect tissues for histopathological examination.

    • Analysis: Analyze the incidence of tumors and other pathological findings to determine any treatment-related effects.

Visualizations

Metolazone_Mechanism_of_Action cluster_cell Tubular_Lumen Tubular Lumen (Urine) Epithelial_Cell Epithelial Cell Interstitial_Fluid Interstitial Fluid (Blood) NCC Na+-Cl- Cotransporter (NCC) Na_Cell Na+ NCC->Na_Cell Reabsorption Cl_Cell Cl- NCC->Cl_Cell NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood This compound This compound This compound->NCC Inhibits Na_Lumen Na+ Na_Lumen->NCC Cl_Lumen Cl- Cl_Lumen->NCC Na_Cell->NaK_ATPase Pumped out K_Blood K+ K_Blood->NaK_ATPase Pumped in Experimental_Workflow_Diuretic_Study Start Start Acclimatization Acclimatization of Rats in Metabolic Cages (48h) Start->Acclimatization Baseline_Collection Baseline Urine Collection (24h) Acclimatization->Baseline_Collection Group_Assignment Random Assignment to Groups Baseline_Collection->Group_Assignment Control_Group Control Group: Administer Vehicle (IP) Group_Assignment->Control_Group Control Treatment_Group Treatment Group: Administer this compound (IP) Group_Assignment->Treatment_Group Treatment Post_Treatment_Collection Post-Treatment Urine Collection (24h) Control_Group->Post_Treatment_Collection Treatment_Group->Post_Treatment_Collection Urine_Analysis Urine Analysis: - Volume Measurement - Electrolyte Concentration Post_Treatment_Collection->Urine_Analysis Data_Analysis Data Analysis and Comparison Urine_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Establishing a Metolazone-Resistant Cell Line for Diuretic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511) is a quinazoline-based diuretic that exerts its effects primarily by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[1][2][3] This inhibition leads to decreased sodium reabsorption and subsequent diuresis, making it a valuable therapeutic agent for managing hypertension and edema.[1][2][3] However, the development of diuretic resistance remains a significant clinical challenge. Understanding the molecular mechanisms underlying this compound resistance is crucial for the development of more effective diuretic therapies.

One key mechanism implicated in drug resistance is the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[4][5][6] Studies have shown that this compound can activate PXR, leading to the increased expression of cytochrome P450 3A4 (CYP3A4) and the multidrug-resistance protein 1 (MDR1).[4][5][6] MDR1, an ATP-dependent efflux pump, can actively transport a wide range of xenobiotics out of cells, thereby reducing their intracellular concentration and efficacy.[4][5][6]

These application notes provide a comprehensive guide to establishing and characterizing a this compound-resistant renal cell line, which can serve as a valuable in vitro model to investigate the molecular basis of diuretic resistance. The protocols outlined below detail the selection of an appropriate cell line, the methodology for inducing this compound resistance, and the subsequent characterization of the resistant phenotype.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the relevance of the diuretic resistance model. The ideal cell line should originate from the distal convoluted tubule and endogenously express the sodium-chloride cotransporter (NCC), the primary target of this compound. The following murine DCT cell lines are recommended:

Cell LineDescriptionKey Features
mDCT15 A mammalian model of the DCT.Displays native NCC function, expresses key regulators of NCC activity (WNK1, WNK3, WNK4, OSR1), and is suitable for thiazide-sensitive 22Na+ uptake assays.
209/MDCT An immortalized mouse distal convoluted tubule cell line.Expresses the NaCl cotransporter (Slc12a3) and parathyroid hormone (PTH) receptors. Useful for studying hormonal and pharmacological regulation of ion transport.
mpkDCT A murine distal convoluted tubule cell line.Expresses the thiazide-sensitive Na+/Cl- cotransporter and is a valuable model for studying transcellular Ca2+ transport.

Experimental Workflow

The overall workflow for establishing and characterizing a this compound-resistant cell line involves a series of sequential steps, from initial cell culture and IC50 determination to the long-term drug exposure required to induce resistance, followed by comprehensive characterization of the resistant phenotype.

experimental_workflow cluster_setup Phase 1: Initial Setup cluster_resistance Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization start Select and Culture Parental Cell Line ic50 Determine Parental IC50 of this compound start->ic50 induce Induce Resistance: Continuous or Pulsed Exposure ic50->induce monitor Monitor Cell Viability and Morphology induce->monitor expand Select and Expand Resistant Clones monitor->expand confirm_ic50 Confirm Resistance: Determine Resistant IC50 expand->confirm_ic50 functional Functional Assays: Sodium Uptake confirm_ic50->functional molecular Molecular Analysis: qPCR and Western Blot confirm_ic50->molecular

Caption: Experimental workflow for establishing a this compound-resistant cell line.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in the parental cell line. This value will guide the starting concentration for resistance induction.

Materials:

  • Parental DCT cell line (e.g., mDCT15)

  • Complete growth medium (e.g., DMEM/F-12 with 5% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 µM to 1000 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Induction of this compound Resistance

Objective: To generate a this compound-resistant cell line through continuous or pulsed exposure to the drug.

Method A: Continuous Exposure with Stepwise Increase in Concentration

  • Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50 value determined in Protocol 1.

  • Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.

  • Once the cells have adapted and are proliferating at a steady rate, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat this process of stepwise increases in drug concentration over several months. The final concentration should be significantly higher than the initial IC50 (e.g., 10- to 20-fold).

  • Cryopreserve cells at various stages of resistance development.

Method B: Pulsed Exposure

  • Treat the parental cells with a high concentration of this compound (e.g., 2-3 times the IC50) for a short period (e.g., 24-48 hours).

  • Remove the drug-containing medium and culture the surviving cells in drug-free medium until they recover and reach confluence.

  • Repeat the cycle of pulsed exposure and recovery.

  • Gradually increase the concentration and/or duration of the pulsed treatment as the cells become more resistant.

Protocol 3: Confirmation of Resistance

Objective: To confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line.

Procedure:

  • Perform the IC50 determination assay as described in Protocol 1 for both the parental and the putative resistant cell lines.

  • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold resistance of >2 is generally considered indicative of resistance.

Cell LineThis compound IC50 (µM) (Hypothetical)Fold Resistance (Hypothetical)
Parental mDCT15 5.2 ± 0.81
This compound-Resistant mDCT15 58.5 ± 4.311.3
Protocol 4: Functional Characterization - Sodium Uptake Assay

Objective: To assess the functional activity of the NCC in parental and resistant cells.

Materials:

  • Parental and this compound-resistant DCT cells

  • 24-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 22Na+ (radioisotope)

  • This compound

  • Scintillation counter

Procedure:

  • Seed parental and resistant cells in 24-well plates and grow to confluence.

  • Pre-incubate the cells with or without a high concentration of this compound (e.g., 100 µM) for 30 minutes to inhibit NCC activity.

  • Initiate sodium uptake by adding uptake buffer containing 22Na+.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the thiazide-sensitive sodium uptake by subtracting the uptake in the presence of this compound from the total uptake.

Protocol 5: Molecular Characterization - Quantitative RT-PCR (qPCR)

Objective: To quantify the mRNA expression levels of NCC (Slc12a3), PXR (Nr1i2), and MDR1 (Abcb1a/b) in parental and resistant cells.

Materials:

  • Parental and this compound-resistant DCT cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for target and reference genes (e.g., Gapdh, Actb)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for NCC, PXR, MDR1, and a reference gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.

GeneForward Primer (5'-3') (Illustrative)Reverse Primer (5'-3') (Illustrative)
Mouse Slc12a3 (NCC) GCTGGAGGCTATCTTCATCGAGGAGGCCAGAGTCAGAGAA
Mouse Nr1i2 (PXR) AGCTGCAGGAGATAGAGCGTTCTCCAGGAAGTCCTCATGC
Mouse Abcb1a (MDR1a) GTGGTGGACAAATTCAGAGGGCTTCACCTCCAGGAAATGT
Mouse Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 6: Molecular Characterization - Western Blotting

Objective: To determine the protein expression levels of NCC, PXR, and MDR1 in parental and resistant cells.

Materials:

  • Parental and this compound-resistant DCT cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against NCC, PXR, and MDR1

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways

This compound's Primary Mechanism of Action and a Potential Resistance Pathway

This compound primarily acts by inhibiting the NCC in the apical membrane of DCT cells, leading to reduced sodium and chloride reabsorption. A potential mechanism of acquired resistance involves the activation of the PXR signaling pathway. This compound can enter the cell and bind to PXR in the cytoplasm. The activated PXR then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). This complex binds to response elements in the promoter regions of target genes, including MDR1, leading to increased transcription and translation of the MDR1 protein. The overexpressed MDR1 efflux pump can then actively transport this compound out of the cell, reducing its intracellular concentration and its inhibitory effect on NCC.

signaling_pathway cluster_membrane Apical Membrane cluster_cell DCT Cell cluster_nucleus Nucleus NCC NCC Metolazone_out This compound Metolazone_out->NCC Inhibits Metolazone_in This compound Metolazone_out->Metolazone_in Enters Cell PXR PXR Metolazone_in->PXR Activates PXR_RXR PXR-RXR Complex PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR MDR1_gene MDR1 Gene PXR_RXR->MDR1_gene Induces Transcription MDR1_protein MDR1 Efflux Pump MDR1_protein->Metolazone_in Effluxes MDR1_mRNA MDR1 mRNA MDR1_gene->MDR1_mRNA Transcription MDR1_mRNA->MDR1_protein Translation

Caption: this compound action and a potential PXR-mediated resistance mechanism.

Conclusion

The establishment of a this compound-resistant cell line provides a powerful tool for elucidating the molecular mechanisms of diuretic resistance. By following the detailed protocols provided in these application notes, researchers can successfully generate and characterize a robust in vitro model. This model will be invaluable for screening novel diuretic compounds, identifying biomarkers of resistance, and developing strategies to overcome this significant clinical challenge. The characterization of changes in NCC, PXR, and MDR1 expression and function will provide critical insights into the complex interplay of pathways that contribute to reduced diuretic efficacy.

References

Application Notes and Protocols for In Vitro Measurement of Metolazone Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511) is a quinazoline-based thiazide-like diuretic primarily utilized in the management of hypertension and edema.[1][2][3] Its principal mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, which is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2][4][5][6][7][8] By blocking NCC, this compound inhibits the reabsorption of sodium and chloride ions, leading to increased urinary excretion of water and electrolytes.[3]

These application notes provide detailed protocols for in vitro assays designed to quantify the potency and efficacy of this compound and other investigational compounds targeting the NCC. The described methods include radiolabeled and non-radioactive ion flux assays for functional inhibition, as well as radioligand binding assays to determine binding affinity.

Signaling Pathway of NCC Regulation

The activity of the sodium-chloride cotransporter (NCC) is intricately regulated by a complex signaling cascade, primarily involving the With-No-Lysine (WNK) kinases and their downstream effector kinases, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[6][9][10][11] Hormonal stimuli, such as aldosterone (B195564) and angiotensin II, can modulate this pathway to influence sodium reabsorption and blood pressure.[5][6][9] this compound exerts its effect by directly binding to and inhibiting the transport function of NCC, independent of this signaling pathway.

This compound Action on the NCC Signaling Pathway cluster_0 Regulatory Hormones cluster_1 Kinase Cascade cluster_2 NCC Transporter cluster_3 Pharmacological Intervention cluster_4 Cellular Effect AngiotensinII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngiotensinII->WNKs Activates Aldosterone Aldosterone Aldosterone->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) Phosphorylated NCC_inactive->NCC_active Ion_Transport Na+ / Cl- Reabsorption NCC_active->Ion_Transport Mediates Ion_Transport_Inhibited Inhibition of Na+ / Cl- Reabsorption This compound This compound This compound->NCC_active Inhibits This compound->Ion_Transport_Inhibited Leads to

This compound's direct inhibition of the active NCC transporter.

Data Presentation: Potency and Efficacy of this compound

The following tables summarize the in vitro potency of this compound on the sodium-chloride cotransporter (NCC) as reported in various studies.

Assay Type Species/System Potency (IC50) Reference
[³H]this compound BindingRat renal cortical membranes~3.4 nM (Ki)[1]
22Na+ UptakeXenopus oocytes expressing rat NCC~0.3 µM[12]
22Na+ UptakeXenopus oocytes expressing flounder NCC~10 µM[1]
22Na+ UptakeXenopus oocytes expressing human NCC~0.5 µM[6]
NCC Mutant Species This compound IC50 Fold Change vs. Wild-Type Reference
S575CRatIncreased (less sensitive)[12]
C576SFlounderDecreased (more sensitive)[13]
TM11 MutantRatIncreased (similar to flounder NCC)[1]

Experimental Protocols

Thiazide-Sensitive 22Na+ Uptake Assay in NCC-Expressing Xenopus laevis Oocytes

This assay measures the functional inhibition of NCC by this compound by quantifying the uptake of radioactive sodium in Xenopus laevis oocytes genetically engineered to express the transporter.

Workflow for 22Na+ Uptake Assay in Xenopus Oocytes Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (3-5 days, 18°C) Oocyte_Prep->Incubation Preincubation Pre-incubation with This compound or Vehicle Incubation->Preincubation Uptake 22Na+ Uptake Assay Preincubation->Uptake Washing Washing to Remove External 22Na+ Uptake->Washing Lysis Oocyte Lysis Washing->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

A streamlined workflow for determining NCC inhibition.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human or rodent NCC

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Uptake buffer (ND96 supplemented with 1 µCi/mL ²²NaCl)

  • Wash buffer (ice-cold ND96)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • This compound stock solution (in DMSO)

Protocol:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • Inject each oocyte with 50 nL of NCC cRNA (e.g., 0.5 ng/nL). As a negative control, inject a separate group of oocytes with water.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 3-5 days to allow for NCC expression.

  • Pre-incubation: On the day of the assay, transfer individual oocytes to 96-well plates. Pre-incubate the oocytes for 30 minutes at room temperature in ND96 solution containing various concentrations of this compound or vehicle (DMSO).

  • ²²Na+ Uptake: Initiate the uptake by replacing the pre-incubation solution with uptake buffer containing the same concentration of this compound or vehicle. Incubate for 60 minutes at room temperature.

  • Washing: Terminate the uptake by rapidly washing the oocytes five times with 200 µL of ice-cold wash buffer.

  • Lysis: Lyse each oocyte in 200 µL of lysis buffer.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from water-injected oocytes (background) from the counts of NCC-injected oocytes. Plot the percent inhibition of ²²Na+ uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Non-Radioactive Rubidium (Rb+) Flux Assay for NCC Inhibition

This assay provides a non-radioactive alternative to the ²²Na+ uptake assay by using rubidium as a surrogate for potassium, which is co-transported with sodium and chloride by NCC. Rb+ uptake is quantified by atomic absorption spectroscopy.

Materials:

  • HEK293 cells stably expressing human NCC

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pre-incubation buffer (e.g., chloride-free buffer)

  • Uptake buffer (containing RbCl and NaCl)

  • Wash buffer (ice-cold, Rb+-free)

  • Lysis buffer (e.g., 1% Triton X-100)

  • This compound stock solution (in DMSO)

  • Atomic Absorption Spectrometer

Protocol:

  • Cell Culture: Plate HEK293-NCC cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with pre-incubation buffer and then incubate for 10-20 minutes in the same buffer to deplete intracellular chloride and activate the transporter.

  • Inhibition: Add various concentrations of this compound or vehicle to the wells and incubate for 20-30 minutes.

  • Rb+ Uptake: Initiate uptake by adding the uptake buffer containing RbCl and the respective concentrations of this compound or vehicle. Incubate for a short period (e.g., 5-15 minutes) during which uptake is linear.

  • Washing: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.

  • Lysis: Lyse the cells with lysis buffer.

  • Quantification: Determine the intracellular Rb+ concentration in the cell lysates using an atomic absorption spectrometer.

  • Data Analysis: Normalize the Rb+ uptake to the protein concentration in each well. Calculate the percent inhibition for each this compound concentration and determine the IC50 as described for the ²²Na+ uptake assay.

[³H]this compound Competitive Radioligand Binding Assay

This assay measures the binding affinity (Ki) of unlabeled compounds to NCC by assessing their ability to compete with the binding of radiolabeled this compound.

Materials:

  • Membrane preparation from cells or tissues expressing NCC (e.g., renal cortical membranes)

  • [³H]this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation cocktail

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from NCC-expressing cells or renal cortex tissue by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of [³H]this compound (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing membranes and [³H]this compound only.

    • Non-specific Binding: Wells containing membranes, [³H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant.

Conclusion

The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the potency and efficacy of this compound and novel NCC inhibitors. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Functional ion flux assays are essential for determining the inhibitory activity of compounds, while radioligand binding assays provide valuable information on their direct interaction with the transporter. These protocols can be adapted and optimized for specific cell lines and experimental conditions to advance the understanding of NCC pharmacology and facilitate the development of new therapeutic agents.

References

Application Notes and Protocols for Utilizing Animal Models in the Study of Metolazone for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Metolazone (B1676511) in the context of heart failure. This document outlines detailed protocols for inducing heart failure in rodents and canines, administration of this compound, and subsequent analysis of cardiac function and neurohormonal activation.

Introduction

This compound is a quinazoline-based diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1][2] It is often used in clinical practice to treat salt and water retention associated with congestive heart failure, particularly in cases of diuretic resistance to loop diuretics.[2][3] Preclinical animal models are indispensable for elucidating the mechanisms of action, evaluating therapeutic efficacy, and determining the safety profile of this compound in heart failure. This document details established protocols for such investigations.

Animal Models of Heart Failure

The choice of animal model is critical and should align with the specific research question. Two commonly employed and well-characterized models are the coronary artery ligation model in rats (post-myocardial infarction heart failure) and the doxorubicin-induced cardiomyopathy model in mice. For larger animal studies, the canine model of congestive heart failure induced by rapid ventricular pacing is also described.

Rat Model of Heart Failure via Coronary Artery Ligation

This model mimics heart failure resulting from myocardial infarction.

Experimental Protocol:

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (250-300g). Anesthetize the rat with a suitable anesthetic (e.g., ketamine/xylazine cocktail, 80/10 mg/kg, intraperitoneally).

  • Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.

  • Thoracotomy: Make a left lateral thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.

  • Closure: Close the chest wall, muscle layers, and skin.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Heart failure typically develops over several weeks, characterized by left ventricular dysfunction.

Mouse Model of Doxorubicin-Induced Cardiomyopathy

This model is relevant for studying chemotherapy-induced heart failure.

Experimental Protocol:

  • Animal Selection: Use adult male C57BL/6 mice.

  • Doxorubicin (B1662922) Administration: Administer doxorubicin via intraperitoneal (IP) injection. A common protocol involves a cumulative dose of 15-20 mg/kg, which can be administered as a single dose or in multiple smaller doses over a period of weeks to induce chronic cardiotoxicity.[4][5]

  • Monitoring: Monitor the mice for signs of distress, weight loss, and changes in activity.

  • Development of Cardiomyopathy: Cardiac dysfunction typically develops over several weeks following the initiation of doxorubicin treatment.

Canine Model of Congestive Heart Failure via Rapid Ventricular Pacing

This large animal model allows for the study of hemodynamic and neurohormonal changes that closely mimic human congestive heart failure.

Experimental Protocol:

  • Animal Model: Use Beagle dogs.

  • Pacemaker Implantation: Surgically implant a pacemaker.

  • Rapid Ventricular Pacing: Induce congestive heart failure (CHF) through rapid ventricular pacing.

  • Monitoring: Monitor for the development of clinical signs of CHF.

This compound Administration Protocols

The following are suggested protocols for the administration of this compound in the described animal models. Doses should be optimized based on the specific study design and endpoints.

For Rat and Mouse Models (Oral Gavage):
  • Dosage: A starting dose of 5 mg/kg of this compound can be administered via oral gavage.[6]

  • Frequency: Once daily.

  • Vehicle: Suspend this compound in a suitable vehicle such as 0.5% carboxymethylcellulose.

  • Combination Therapy: When studying the synergistic effects with loop diuretics, furosemide (B1674285) can be administered at a dose of 10 mg/kg via oral gavage. This compound can be given 30-60 minutes prior to the loop diuretic.[6]

For Canine Model (Intravenous):
  • Dosage: this compound can be administered intravenously at doses ranging from 0.2 to 5.0 mg/kg.[7][8]

  • Combination Therapy: For combination studies, bumetanide (B1668049) can be used as the loop diuretic.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data to be collected and analyzed in these animal models.

Table 1: Echocardiographic Parameters in a Rat Model of Post-Myocardial Infarction Heart Failure Treated with this compound.

ParameterSham + VehicleMI + VehicleMI + this compound (5 mg/kg)
Baseline (4 weeks post-MI)
LVEF (%)
LVFS (%)
LVID;d (mm)
LVID;s (mm)
4 Weeks Post-Treatment
LVEF (%)
LVFS (%)
LVID;d (mm)
LVID;s (mm)

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in diastole; LVID;s: Left Ventricular Internal Diameter in systole. Data to be presented as mean ± SEM.

Table 2: Hemodynamic and Renal Parameters in a Canine Model of CHF Treated with this compound.

ParameterBaselineCHF + VehicleCHF + this compound
Mean Arterial Pressure (mmHg)
Cardiac Output (L/min)
Pulmonary Capillary Wedge Pressure (mmHg)
Urine Output (mL/24h)
Urinary Sodium Excretion (mEq/24h)

Data to be presented as mean ± SEM.

Table 3: Neurohormonal Levels in a Rat Model of Heart Failure Treated with this compound.

ParameterSham + VehicleMI + VehicleMI + this compound
Plasma Angiotensin II (pg/mL)
Plasma Aldosterone (pg/mL)
Plasma Norepinephrine (pg/mL)

Data to be presented as mean ± SEM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in heart failure.

cluster_Heart_Failure Heart Failure Pathophysiology Myocardial Injury Myocardial Injury Decreased Cardiac Output Decreased Cardiac Output Myocardial Injury->Decreased Cardiac Output Neurohormonal Activation Neurohormonal Activation Decreased Cardiac Output->Neurohormonal Activation RAAS Activation RAAS Activation Neurohormonal Activation->RAAS Activation SNS Activation SNS Activation Neurohormonal Activation->SNS Activation Vasoconstriction Vasoconstriction RAAS Activation->Vasoconstriction Sodium and Water Retention Sodium and Water Retention RAAS Activation->Sodium and Water Retention SNS Activation->Vasoconstriction Increased Afterload and Preload Increased Afterload and Preload Vasoconstriction->Increased Afterload and Preload Sodium and Water Retention->Increased Afterload and Preload Cardiac Remodeling Cardiac Remodeling Increased Afterload and Preload->Cardiac Remodeling Worsening Heart Failure Worsening Heart Failure Cardiac Remodeling->Worsening Heart Failure

Vicious Cycle of Heart Failure Pathophysiology.

cluster_workflow Experimental Workflow for this compound Study in a Rat MI Model Induce MI (LAD Ligation) Induce MI (LAD Ligation) Allow HF Development (4 weeks) Allow HF Development (4 weeks) Induce MI (LAD Ligation)->Allow HF Development (4 weeks) Baseline Measurements (Echo, Hemodynamics, Blood) Baseline Measurements (Echo, Hemodynamics, Blood) Allow HF Development (4 weeks)->Baseline Measurements (Echo, Hemodynamics, Blood) Randomize into Treatment Groups Randomize into Treatment Groups Baseline Measurements (Echo, Hemodynamics, Blood)->Randomize into Treatment Groups Administer Vehicle or this compound (Daily for 4 weeks) Administer Vehicle or this compound (Daily for 4 weeks) Randomize into Treatment Groups->Administer Vehicle or this compound (Daily for 4 weeks) Final Measurements (Echo, Hemodynamics, Blood) Final Measurements (Echo, Hemodynamics, Blood) Administer Vehicle or this compound (Daily for 4 weeks)->Final Measurements (Echo, Hemodynamics, Blood) Tissue Harvesting and Analysis Tissue Harvesting and Analysis Final Measurements (Echo, Hemodynamics, Blood)->Tissue Harvesting and Analysis Data Analysis Data Analysis Tissue Harvesting and Analysis->Data Analysis

Workflow for this compound Efficacy Study.

cluster_Diuretic_Resistance Mechanism of Sequential Nephron Blockade Loop Diuretic Loop Diuretic Thick Ascending Limb Thick Ascending Limb Loop Diuretic->Thick Ascending Limb Acts on Inhibition of Na-K-2Cl Cotransporter Inhibition of Na-K-2Cl Cotransporter Thick Ascending Limb->Inhibition of Na-K-2Cl Cotransporter Increased Na+ Delivery to Distal Nephron Increased Na+ Delivery to Distal Nephron Inhibition of Na-K-2Cl Cotransporter->Increased Na+ Delivery to Distal Nephron Distal Convoluted Tubule Hypertrophy Distal Convoluted Tubule Hypertrophy Increased Na+ Delivery to Distal Nephron->Distal Convoluted Tubule Hypertrophy Synergistic Natriuresis Synergistic Natriuresis Increased Na+ Delivery to Distal Nephron->Synergistic Natriuresis Increased Na+ Reabsorption Increased Na+ Reabsorption Distal Convoluted Tubule Hypertrophy->Increased Na+ Reabsorption Leads to Inhibition of Na-Cl Cotransporter Inhibition of Na-Cl Cotransporter Distal Convoluted Tubule Hypertrophy->Inhibition of Na-Cl Cotransporter This compound This compound This compound->Distal Convoluted Tubule Hypertrophy Acts on Inhibition of Na-Cl Cotransporter->Synergistic Natriuresis

Sequential Nephron Blockade with this compound.

References

Optimal Dosage of Metolazone for In Vivo Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of Metolazone (B1676511) for in vivo studies in rats. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and workflows to facilitate effective and reproducible research.

Introduction

This compound is a quinazoline (B50416) diuretic, functionally similar to thiazide diuretics, that acts on the renal tubules to promote the excretion of sodium and water.[1] It is a valuable tool in preclinical research for studying renal physiology, cardiovascular conditions, and drug-induced diuresis. The selection of an appropriate dosage is critical for obtaining meaningful and reproducible results while minimizing potential toxicity.

Data Presentation

The following tables summarize quantitative data from various in vivo rat studies investigating the effects of this compound.

Table 1: Pharmacokinetic and General Toxicity Data for this compound in Rats

ParameterRoute of AdministrationDosageObservation
Onset of Diuretic EffectOralUp to 50 mg/kgWithin 1 hour
Time to Maximum EffectOralUp to 50 mg/kg3-6 hours
EliminationOralNot specified95% eliminated in urine and feces within 48 hours
Acute LethalityOral10 g/kg (single dose)Non-lethal
Acute LethalityIntraperitoneal5 g/kg (single dose)Non-lethal
Chronic ToxicityOral2, 10, and 50 mg/kg/dayNo evidence of tumorigenic effect

Table 2: Dose-Dependent Diuretic and Natriuretic Effects of Intraperitoneal this compound in Sprague-Dawley Rats

DosageBaseline 24-hr Urine Volume (mL)Post-treatment 24-hr Urine Volume (mL)% Increase in Urine VolumeBaseline Urine Na+ (mEq)Post-treatment Urine Na+ (mEq)% Increase in Urine Na+
2 mg/kg13.5 ± 322.8 ± 3.569%1.33 ± 0.432.58 ± 0.4294%
4 mg/kg13.5 ± 331 ± 5129%1.6 ± 0.44.3 ± 0.2168%

Table 3: Antihypertensive Effects of this compound in Rat Models

Rat ModelDosageEffect on Blood Pressure
Desoxycorticosterone acetate (B1210297) saline-induced hypertensionNot specifiedReduced hypertension
Preeclampsia modelLow, non-diuretic dosesReduced blood pressure without significant natriuresis[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Diuretic and Natriuretic Effects via Intraperitoneal Administration

Objective: To assess the dose-dependent effects of this compound on urine output and electrolyte excretion in rats.

Materials:

  • This compound

  • Vehicle (e.g., Tris buffer or a commercially available lipid emulsion)

  • Male Sprague-Dawley rats (400-500g)[3]

  • Metabolic cages for 24-hour urine collection

  • Sterile syringes and needles (23-25 gauge)

  • Analytical equipment for measuring urine volume and electrolyte concentrations (Na+, K+, Cl-)

Procedure:

  • Acclimation: House rats individually in metabolic cages for a 48-hour acclimation period with free access to food and water.[3]

  • Baseline Measurement: Collect urine over a 24-hour period to establish baseline values for urine volume and electrolyte excretion.

  • Drug Preparation: Prepare sterile solutions of this compound in the chosen vehicle at the desired concentrations (e.g., for 2 mg/kg and 4 mg/kg doses).

  • Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection. The recommended maximum injection volume is 10 ml/kg.

  • Post-Treatment Collection: Collect urine for 24 hours following administration.

  • Analysis: Measure the total urine volume and determine the concentrations of sodium, potassium, and chloride.

  • Data Comparison: Compare the post-treatment values to the baseline values for each rat to determine the diuretic and natriuretic effects of this compound at different dosages.

Protocol 2: Assessment of Antihypertensive Effects via Oral Gavage

Objective: To evaluate the effect of this compound on blood pressure in a hypertensive rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (250-300g)

  • Method for inducing hypertension (e.g., desoxycorticosterone acetate-saline model)

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

  • Oral gavage needles

Procedure:

  • Hypertension Induction: Induce hypertension in the rats according to the chosen experimental model.

  • Baseline Blood Pressure: Measure and record the baseline systolic and diastolic blood pressure of the hypertensive rats.

  • Drug Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose at the desired concentration (e.g., for a 5 mg/kg dose).

  • Administration: Administer the this compound suspension or vehicle control orally using a gavage needle.

  • Blood Pressure Monitoring: Monitor and record blood pressure at regular intervals post-administration (e.g., 1, 3, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: Compare the blood pressure readings of the this compound-treated group to the vehicle-treated control group to assess the antihypertensive efficacy.

Mandatory Visualizations

Signaling Pathway of this compound Action

Metolazone_Signaling_Pathway cluster_0 Renal Distal Convoluted Tubule Lumen cluster_1 Epithelial Cell cluster_2 Blood Lumen This compound This compound NCC Na-Cl Cotransporter (NCC) This compound->NCC Inhibits Na_in Na+ Reabsorption NCC->Na_in Cl_in Cl- Reabsorption NCC->Cl_in WNK_SPAK WNK-SPAK Kinase Cascade WNK_SPAK->NCC Activates Diuresis Increased Diuresis & Natriuresis Blood Na_in->Blood Reduced Reabsorption Cl_in->Blood Reduced Reabsorption Na_Lumen Na+ Na_Lumen->NCC Transport Cl_Lumen Cl- Cl_Lumen->NCC Transport

Caption: Mechanism of this compound action in the renal distal convoluted tubule.

Experimental Workflow for In Vivo Rat Study

Experimental_Workflow A Animal Acclimation (48 hours) B Baseline Data Collection (e.g., 24-hr urine, blood pressure) A->B C Randomization into Treatment Groups B->C D Vehicle Control Administration C->D Treatment Assignment E This compound Administration (Oral Gavage or IP Injection) C->E Treatment Assignment F Post-Treatment Data Collection D->F E->F G Data Analysis (Comparison to Baseline & Control) F->G H Endpoint Measurement (e.g., Diuresis, Blood Pressure) G->H

Caption: General experimental workflow for an in vivo rat study of this compound.

References

Preparing Metolazone Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511) is a quinazoline-based diuretic with thiazide-like properties, primarily utilized in the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][3][4] Recent research has also identified this compound as an activator of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes such as cytochrome P450 3A4 (CYP3A4) and the multidrug resistance protein 1 (MDR1).[3][5] This dual activity makes this compound a compound of interest for in vitro studies in various fields, including pharmacology, toxicology, and drug metabolism.

These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with methodologies for common cell-based assays to assess its activity and cytotoxicity.

Data Presentation: Physicochemical and In Vitro Properties of this compound

The following table summarizes key quantitative data for this compound, crucial for planning and executing cell culture experiments.

ParameterValueSource/Comments
Molecular Weight 365.8 g/mol [5]
Solubility
    in DMSO~25 mg/mL[5]
    in Ethanol~0.3 mg/mL[5]
    in Aqueous BuffersSparingly soluble[5]
Storage & Stability
    Solid≥ 4 years at -20°C[5]
    Aqueous SolutionNot recommended for storage more than one day[5]
In Vitro Activity
    NCC Inhibition (IC50, rat)0.3 µM[5]
    PXR Activation (EC50)~1.0 µM[6]
Recommended Working Concentrations
    Cytotoxicity Assays1.7 nM - 56 µM[5]
    PXR Activation Assays10 µM - 28 µM[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of 10 mM Stock Solution: a. Accurately weigh 3.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.

  • Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. Note: To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing. d. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.66 mg this compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot thaw Thaw stock solution aliquot->thaw Use for experiments serial_dilute Serially dilute stock in medium thaw->serial_dilute warm_medium Warm cell culture medium warm_medium->serial_dilute add_to_cells Add to cell culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line (e.g., HepG2 or HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells (e.g., HepG2, HEK293)

  • Complete culture medium

  • This compound working solutions

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM). b. Include a vehicle control (medium with DMSO) and a no-treatment control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Pregnane X Receptor (PXR) Activation Assay (Luciferase Reporter)

This protocol describes a method to determine if this compound activates the human PXR using a luciferase reporter gene assay in a suitable cell line, such as HepG2 or HEK293T.[3][5]

Materials:

  • HepG2 or HEK293T cells

  • Plasmids: PXR expression vector, CYP3A4-luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.

  • Transfection reagent (e.g., Lipofectamine)

  • This compound working solutions

  • Positive control (e.g., Rifampicin)

  • 96-well white, clear-bottom sterile plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: a. Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the PXR expression vector, CYP3A4-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 24 hours.

  • Cell Treatment: a. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). b. Include a vehicle control and a positive control (e.g., 10 µM Rifampicin). c. Incubate for another 24 hours.

  • Luciferase Assay: a. After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. b. Measure luminescence using a luminometer.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway This compound Signaling Pathways cluster_ncc NCC Inhibition cluster_pxr PXR Activation This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits PXR Pregnane X Receptor (PXR) This compound->PXR Activates Ion_Transport Decreased Na+ and Cl- Reabsorption NCC->Ion_Transport Diuresis Diuresis Ion_Transport->Diuresis Gene_Expression Increased CYP3A4 & MDR1 Expression PXR->Gene_Expression Drug_Metabolism Altered Drug Metabolism Gene_Expression->Drug_Metabolism

Caption: this compound's dual signaling pathways.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis culture_cells Cell Culture & Maintenance seed_cells Seed Cells in Plates culture_cells->seed_cells prepare_this compound Prepare this compound Solutions treat_cells Treat with this compound prepare_this compound->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (MTT, Luciferase, etc.) incubate->assay read_plate Read Plate (Absorbance/Luminescence) assay->read_plate calculate Calculate Viability/Fold Induction read_plate->calculate interpret Interpret Results calculate->interpret

Caption: General experimental workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Metolazone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolazone is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A summary of various successful HPLC methods for this compound analysis is presented in Table 1. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous component (water or buffer).

Table 1: Summary of HPLC Methods for this compound Detection

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Hypersil BDS C18 (150x4.6mm, 5µm)[1]Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 μm)[2]Kromasil C18 (250 × 4.6, 5 μm)[3]Inertsil ODS-3 (250 x 4.6 mm, 5 µm)[4]Spherisorb-ODS 2 C18 (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: HPLC water (50:50 v/v)[1]Acetonitrile:water (60:40)[2]Acetonitrile: 0.2% orthophosphoric acid (32:68 v/v)[3]Acetonitrile:methanol (80:20 v/v)[4]Methanol:0.02 M phosphate (B84403) buffer (70:30 v/v), pH 3.0[5]
Flow Rate 0.7 ml/min[1]0.8 mL/min[2]2 mL/min[3]1.0 mL/min[4]1 mL/min[5]
Detection Wavelength 236 nm[1]237 nm[2]238 nm[3]295 nm[4]235 nm[5]
Injection Volume 10 µL[1]20 μL[2]Not Specified20 µL[4]Not Specified
Retention Time 3.5 min[1]Not SpecifiedNot Specified3.557 minutes[4]< 5.0 min[5]

Method Validation Summary

The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][4] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range 1-10 µg/ml[1], 0.2–1.2 μg/mL[2], 20-75 μg/mL[3], 2-10 µg/ml[4], 1.25-7.5µg/ml[6]
Correlation Coefficient (r²) > 0.999[1][2][4][6]
Accuracy (% Recovery) 98 – 102%[1][4]
Precision (%RSD) < 2.0%[1][6]
Limit of Detection (LOD) 0.1 µg/ml[1], 0.54 µg/ml[6]
Limit of Quantification (LOQ) 0.3 µg/ml[1], 1.63 µg/ml[6]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound in a pharmaceutical formulation.

1. Materials and Reagents

  • This compound reference standard

  • This compound tablets

  • HPLC grade acetonitrile[1]

  • HPLC grade water[1]

  • HPLC grade methanol[4]

  • Orthophosphoric acid[3]

  • 0.45-micron filter[2]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data acquisition software.

  • Analytical balance

  • Sonicator

  • Volumetric flasks

  • Pipettes

3. Preparation of Mobile Phase

  • Method 1 Example (Acetonitrile:Water): Mix acetonitrile and HPLC grade water in a 50:50 v/v ratio.[1] Degas the mobile phase using a sonicator for 15-20 minutes before use.

4. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.

5. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 1-10 µg/mL) by appropriate dilution with the mobile phase.[1]

6. Preparation of Sample Solution

  • Weigh and finely powder 20 this compound tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.[2]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45-micron filter to remove any particulate matter.[2]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

7. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method 1).

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.[1]

  • Record the chromatograms and measure the peak area responses.

8. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the tablet formulation.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardStock Standard Stock Solution Preparation WorkingStandard Working Standard Dilutions StandardStock->WorkingStandard Injection Injection of Samples (Blank, Standards, Sample) WorkingStandard->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Area Integration Chromatography->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound in Sample PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive overview and a detailed protocol for the determination of this compound using HPLC. The presented methods are demonstrated to be simple, accurate, and precise, making them suitable for routine quality control analysis of this compound in pharmaceutical dosage forms.

References

Application Notes and Protocols for Radiolabeled Metolazone in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone is a quinazoline-based thiazide-like diuretic used in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis.[2][3] Understanding the binding characteristics of this compound to its primary target is crucial for drug development and for elucidating its full pharmacological profile.

Radiolabeled ligands are indispensable tools for in vitro and ex vivo characterization of drug-receptor interactions. The use of radiolabeled this compound, such as [³H]this compound, allows for sensitive and quantitative assessment of its binding affinity, density of binding sites, and distribution within tissues. These application notes provide detailed protocols for conducting saturation and competition binding assays, as well as autoradiography, using radiolabeled this compound to study its interaction with the NCC. While specific binding studies utilizing radiolabeled this compound are not extensively reported in public literature, the following protocols are based on established methodologies for radioligand binding assays and autoradiography, adapted for the known pharmacology of this compound.

Synthesis and Storage of Radiolabeled this compound

The synthesis of radiolabeled compounds is a specialized process that involves introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure of the drug. This process is typically outsourced to specialized radiochemistry laboratories. For binding studies, [³H]this compound is often preferred due to its high specific activity, which allows for the detection of low-density binding sites.

Storage and Handling:

  • Store radiolabeled this compound at -20°C or lower, protected from light, to minimize radiolysis.

  • The stock solution should be aliquoted to avoid repeated freeze-thaw cycles.

  • All handling of radioactive materials must comply with institutional and national regulations for radiation safety.

Radioligand Binding Assays

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[4]

Target Preparation: Membrane Homogenates from NCC-expressing Cells or Tissues

The source of the sodium-chloride cotransporter (NCC) can be cultured cells genetically engineered to express the transporter or tissues known to have high endogenous expression, such as the kidney.

Protocol for Membrane Preparation:

  • Homogenization: Homogenize minced tissue or pelleted cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating the density of the receptors in the tissue.[4][5]

Experimental Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound.

  • Total Binding: Add increasing concentrations of [³H]this compound (e.g., 0.1 - 50 nM) to the wells containing the membrane preparation (50-100 µg of protein) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[6]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Presentation:

[³H]this compound (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.1
0.5
1.0
5.0
10.0
20.0
50.0

DPM: Disintegrations Per Minute

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[4] The results are typically expressed as the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).

Experimental Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of [³H]this compound (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.

Data Presentation:

Competitor Conc. (M)% Inhibition of Specific Binding
1.00E-10
1.00E-09
1.00E-08
1.00E-07
1.00E-06
1.00E-05
1.00E-04

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Autoradiography

Autoradiography is a technique used to visualize the distribution of radiolabeled substances within a tissue section.[7] This can be used to identify the anatomical localization of NCC and to assess the in situ binding of radiolabeled this compound.

In Vitro Receptor Autoradiography

Experimental Protocol:

  • Tissue Preparation: Rapidly freeze fresh tissue (e.g., kidney) and section it using a cryostat (e.g., 20 µm thickness). Thaw-mount the sections onto gelatin-coated microscope slides.[8]

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.

  • Incubation: Incubate the slides with a solution containing [³H]this compound at a concentration close to its Kd. For non-specific binding, incubate adjacent sections in the same solution containing an excess of unlabeled this compound.[9]

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water to remove salts.[8]

  • Drying: Dry the slides rapidly, for instance, under a stream of cool air.

  • Exposure: Appose the slides to a tritium-sensitive phosphor screen or photographic emulsion in a light-tight cassette. The exposure time will vary depending on the specific activity of the radioligand and the density of the receptors (can range from days to weeks).[8]

  • Imaging: Scan the phosphor screen using a phosphorimager or develop the photographic film.

  • Analysis: Quantify the signal intensity in different regions of interest using image analysis software.

Visualizations

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Target Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue NCC-expressing Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-speed Centrifugation supernatant->centrifuge2 membranes Membrane Pellet centrifuge2->membranes resuspend Resuspend & Quantify membranes->resuspend storage Store at -80°C resuspend->storage assay_setup Assay Setup in 96-well Plate storage->assay_setup add_reagents Add Membranes, [3H]this compound, & Competitor (if applicable) assay_setup->add_reagents incubation Incubate to Equilibrium add_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific regression Non-linear Regression calc_specific->regression determine_params Determine Kd, Bmax, IC50, Ki regression->determine_params

Caption: Workflow for Radioligand Binding Assay.

Metolazone_Signaling_Pathway This compound This compound NCC Sodium-Chloride Cotransporter (NCC) in Distal Convoluted Tubule This compound->NCC Inhibition Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Diuresis Increased Excretion of Na+, Cl-, and Water (Diuresis) Na_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: this compound Mechanism of Action.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Incubation cluster_imaging Imaging and Analysis tissue Fresh Tissue (e.g., Kidney) freeze Rapid Freezing tissue->freeze section Cryosectioning (20 µm) freeze->section mount Thaw-mount on Slides section->mount preincubate Pre-incubation in Buffer mount->preincubate incubate Incubate with [3H]this compound preincubate->incubate wash Wash to Remove Unbound Ligand incubate->wash dry Dry Slides wash->dry expose Expose to Phosphor Screen/Film dry->expose scan Scan or Develop Image expose->scan analyze Quantify Signal in Regions of Interest scan->analyze

Caption: In Vitro Autoradiography Workflow.

References

Application Notes and Protocols for a Preclinical Investigation of Metolazone and Loop Diuretic Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of the synergistic diuretic effects of Metolazone when used in combination with loop diuretics. The protocols detailed below are intended to guide researchers in pharmacology, nephrology, and cardiovascular drug development in establishing robust in vitro and in vivo models to quantify and understand the mechanisms underlying this important drug interaction.

Introduction

Loop diuretics, such as furosemide (B1674285), are potent natriuretic agents that act on the thick ascending limb of the Loop of Henle by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2). However, their long-term efficacy can be limited by the development of diuretic resistance. This phenomenon is, in part, attributed to compensatory hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT), mediated by the thiazide-sensitive Na+-Cl- cotransporter (NCC).

This compound, a thiazide-like diuretic, specifically inhibits NCC in the DCT. The concurrent administration of a loop diuretic and this compound, a strategy known as "sequential nephron blockade," is hypothesized to produce a synergistic diuretic effect by inhibiting sodium reabsorption at two distinct sites in the nephron. This combined therapy is often employed in clinical practice to overcome diuretic resistance in patients with congestive heart failure and other edematous states.

These protocols provide a detailed guide for the preclinical assessment of this synergy, from in vitro transporter activity assays to in vivo models of diuretic response.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro NCC and NKCC2 Inhibition

Compound(s)Concentration (µM)NCC Inhibition (%)NKCC2 Inhibition (%)
This compound0.1
1
10
Furosemide1
10
100
This compound + Furosemide1 + 10
10 + 100

Table 2: In Vivo Diuretic Response in Naive Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/6h)Urinary Na+ (mmol/6h)Urinary K+ (mmol/6h)Urinary Cl- (mmol/6h)
Vehicle Control-
This compound5
Furosemide10
This compound + Furosemide5 + 10

Table 3: In Vivo Diuretic Response in Diuretic-Resistant Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/6h)Urinary Na+ (mmol/6h)Urinary K+ (mmol/6h)Urinary Cl- (mmol/6h)
Vehicle Control-
Furosemide20
This compound + Furosemide5 + 20

Mandatory Visualizations

G cluster_0 Thick Ascending Limb cluster_1 Distal Convoluted Tubule Loop Diuretic Loop Diuretic NKCC2 NKCC2 Na+ K+ 2Cl- Loop Diuretic->NKCC2 Inhibits Blood_TAL Blood NKCC2->Blood_TAL Reabsorption Blocked Increased Na+ Delivery Increased Na+ Delivery Lumen_TAL Tubular Lumen This compound This compound NCC NCC Na+ Cl- This compound->NCC Inhibits Blood_DCT Blood NCC->Blood_DCT Reabsorption Blocked Lumen_DCT Tubular Lumen Increased Na+ Delivery->NCC Leads to

Caption: Sequential nephron blockade by loop diuretics and this compound.

G cluster_pathway Regulatory Pathway for NCC and NKCC2 cluster_inhibition Pharmacological Inhibition WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Activates NCC NCC (Distal Tubule) SPAK_OSR1->NCC Phosphorylates & Activates NKCC2 NKCC2 (Thick Ascending Limb) SPAK_OSR1->NKCC2 Phosphorylates & Activates This compound This compound This compound->NCC Inhibits LoopDiuretic Loop Diuretic LoopDiuretic->NKCC2 Inhibits

Caption: Signaling pathway regulating NCC and NKCC2 activity.

G start Start acclimatize Acclimatize Rats (7 days) start->acclimatize induce_resistance Induce Diuretic Resistance (Optional: Furosemide in drinking water, 10 days) acclimatize->induce_resistance baseline Baseline Urine Collection (24h) acclimatize->baseline induce_resistance->baseline assign_groups Randomly Assign to Treatment Groups baseline->assign_groups administer_drugs Administer Vehicle, this compound, Furosemide, or Combination assign_groups->administer_drugs collect_urine Collect Urine (6 hours) administer_drugs->collect_urine analyze Analyze Urine Volume and Electrolytes collect_urine->analyze data_analysis Data Analysis and Synergy Calculation analyze->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for assessing diuretic synergy.

Experimental Protocols

Protocol 1: In Vitro Assessment of NCC and NKCC2 Inhibition

Objective: To determine the inhibitory activity of this compound and a loop diuretic (e.g., furosemide), alone and in combination, on their respective transporters, NCC and NKCC2.

Methodology: Stable Cell Line Generation Co-expressing NCC and NKCC2

  • Vector Construction: Subclone the full-length cDNAs for human NCC (SLC12A3) and human NKCC2 (SLC12A1) into separate mammalian expression vectors. Each vector should contain a different selectable marker (e.g., neomycin resistance for NCC and puromycin (B1679871) resistance for NKCC2).

  • Cell Line Selection: Use a suitable mammalian cell line that has low endogenous expression of these transporters, such as HEK-293 or MDCK cells.

  • Transfection: Co-transfect the host cell line with the NCC and NKCC2 expression vectors using a high-efficiency transfection reagent.

  • Selection: Culture the transfected cells in a medium containing both G418 (for neomycin resistance) and puromycin. This will select for cells that have successfully integrated both plasmids.

  • Clonal Isolation: After 2-3 weeks of selection, isolate individual resistant colonies and expand them into clonal cell lines.

  • Expression Verification: Screen the clonal cell lines for the expression of both NCC and NKCC2 using Western blotting and immunofluorescence to confirm protein expression and correct membrane localization.

Ion Flux Assay Protocol

  • Cell Plating: Seed the stable cell line co-expressing NCC and NKCC2 into 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a sodium-free, chloride-free medium) to deplete intracellular ions.

  • Treatment: Incubate the cells with varying concentrations of this compound, furosemide, or a combination of both for 30 minutes. Include a vehicle control group.

  • Ion Uptake: Initiate ion uptake by adding a flux buffer containing 86Rb+ (as a tracer for K+) and 22Na+.

  • Termination of Uptake: After a defined period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity of 86Rb+ and 22Na+ using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of ion uptake for each treatment group compared to the vehicle control.

Protocol 2: In Vivo Assessment of Diuretic Synergy in a Rat Model

Objective: To evaluate the synergistic diuretic and natriuretic effects of this compound and a loop diuretic in both naive and diuretic-resistant rats.

Animal Model: Male Wistar rats (250-300 g).

Induction of Diuretic Resistance (Optional):

To model a clinically relevant scenario, diuretic resistance can be induced by chronic administration of a loop diuretic (e.g., furosemide at 10 mg/kg/day in drinking water for 10-14 days).

Experimental Procedure:

  • Acclimatization: House the rats in metabolic cages for at least 3 days to allow for acclimatization. Provide free access to standard chow and water.

  • Baseline Measurements: Collect urine for 24 hours to determine baseline urine volume and electrolyte excretion.

  • Treatment Groups: Randomly assign the rats to the following treatment groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 5 mg/kg, oral gavage)

    • Furosemide (e.g., 10 mg/kg for naive rats, 20 mg/kg for resistant rats, intraperitoneal injection)

    • This compound + Furosemide (same doses as individual groups)

  • Drug Administration: Administer the compounds as a single dose.

  • Urine Collection: Collect urine for 6 hours post-administration. Record the total volume.

  • Electrolyte Analysis: Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output and electrolyte excretion for each rat.

    • Compare the mean values between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Quantification of Synergy: A simple synergy index can be calculated as follows:

      • Synergy Index = (Effect of Combination) / (Effect of Drug A + Effect of Drug B)

      • An index greater than 1 suggests synergy.

    • Alternatively, a natriuretic response can be calculated to quantify diuretic efficiency:

      • Natriuretic Response = Total Urinary Sodium Excretion (mmol) / Dose of Diuretic (mg)

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of the synergistic interaction between this compound and loop diuretics. The in vitro assays allow for a mechanistic understanding of the drugs' effects on their respective transporters, while the in vivo models provide a comprehensive assessment of the physiological response in a whole-animal system. The data generated from these studies will be invaluable for drug development professionals in optimizing diuretic therapies and for researchers seeking to further elucidate the mechanisms of diuretic action and resistance.

Application Notes and Protocols for In Vivo Imaging of Metolazone's Renal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone is a quinazoline-based thiazide-like diuretic used in the management of hypertension and edema associated with conditions such as congestive heart failure and kidney disease.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule (DCT) of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] While the systemic effects of this compound on diuresis and blood pressure are well-documented, a deeper understanding of its dynamic effects on renal hemodynamics, tubular function, and cellular processes in a living organism is crucial for optimizing its therapeutic use and identifying potential adverse effects.

In vivo imaging techniques offer a powerful toolkit to non-invasively or minimally invasively visualize and quantify the physiological and pathophysiological changes induced by this compound in the kidney in real-time. These technologies provide spatial and temporal resolution that cannot be achieved with traditional blood and urine analyses alone. This document provides detailed application notes and experimental protocols for key in vivo imaging modalities to assess the renal effects of this compound.

Multiphoton Microscopy (MPM)

Application Note:

Multiphoton microscopy is a high-resolution intravital imaging technique that allows for deep optical sectioning of living tissues with subcellular resolution.[3][4][5] It is particularly well-suited for studying the dynamic renal effects of this compound in rodent models.[6] Key applications include:

  • Visualizing Tubular Function: MPM can be used to directly observe changes in tubular diameter and flow in the DCT in response to this compound. By using fluorescently labeled markers of fluid-phase endocytosis, one can assess the impact of altered ion transport on tubular cell function.

  • Assessing Glomerular Filtration Rate (GFR): Single-nephron GFR (snGFR) can be measured by tracking the filtration of fluorescently labeled dextrans from the glomerulus into Bowman's space and their subsequent flow along the nephron.[5]

  • Monitoring Cellular Energetics: Endogenous fluorophores like NADH and FAD can be imaged to assess changes in the metabolic state of tubular cells following this compound administration.[7] Additionally, fluorescent probes can be used to monitor mitochondrial membrane potential and the production of reactive oxygen species (ROS).[8]

  • Evaluating Renal Blood Flow: The velocity of red blood cells in peritubular capillaries can be quantified to assess microvascular hemodynamic changes induced by this compound.[4]

Experimental Protocol: MPM for Assessing this compound's Effect on Tubular Function in Rats

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

    • Maintain the animal on a heated stage to ensure stable body temperature.

    • Perform a flank incision to expose the left kidney.

    • Gently exteriorize the kidney and place it in a kidney cup to immobilize it for imaging. The kidney should be kept moist with warm saline.

    • Cannulate the femoral artery and vein for blood pressure monitoring and intravenous infusions, respectively.

  • Fluorescent Probe Administration:

    • Administer a bolus of a fluorescent plasma marker (e.g., Alexa Fluor 594-conjugated dextran, 70 kDa) via the femoral vein to visualize blood vessels.

    • To assess tubular fluid flow, infuse a freely filtered, non-reabsorbable fluorescent marker (e.g., FITC-conjugated dextran, 10 kDa).

  • Image Acquisition:

    • Position the kidney under a multiphoton microscope equipped with a water-immersion objective.

    • Acquire baseline images of the renal cortex, capturing glomeruli, proximal tubules, and distal convoluted tubules.

    • Record time-lapse image series to establish baseline tubular diameter and fluid flow rates.

  • This compound Administration:

    • Administer a clinically relevant dose of this compound intravenously.

  • Post-Dosing Image Acquisition:

    • Continuously acquire time-lapse images for at least 60-90 minutes post-Metolazone administration.

    • Capture images at various depths to assess effects throughout the cortex.

  • Data Analysis:

    • Measure changes in the diameter of the distal convoluted tubules over time using image analysis software.

    • Quantify changes in tubular fluid flow by tracking the movement of the fluorescent dextran.

    • Analyze changes in cellular morphology and any signs of cell swelling or injury.

Magnetic Resonance Imaging (MRI)

Application Note:

MRI is a non-invasive imaging modality that provides excellent soft-tissue contrast and can be used to assess various aspects of renal function and structure.[9] Functional MRI (fMRI) techniques are particularly valuable for studying the effects of this compound.

  • Blood Oxygen Level-Dependent (BOLD) MRI: BOLD MRI measures changes in tissue oxygenation.[10] Since the reabsorption of sodium in the distal tubule is an energy-intensive process, inhibition by this compound is expected to decrease oxygen consumption, leading to an increase in tissue oxygenation that can be detected by BOLD MRI.

  • Arterial Spin Labeling (ASL): ASL is a non-contrast method to measure tissue perfusion.[9] It can be used to assess changes in renal blood flow in response to the systemic hemodynamic effects of this compound.

  • Dynamic Contrast-Enhanced (DCE) MRI: DCE-MRI involves the administration of a gadolinium-based contrast agent to quantify renal perfusion, filtration, and tubular function. This technique can provide comprehensive information on this compound's impact on renal hemodynamics and excretory function.

Experimental Protocol: BOLD MRI to Assess this compound's Effect on Renal Oxygenation

  • Animal Preparation:

    • Anesthetize a rat or mouse as described for MPM.

    • Place the animal in an MRI-compatible cradle with physiological monitoring (respiration, heart rate, temperature).

    • Position the animal in the MRI scanner with the kidneys centered in the imaging coil.

  • Image Acquisition:

    • Acquire anatomical T2-weighted images to localize the kidneys.

    • Perform a baseline BOLD MRI scan using a multi-gradient-echo sequence to generate R2* (1/T2*) maps of the kidneys.

  • This compound Administration:

    • Administer this compound intravenously at a therapeutic dose.

  • Post-Dosing Image Acquisition:

    • Acquire a series of BOLD MRI scans at multiple time points (e.g., 15, 30, 60, and 90 minutes) after drug administration.

  • Data Analysis:

    • Generate R2* maps for each time point.

    • Draw regions of interest (ROIs) in the renal cortex and medulla on the anatomical images and apply them to the R2* maps.

    • Calculate the mean R2* values for the cortex and medulla at baseline and at each post-dose time point. A decrease in R2* indicates an increase in tissue oxygenation.

Positron Emission Tomography (PET)

Application Note:

PET is a highly sensitive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[11] For studying this compound's renal effects, PET can be used in several ways:

  • Assessing Renal Transporter Function: By using a radiolabeled substrate for a specific renal transporter, PET can be used to investigate potential drug-drug interactions with this compound.[12]

  • Measuring Renal Blood Flow and GFR: Tracers such as [¹⁵O]-water can be used to measure renal blood flow, and tracers like [⁶⁸Ga]-EDTA can be used to determine GFR.

  • Imaging Renal Metabolism: [¹⁸F]-FDG PET can provide insights into changes in glucose metabolism in the kidney in response to the altered workload induced by this compound.[13]

Experimental Protocol: PET Imaging of Renal Transporter Interaction

  • Radiotracer Selection:

    • Choose a PET radiotracer that is a known substrate for a renal transporter of interest (e.g., an organic anion transporter).

  • Animal Preparation:

    • Prepare the animal as for MRI or MPM studies.

    • Place the animal on the PET scanner bed.

  • Baseline PET Scan:

    • Administer the selected radiotracer intravenously.

    • Perform a dynamic PET scan of the renal region for 60 minutes to determine the baseline kinetics of the tracer.

  • This compound Administration:

    • Administer a therapeutic dose of this compound.

  • Post-Dosing PET Scan:

    • After a suitable washout period for the initial radiotracer dose, administer a second dose of the radiotracer.

    • Perform a second dynamic PET scan to assess the tracer kinetics in the presence of this compound.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Draw ROIs over the kidneys.

    • Generate time-activity curves (TACs) for the kidneys.

    • Use pharmacokinetic modeling to quantify changes in the uptake and clearance rates of the radiotracer, which can indicate inhibition or induction of the transporter by this compound.

High-Frequency Ultrasound

Application Note:

High-frequency ultrasound is a non-invasive, real-time imaging modality that is widely available.[14][15] While it has lower resolution than MPM, it can provide valuable functional information.

  • Renal Hemodynamics: Doppler ultrasound can measure blood flow velocity in the renal artery and smaller intrarenal vessels, allowing for the assessment of this compound's impact on renal vascular resistance.

  • Diuretic-Induced Changes: Ultrasound can be used to measure changes in renal length and pelvic diameter in response to diuresis, which can be correlated with renal function.[16][17]

  • Contrast-Enhanced Ultrasound (CEUS): The use of microbubble contrast agents can provide quantitative information on renal perfusion.

Experimental Protocol: Doppler Ultrasound for Renal Hemodynamics

  • Animal Preparation:

    • Anesthetize the animal and place it on a heated platform.

    • Shave the fur over the flank to ensure good acoustic coupling.

  • Baseline Imaging:

    • Apply ultrasound gel and use a high-frequency linear array transducer to obtain images of the kidney.

    • Use color Doppler to identify the renal artery.

    • Use pulsed-wave Doppler to measure the peak systolic velocity (PSV), end-diastolic velocity (EDV), and resistive index (RI) in the renal artery.

  • This compound Administration:

    • Administer this compound intravenously.

  • Post-Dosing Imaging:

    • Repeat the Doppler measurements at regular intervals (e.g., 15, 30, 60 minutes) after drug administration.

  • Data Analysis:

    • Calculate the mean values for PSV, EDV, and RI at each time point.

    • Analyze the changes in these parameters to assess the effect of this compound on renal hemodynamics.

Quantitative Data Summary

Imaging ModalityParameterExpected Effect of this compoundReference/Rationale
Multiphoton Microscopy Distal Tubule DiameterIncreaseIncreased luminal flow due to diuresis.
Single-Nephron GFRPotential transient decreaseActivation of tubuloglomerular feedback.[2]
Peritubular Capillary FlowVariableDependent on systemic hemodynamic changes.
BOLD MRI Renal Medullary R2DecreaseDecreased Na+ reabsorption leads to lower O2 consumption.
Renal Cortical R2Minimal ChangeCortex has higher baseline oxygenation.[10]
PET [¹⁸F]-FDG UptakePotential DecreaseReduced metabolic demand from decreased tubular transport.
Transporter Substrate ClearancePotential DecreaseCompetitive inhibition at the transporter level.[12]
Ultrasound Renal Artery Resistive Index (RI)VariableMay increase with significant volume depletion.
Renal Pelvic DiameterIncreaseIncreased urine production and flow.[17]

Visualizations

Metolazone_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule Cell cluster_downstream Downstream Effects This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ Increased_Excretion Increased Na+, Cl-, H2O Excretion (Diuresis) NCC->Increased_Excretion Leads to ROMK ROMK K+ Channel Na_K_ATPase->ROMK K+ Blood Peritubular Capillary Na_K_ATPase->Blood 3 Na+ Lumen Tubular Lumen ROMK->Lumen K+ Ca_Channel Ca2+ Channel NCX Na+/Ca2+ Exchanger (NCX) Ca_Channel->NCX Ca2+ NCX->Blood Ca2+ Hypercalcemia Hypercalcemia NCX->Hypercalcemia Leads to Lumen->NCC Na+, Cl- Lumen->Ca_Channel Ca2+ Blood->Na_K_ATPase 2 K+ Blood->NCX 3 Na+ Decreased_BP Decreased Blood Pressure Increased_Excretion->Decreased_BP Hypokalemia Hypokalemia Increased_Excretion->Hypokalemia

Caption: Mechanism of action of this compound in the distal convoluted tubule.

BOLD_MRI_Workflow cluster_protocol BOLD MRI Experimental Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Positioning) Baseline_Scan 2. Baseline BOLD MRI Scan (Acquire R2* maps) Animal_Prep->Baseline_Scan Metolazone_Admin 3. This compound Administration (IV) Baseline_Scan->Metolazone_Admin Post_Dose_Scans 4. Post-Dose BOLD MRI Scans (Multiple time points) Metolazone_Admin->Post_Dose_Scans Data_Analysis 5. Data Analysis (ROI placement, R2* quantification) Post_Dose_Scans->Data_Analysis Interpretation 6. Interpretation (Assess changes in renal oxygenation) Data_Analysis->Interpretation Logical_Relationships cluster_renal_effects Renal Physiological Effects cluster_imaging_outcomes In Vivo Imaging Outcomes This compound This compound Administration Inhibit_NCC Inhibition of Na+/Cl- Cotransporter This compound->Inhibit_NCC Decrease_Na_Reabsorption Decreased Na+ Reabsorption Inhibit_NCC->Decrease_Na_Reabsorption Decrease_O2_Consumption Decreased O2 Consumption Decrease_Na_Reabsorption->Decrease_O2_Consumption Increase_Diuresis Increased Diuresis Decrease_Na_Reabsorption->Increase_Diuresis Increase_BOLD Increased BOLD Signal (Decreased R2*) Decrease_O2_Consumption->Increase_BOLD Increase_Tubular_Flow Increased Tubular Flow (MPM) Increase_Diuresis->Increase_Tubular_Flow Increase_Pelvic_Diameter Increased Pelvic Diameter (Ultrasound) Increase_Diuresis->Increase_Pelvic_Diameter

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metolazone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Metolazone in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for experiments?

This compound is a quinazoline-based diuretic used in the management of hypertension and edema.[1][2][3] Chemically, it is a crystalline solid.[4] For in vitro and other experimental studies, achieving a desired concentration in aqueous buffers can be challenging due to its low water solubility.[1][2][4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below. Its high melting point and crystalline nature contribute to its low aqueous solubility.[5][6]

Q3: In which solvents is this compound soluble?

This compound is sparingly soluble in water but shows good solubility in organic solvents.[1][2][4] It is also more soluble in alkaline solutions.[1][2] For experimental purposes, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used as initial solvents.[4]

Q4: What is the recommended method for preparing an aqueous working solution of this compound?

The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution with the desired aqueous experimental buffer.[4] This two-step process helps to avoid direct precipitation of this compound in the aqueous phase.

Q5: How stable are this compound solutions?

This compound is stable as a crystalline solid for at least four years when stored at -20°C.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to two months.[5] However, it is not recommended to store aqueous dilutions for more than one day due to the potential for precipitation.[4]

Troubleshooting Guide

Issue: My this compound precipitated out of solution after dilution with my aqueous buffer.

  • Possible Cause 1: The concentration of this compound in the final aqueous solution is too high.

    • Solution: Check the solubility limits of this compound in the specific solvent/buffer system you are using. You may need to lower the final concentration of this compound in your experiment. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[4]

  • Possible Cause 2: The percentage of organic solvent in the final solution is too low.

    • Solution: Ensure that the volume of the organic stock solution is sufficient to maintain the solubility of this compound in the final aqueous solution. However, be mindful that high concentrations of organic solvents like DMSO can have off-target effects in biological assays. It is crucial to have appropriate vehicle controls in your experiments.

  • Possible Cause 3: The pH of the aqueous buffer is not optimal.

    • Solution: this compound's solubility can be influenced by pH. Given its pKa of 9.7, it is more soluble in alkaline conditions.[1][2][6] Adjusting the pH of your buffer to be more alkaline may improve solubility, but ensure the pH is compatible with your experimental system.

  • Possible Cause 4: The temperature of the solution dropped, causing precipitation.

    • Solution: Ensure that all components (stock solution, buffer) are at a consistent temperature during preparation. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound. However, be cautious about the thermal stability of this compound and other components in your experiment.

Issue: I am observing unexpected effects in my cell-based assay that might be due to the solvent.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high.

    • Solution: High concentrations of DMSO can be toxic to cells or induce unintended biological responses. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (your final buffer with the same concentration of DMSO but without this compound) in your experimental design to account for any solvent-induced effects.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₆ClN₃O₃S[1][4]
Molecular Weight 365.8 g/mol [7]
Melting Point 252-254 °C[5]
pKa 9.7[5]
LogP 4.1[7]
Water Solubility 60.3 mg/L (at 25 °C)[5][6]
Solubility in Ethanol ~0.3 mg/mL[4]
Solubility in DMSO ≥ 100 mg/mL[8]
Solubility in DMF ~25 mg/mL[4]
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound solid using a calibrated balance and place it into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the weighed this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C for up to two months.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Desired sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Allow the this compound stock solution and the aqueous buffer to come to room temperature.

    • In a sterile tube, add the desired volume of the aqueous buffer.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for a short period to ensure homogeneity.

    • Use the freshly prepared aqueous working solution immediately. It is not recommended to store this solution for more than one day.[4]

Visualizations

Metolazone_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in DMSO weigh->dissolve Add to vial store_stock Store at -20°C dissolve->store_stock Up to 2 months dilute Dilute Stock in Buffer store_stock->dilute Use as needed prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute Add stock dropwise use_now Use Immediately dilute->use_now Do not store > 1 day

Caption: Workflow for preparing this compound solutions.

Caption: Simplified mechanism of this compound action.

References

Technical Support Center: Troubleshooting Diuretic Resistance to Metolazone in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diuretic resistance to metolazone (B1676511) in laboratory animal models.

Frequently Asked Questions (FAQs)

Q1: What is diuretic resistance in the context of laboratory animal studies?

A1: Diuretic resistance is a phenomenon where the natriuretic and diuretic response to a diuretic agent is diminished, even at maximal doses. In animal models, this is often characterized by a failure to achieve the expected increase in urine output and sodium excretion following administration of a diuretic like this compound or a loop diuretic.[1][2] A quantitative definition can be the failure of a high dose of a loop diuretic (e.g., 160 mg/kg of furosemide (B1674285) twice daily) to increase sodium excretion by at least 90 mmol over three days.[1]

Q2: What is the primary mechanism of resistance to loop diuretics that this compound helps to overcome?

A2: The primary mechanism is compensatory hypertrophy and hyperfunction of the distal convoluted tubule (DCT).[1][3][4][5] Chronic administration of loop diuretics, like furosemide, blocks the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1] This leads to increased delivery of sodium to the DCT. In response, the DCT undergoes cellular hypertrophy and increases its reabsorptive capacity by upregulating the Na-Cl cotransporter (NCC), thus blunting the overall diuretic effect.[1][3][4] this compound, a thiazide-like diuretic, specifically inhibits the NCC in the DCT, counteracting this adaptive response.[6]

Q3: Why is this compound often used in combination with a loop diuretic like furosemide?

A3: This combination results in "sequential nephron blockade."[6][7] Furosemide blocks sodium reabsorption in the loop of Henle, and this compound blocks the compensatory sodium reabsorption in the distal convoluted tubule.[6][7] This dual action leads to a synergistic and more profound diuretic and natriuretic effect than either drug used alone, which is particularly useful in overcoming diuretic resistance.[6][7][8]

Q4: What are the expected pharmacokinetic properties of this compound in animal models?

A4: this compound is readily absorbed after oral administration in several animal species, with a diuretic effect appearing within one hour.[9] The maximum effect is typically seen within 3-6 hours.[9] The elimination half-life is approximately 6 to 8 hours.[10] However, bioavailability can be variable and lower in disease states like cardiac failure.[11] Food may also delay absorption.[10]

Q5: Are there alternative thiazide-like diuretics to this compound for overcoming loop diuretic resistance?

A5: Yes, other thiazide diuretics like hydrochlorothiazide (B1673439) and chlorothiazide (B1668834) can also be used to overcome loop diuretic resistance by inhibiting the NCC in the distal convoluted tubule.[1] While this compound is commonly used, studies have shown the efficacy of other thiazides in achieving a synergistic diuretic effect when combined with loop diuretics.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating this compound and diuretic resistance.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High inter-animal variability in diuretic response. 1. Genetic differences within the animal strain.[12]2. Inconsistent drug administration (e.g., incomplete oral gavage).3. Variations in hydration status before the experiment.4. Inconsistent diet, particularly sodium content.5. Environmental stressors affecting metabolism.1. Standardize Procedures: Use animals of the same age, sex, and genetic background. Ensure all personnel are proficient in dosing techniques.[13]2. Control Diet and Hydration: Acclimatize animals to a standardized diet with known sodium content. Ensure free access to water and consistent hydration protocols before the experiment.[13][14]3. Acclimatization: Allow for an adequate acclimatization period (at least 3 days) in metabolic cages before the experiment to reduce stress.[6]
Expected synergy between this compound and furosemide is not observed. 1. Suboptimal Dosing: The doses of one or both drugs may be too low to achieve a synergistic effect.2. Timing of Administration: The timing between the administration of the two drugs may not be optimal.[7]3. Model of Diuretic Resistance: The animal model may not have developed sufficient distal convoluted tubule hypertrophy.4. Pharmacokinetic Issues: Poor absorption of orally administered this compound.[11]1. Dose-Response Study: Conduct a dose-response study for each drug individually and in combination to determine optimal doses.2. Optimize Timing: Administer this compound 30-60 minutes before the loop diuretic to ensure it has reached its site of action when the increased sodium load from the loop diuretic arrives at the DCT.[7][15]3. Verify Resistance Model: Confirm the development of diuretic resistance by demonstrating a blunted response to the loop diuretic alone after a period of chronic administration (e.g., 7-10 days).[6]4. Consider Parenteral Administration: If oral absorption is a concern, consider intraperitoneal (IP) administration of this compound.[8]
Animals exhibit excessive dehydration or electrolyte imbalance (e.g., hypokalemia). 1. Potent Synergistic Effect: The combination of this compound and a loop diuretic can lead to profound fluid and electrolyte loss.[16]2. High Doses: The doses of the diuretics may be too high.3. Inadequate Monitoring: Infrequent monitoring of hydration status and electrolytes.1. Fluid and Electrolyte Monitoring: Implement a rigorous monitoring schedule for body weight, water intake, urine output, and serum electrolytes (Na+, K+).[14]2. Dose Adjustment: Reduce the doses of one or both diuretics to the minimum effective level.[14]3. Potassium Supplementation: If hypokalemia is observed, provide potassium supplementation in the diet or drinking water.[14]4. Fluid Support: In cases of severe dehydration, provide parenteral fluid therapy (e.g., subcutaneous isotonic saline).[14]
Inconsistent or low urine output in the control group. 1. Dehydration: Animals may be dehydrated before the start of the experiment.2. Stress: Stress can affect urination.3. Technical Issues: Problems with metabolic cages leading to incomplete urine collection.1. Pre-Hydration: Administer a saline load (e.g., 25 mL/kg) orally or intraperitoneally to all animals at the beginning of the experiment to ensure adequate hydration and promote diuresis.[4]2. Proper Acclimatization: Ensure animals are well-acclimatized to the metabolic cages to minimize stress.3. Metabolic Cage Check: Regularly inspect metabolic cages to ensure they are functioning correctly and that urine is being collected efficiently without leaks or contamination.

Data Presentation

The following tables summarize quantitative data from studies in rats investigating the diuretic effects of this compound and its combination with furosemide.

Table 1: Diuretic and Natriuretic Effects of this compound and Furosemide in Sprague-Dawley Rats (24-hour collection) [8]

Treatment Group (Intraperitoneal Administration)NUrine Volume (mL/day)Urine Sodium [Na+] (µmol/L)
Vehicle (Tris buffer)69 ± 1194 ± 41
This compound (2 mg/kg)616 ± 3278 ± 76
Furosemide (4 mg/kg)614 ± 2206 ± 108
This compound (4 mg/kg) + Furosemide (4 mg/kg)621 ± 1326 ± 108
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Diuretic Resistance and Evaluation of this compound Synergy in Rats

This protocol is designed to induce resistance to a loop diuretic and then assess the synergistic effect of co-administering this compound.

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 250-300g

2. Induction of Diuretic Resistance:

  • Administer furosemide (10 mg/kg/day) in the drinking water for 7-10 consecutive days.[6]

  • Confirm resistance by observing a blunted diuretic response to a single dose of furosemide compared to baseline.

3. Experimental Groups (N ≥ 6 per group):

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Group 2 (Furosemide alone): Furosemide (e.g., 10 mg/kg, intraperitoneally)

  • Group 3 (this compound alone): this compound (e.g., 4 mg/kg, intraperitoneally)

  • Group 4 (Combination): this compound (4 mg/kg, IP) administered 30 minutes prior to Furosemide (10 mg/kg, IP)

4. Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment for acclimatization.[6]

  • Fasting: Fast animals for 18 hours before the experiment, with free access to water.

  • Hydration: At the start of the experiment, administer 0.9% saline solution (25 mL/kg) orally or intraperitoneally to all animals.

  • Dosing: Administer the respective treatments to each group as described above.

  • Urine Collection: Collect urine over a 24-hour period.[8]

  • Measurements:

    • Record the total urine volume for each animal.

    • Measure urine sodium (Na+) and potassium (K+) concentrations using a flame photometer.

    • Blood samples can be collected at the end of the study to measure serum electrolytes.

5. Data Analysis:

  • Compare urine volume and total Na+/K+ excretion between the groups using appropriate statistical tests (e.g., ANOVA).

  • Assess the synergistic effect in the combination group compared to the individual treatment groups.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Diuretic_Action_and_Resistance cluster_LOH Thick Ascending Limb (Loop of Henle) cluster_DCT Distal Convoluted Tubule (DCT) cluster_Resistance Mechanism of Diuretic Resistance LOH_Lumen Tubular Lumen NKCC2 NKCC2 LOH_Lumen->NKCC2 LOH_Cell Epithelial Cell NKCC2->LOH_Cell Furosemide Furosemide Furosemide->NKCC2 Increased_Na_Delivery Increased Na+ Delivery to DCT Furosemide->Increased_Na_Delivery Causes DCT_Lumen Tubular Lumen NCC NCC DCT_Lumen->NCC DCT_Cell Epithelial Cell NCC->DCT_Cell This compound This compound This compound->NCC Inhibits Blunted_Diuresis Blunted Diuresis (Resistance) This compound->Blunted_Diuresis Overcomes DCT_Hypertrophy DCT Cell Hypertrophy & Upregulation of NCC Increased_Na_Delivery->DCT_Hypertrophy Leads to DCT_Hypertrophy->Blunted_Diuresis Causes Experimental_Workflow A 1. Acclimatization (≥3 days in metabolic cages) B 2. Induction of Diuretic Resistance (Chronic loop diuretic, e.g., 7-10 days) A->B C 3. Animal Grouping (Control, Furosemide, this compound, Combination) B->C D 4. Pre-Experiment Prep (18h Fasting, Saline Hydration) C->D E 5. Drug Administration (this compound 30 min before Furosemide) D->E F 6. Sample Collection (24h Urine Collection) E->F G 7. Measurement & Analysis (Urine Volume, Na+, K+) F->G H 8. Data Interpretation (Assess Synergy and Resistance) G->H Troubleshooting_Diuretic_Resistance action_node action_node obs_node obs_node start Experiment Start: No Synergy Observed check_dose Are doses optimal? start->check_dose check_timing Is timing correct? check_dose->check_timing Yes obs_dose Suboptimal Dosing check_dose->obs_dose No check_model Is resistance model validated? check_timing->check_model Yes obs_timing Incorrect Timing check_timing->obs_timing No check_variability Is inter-animal variability high? check_model->check_variability Yes obs_model Inadequate Resistance check_model->obs_model No obs_variability High Variability check_variability->obs_variability Yes action_dose Action: Perform Dose-Response Study obs_dose->action_dose action_timing Action: Administer this compound 30-60 min before loop diuretic obs_timing->action_timing action_model Action: Confirm resistance with loop diuretic alone obs_model->action_model action_variability Action: Standardize procedures (diet, hydration, handling) obs_variability->action_variability

References

Technical Support Center: Optimizing Metolazone and Furosemide Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of metolazone (B1676511) and furosemide (B1674285).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for co-administering this compound and furosemide?

A1: The combination of this compound (a thiazide-like diuretic) and furosemide (a loop diuretic) is a strategy known as sequential nephron blockade. Furosemide acts on the thick ascending limb of the loop of Henle, inhibiting the Na-K-2Cl cotransporter. This action leads to a significant increase in the delivery of sodium to the distal convoluted tubule (DCT). However, long-term use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the DCT, a phenomenon contributing to diuretic resistance. This compound acts primarily on the DCT, where it inhibits the Na-Cl cotransporter. By blocking sodium reabsorption at this downstream site, this compound counteracts the compensatory mechanism, leading to a synergistic diuretic and natriuretic effect.[1][2]

Q2: What is the primary question regarding the timing of this compound and furosemide co-administration?

A2: The central issue is whether administering this compound prior to furosemide (pre-dosing) results in a greater diuretic effect compared to concurrent administration. The hypothesis behind pre-dosing is to allow the orally administered this compound sufficient time to be absorbed and reach its site of action in the distal convoluted tubule, thereby ensuring the DCT is blocked when the furosemide-induced bolus of sodium arrives.[3][4][5]

Q3: What does the available pharmacokinetic data suggest about this compound's onset of action?

A3: Oral this compound is absorbed relatively quickly, with diuresis typically beginning within one hour of administration.[6] The time to reach maximum plasma concentration is approximately 1.5 hours.[7] However, its peak diuretic effect might be delayed, with some studies suggesting it occurs around 80 minutes after administration.[4] The drug has a long duration of action, often exceeding 24 hours.[6]

Q4: Is there a definitive answer from clinical trials on the optimal timing?

A4: Currently, there is no broad consensus from clinical trials establishing the superiority of pre-dosing this compound over concurrent administration with furosemide.[3][4][5] Some clinicians advocate for a 30-60 minute interval between this compound and furosemide administration based on pharmacokinetic principles.[3][5] However, given this compound's long half-life, some researchers argue that the timing might not be clinically significant.[4] A retrospective study found no significant difference in net weight change between different pre-dosing intervals but did observe variations in safety outcomes like changes in serum creatinine (B1669602) and sodium levels.

Q5: What are the common adverse effects to monitor for during co-administration experiments?

A5: The potent diuretic effect of this combination can lead to significant fluid and electrolyte imbalances. Key adverse effects to monitor include hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia, and dehydration.[8] An increase in serum creatinine, indicating a potential decline in renal function, is also a concern and should be closely monitored.[8][9]

Troubleshooting Guides

Issue 1: Suboptimal Diuretic Response or Suspected Diuretic Resistance

Possible Cause Troubleshooting Steps
Inadequate Dosing Ensure doses of both furosemide and this compound are appropriate for the experimental model and level of renal function. In cases of diuretic resistance, escalating the dose of the loop diuretic may be necessary before adding this compound.[10]
Compensatory Sodium Reabsorption This is the primary reason for using sequential nephron blockade. If diuretic resistance is observed with furosemide alone, the addition of this compound is the appropriate step.[1][2]
Reduced Oral Bioavailability of this compound In edematous states, the absorption of oral medications can be impaired. Ensure consistent administration conditions. In animal models, consider if the vehicle or formulation is affecting absorption.[11]
"Braking Phenomenon" With repeated diuretic administration, the initial diuretic response can diminish. This can be due to both renal tubule adaptations and neurohormonal activation. Consider washout periods between experiments if the design allows.

Issue 2: Significant Electrolyte Imbalances in Experimental Subjects

Possible Cause Troubleshooting Steps
Excessive Diuresis The synergistic effect may be too potent. Consider reducing the dose of either this compound or furosemide. A lower starting dose of this compound (e.g., 2.5 mg in human-equivalent studies) is often recommended.[1]
Potassium Wasting Both furosemide and this compound increase potassium excretion. Ensure the experimental diet contains adequate potassium. In clinical settings, potassium supplementation is often required.[8]
Sodium Depletion Monitor serum sodium levels closely. Severe hyponatremia can have serious consequences. Adjust diuretic doses or provide saline supplementation as per the experimental protocol.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound

ParameterValueSource
Onset of DiuresisWithin 1 hour[6]
Time to Max. Plasma Concentration (Tmax)~1.5 hours[7]
Mean Elimination Half-life6 to 8 hours[7]
Duration of Action≥24 hours[6]
Primary Route of ExcretionUrine (80-95% as unchanged drug)[6]

Table 2: Summary of Selected Clinical Study Outcomes on Administration Timing

Study/ParameterFurosemide + this compound CombinationFurosemide MonotherapyKey FindingSource
DEA-HF Trial (Chronic HF)
Sodium Excretion4,691 mg3,835 mgCombination therapy resulted in significantly greater natriuresis.[9]
Urine Volume1.84 L1.71 LUrine volume was greater with the combination.[9]
Worsening Renal FunctionSignificantly higher incidenceLower incidenceCombination therapy was associated with a higher risk of worsening renal function.[9]
Ng TM et al. (Retrospective Study)
Hourly Diuresis127% greater with combination-The combination with this compound significantly enhanced diuresis despite a lower median furosemide dose.[1]
Systematic Review & Meta-Analysis
Body Weight ChangeSignificant reduction (p=0.001)-Combination therapy is effective for weight reduction.[12]
MortalityNo significant impact-No significant difference in mortality compared to placebo.[12]
Hospital ReadmissionNo significant impact-No significant difference in readmission rates compared to placebo.[12]

Visualizations

cluster_Nephron Nephron cluster_Drugs Diuretic Action cluster_Effect Physiological Effect Glomerulus Glomerulus Proximal_Tubule Proximal Convoluted Tubule Glomerulus->Proximal_Tubule Filtrate Flow Loop_of_Henle Loop of Henle (Thick Ascending Limb) Proximal_Tubule->Loop_of_Henle Filtrate Flow Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Filtrate Flow Increased_Na_Delivery Increased Na+ Delivery to Distal Tubule Loop_of_Henle->Increased_Na_Delivery Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Filtrate Flow Synergistic_Diuresis Synergistic Diuresis & Natriuresis Distal_Tubule->Synergistic_Diuresis Furosemide Furosemide Furosemide->Loop_of_Henle Inhibits Na-K-2Cl Cotransporter This compound This compound This compound->Distal_Tubule Inhibits Na-Cl Cotransporter Increased_Na_Delivery->Distal_Tubule Compensatory Na+ Reabsorption (Blocked by this compound)

Caption: Mechanism of sequential nephron blockade by furosemide and this compound.

Start Start Acclimatization Animal Acclimatization (e.g., to metabolic cages) Start->Acclimatization Baseline Baseline Measurements (Urine output, electrolytes, weight) Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer Compounds (Concurrent vs. Pre-dosing) Grouping->Dosing Collection Urine & Blood Sample Collection over time course Dosing->Collection Analysis Analyze Samples (Volume, Na+, K+, Creatinine) Collection->Analysis Data_Eval Data Evaluation & Statistical Analysis Analysis->Data_Eval End End Data_Eval->End

Caption: General experimental workflow for a diuretic combination study.

Experimental Protocols

Protocol 1: Evaluation of Diuretic Synergy in a Rat Model of Diuretic Resistance

Adapted from BenchChem Application Notes.[13]

1. Objective: To assess the diuretic and natriuretic effects of co-administering this compound and furosemide in a rat model where resistance to loop diuretics has been induced.

2. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Housing: House animals in metabolic cages designed for the separation and collection of urine and feces. Acclimatize rats to the cages for at least 3 days prior to the experiment.

  • Induction of Diuretic Resistance (Optional): To model a resistant state, provide chronic administration of a loop diuretic (e.g., furosemide 10 mg/kg/day) in the drinking water for 7-10 days prior to the main experiment.

3. Materials:

  • This compound

  • Furosemide

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Equipment for measuring urine volume (graduated cylinders) and electrolyte concentrations (flame photometer or ion-selective electrodes).

4. Experimental Design:

  • Grouping: Divide animals into at least four groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Furosemide alone (e.g., 10 mg/kg, intraperitoneal)

    • Group 3: this compound alone (e.g., 5 mg/kg, oral gavage)

    • Group 4: Furosemide (10 mg/kg, i.p.) + this compound (5 mg/kg, p.o.) administered concurrently.

    • Group 5 (Optional): Furosemide (10 mg/kg, i.p.) administered 60 minutes after this compound (5 mg/kg, p.o.).

  • Procedure:

    • Fast animals overnight (12-18 hours) with free access to water.

    • On the morning of the experiment, administer a fluid load (e.g., 25 mL/kg of 0.9% saline, p.o.) to ensure adequate hydration and urine flow.

    • Administer the respective treatments to each group according to the defined timing.

    • Collect urine at specified time intervals (e.g., 0-2h, 2-4h, 4-8h, and 8-24h).

    • Record the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.

    • At the end of the experiment, blood samples may be collected to assess serum electrolytes and creatinine.

Protocol 2: Clinical Trial Protocol for Pre-dosing vs. Concurrent Dosing

Based on the design of trial NCT03746002.[3][4]

1. Objective: To compare the effect of administering this compound 60 minutes prior to intravenous furosemide versus concurrent administration on 24-hour urine output in patients with acute decompensated heart failure and evidence of diuretic resistance.

2. Study Design:

  • Prospective, randomized, open-label, active-control study.

3. Participant Population:

  • Inclusion Criteria: Adult patients (18-89 years) admitted for acute decompensated heart failure with signs of volume overload, who have been receiving loop diuretics prior to admission, and for whom a plan exists to administer high-dose IV furosemide.

  • Exclusion Criteria: Cirrhosis, end-stage renal disease, receipt of continuous furosemide infusion, or prior this compound use.

4. Intervention:

  • All participants receive background IV furosemide therapy (e.g., 120-160 mg bolus).

  • Participants are randomized 1:1 into two arms:

    • Pre-dosing Arm: Receive a 5 mg oral this compound tablet 60 minutes prior to the first dose of IV furosemide.

    • Concurrent Dosing Arm: Receive a 5 mg oral this compound tablet at the same time as (within a 10-minute window of) the first dose of IV furosemide.

5. Outcome Measures:

  • Primary Outcome: Total urine output (in mL) over the 24-hour period following the administration of the study drugs.

  • Secondary Outcomes:

    • Change in body weight.

    • Net fluid balance.

    • Change in serum creatinine.

    • Incidence of electrolyte abnormalities (hypokalemia, hyponatremia).

6. Data Collection:

  • Record all fluid intake and urine output meticulously for 24 hours.

  • Measure body weight at baseline and at 24 hours.

  • Collect blood samples at baseline and at 24 hours to measure serum electrolytes and creatinine.

References

Strategies to minimize Metolazone-induced electrolyte imbalance in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metolazone, focusing on strategies to minimize electrolyte imbalances.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes electrolyte imbalance?

This compound is a thiazide-like diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidney.[1] It inhibits the sodium-chloride symporter, preventing the reabsorption of sodium and chloride ions from the urine back into the bloodstream.[2] This leads to increased excretion of sodium, chloride, and water.[3] The increased delivery of sodium to the distal tubule also promotes the excretion of potassium, leading to potential hypokalemia (low potassium).[4] Furthermore, this compound can lead to hyponatremia (low sodium) and hypomagnesemia (low magnesium).[1]

Q2: What are the most common electrolyte imbalances observed with this compound administration in research settings?

The most frequently encountered electrolyte disturbances are hypokalemia, hyponatremia, hypochloremia, and hypomagnesemia.[1][3] Hyperuricemia (high uric acid) and hyperglycemia (high blood sugar) can also occur.[3] In studies involving combination therapy with loop diuretics, the risk of severe electrolyte depletion is significantly increased.[5]

Q3: What is a recommended starting dose for this compound in an experimental setting to minimize the risk of electrolyte imbalance?

The initial dose should be individualized based on the research goals and the animal model or patient population. For treating edema, a starting dose of 5 mg once daily is common, while for hypertension studies, 2.5 mg once daily is often used.[6] In studies investigating diuretic resistance, a "burst" therapy of 2.5 mg once daily for 2-3 days in combination with a loop diuretic is a described protocol.[1] It is crucial to start with the lowest effective dose and titrate upwards as needed while closely monitoring electrolytes.[7]

Q4: How frequently should electrolytes be monitored during a study involving this compound?

Baseline serum electrolytes should be measured before initiating this compound.[1] After initiation or any dose adjustment, electrolytes should be rechecked within 1-2 days and then every 1-2 days during the treatment course, especially in acute settings or when used in combination with other diuretics.[1] For longer-term studies, monitoring every 3-6 months may be sufficient once the subject is stabilized on a maintenance dose.[3]

Q5: What are the primary strategies to prevent or minimize this compound-induced hypokalemia?

Key strategies include:

  • Dose Titration: Using the lowest effective dose of this compound.[7]

  • Potassium Supplementation: Administering potassium chloride supplements.[5]

  • Combination Therapy with Potassium-Sparing Diuretics: Co-administration with agents like spironolactone (B1682167) can help prevent decreases in serum potassium.[2][8]

  • Dietary Intervention: Encouraging the consumption of potassium-rich foods, although this may not be sufficient in all cases.[9]

Troubleshooting Guides

Issue: Rapidly developing or severe hypokalemia (serum potassium <3.0 mEq/L) is observed.

  • Immediate Action:

    • Temporarily withhold the next dose of this compound.

    • Administer potassium supplementation. The route and dose will depend on the severity of the hypokalemia and the experimental protocol.

    • Increase the frequency of serum potassium monitoring to at least once daily.

  • Long-term Strategy:

    • Consider reducing the this compound dose.

    • If not already in use, introduce a potassium-sparing diuretic such as spironolactone to the protocol.[2]

    • Review the experimental diet to ensure adequate potassium intake.

Issue: Hyponatremia (serum sodium <135 mEq/L) develops during the study.

  • Initial Assessment:

    • Assess the subject's fluid status to distinguish between dilutional hyponatremia and true sodium depletion.

    • Review for concurrent administration of other medications that could contribute to hyponatremia.

  • Corrective Actions:

    • For mild, asymptomatic hyponatremia, fluid restriction may be sufficient.

    • For more significant hyponatremia, a temporary reduction in the this compound dose may be necessary.[5]

    • In cases of severe or symptomatic hyponatremia, discontinuation of this compound and administration of hypertonic saline may be required, depending on the specific experimental guidelines and ethical considerations.

Issue: Subject shows signs of diuretic resistance (inadequate urine output despite this compound administration).

  • Troubleshooting Steps:

    • Confirm Adherence/Administration: Ensure the drug is being administered correctly and at the specified times.

    • Evaluate for Dehydration: Assess for signs of volume depletion, which can lead to decreased renal perfusion and reduced diuretic efficacy.

    • Consider Combination Therapy: If not already part of the protocol, the addition of a loop diuretic (e.g., furosemide) can produce a synergistic effect through sequential nephron blockade.[1] The timing of administration can be crucial; administering this compound 30 minutes to two to five hours before the loop diuretic may enhance its effect.[1][10]

    • Dose Escalation: If the subject is not volume depleted and is on monotherapy, consider a cautious dose escalation of this compound, with frequent electrolyte monitoring.[7]

Data Presentation

Table 1: Incidence of Electrolyte Abnormalities with this compound Use in Acute Decompensated Heart Failure

Electrolyte AbnormalityThis compound Group (%)Control Group (Loop Diuretic Only) (%)
Hyponatremia (<135 mEq/L)28.012.3
Hypokalemia (<3.5 mEq/L)15.76.55

Data adapted from a propensity-adjusted analysis of 13,898 hospital admissions.[5]

Table 2: Effect of Spironolactone on this compound-Induced Changes in Serum Potassium

TreatmentChange in Serum Potassium
This compound aloneDecrease
Spironolactone aloneLittle to no effect
This compound + SpironolactonePrevention of decrease

Based on a clinical trial in 18 patients with hepatic cirrhosis or nephrotic syndrome.[2]

Experimental Protocols

Protocol 1: Evaluation of Diuretic Synergy and Electrolyte Changes in a Rat Model

  • Objective: To assess the diuretic and natriuretic effects and accompanying electrolyte changes of this compound alone and in combination with a loop diuretic in a rat model.

  • Animal Model: Male Wistar rats (250-300g).

  • Materials: this compound, Furosemide, Vehicle (e.g., 0.5% carboxymethylcellulose), Metabolic cages, Flame photometer or equivalent for electrolyte analysis.

  • Procedure:

    • Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment for acclimatization, with free access to standard chow and water.

    • Baseline Measurements: On the day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte (Na+, K+) excretion. Record baseline body weight.

    • Treatment Groups (n=6-8 per group):

      • Group 1: Vehicle control (oral gavage).

      • Group 2: Furosemide (e.g., 10 mg/kg, oral gavage).

      • Group 3: this compound (e.g., 5 mg/kg, oral gavage).

      • Group 4: Furosemide (10 mg/kg) + this compound (5 mg/kg), administered concurrently or with this compound given 30 minutes prior.

    • Urine Collection: Collect urine over a 24-hour period post-administration.

    • Blood Sampling: At the end of the 24-hour period, collect blood samples for serum electrolyte analysis.

    • Analysis: Measure urine volume and determine sodium and potassium concentrations in both urine and serum. Calculate total electrolyte excretion.

    • Data Comparison: Compare the effects of the different treatment groups on urine output, body weight, and electrolyte levels against the vehicle control.

This protocol is a generalized example and should be adapted based on specific research questions and institutional guidelines.

Protocol 2: Monitoring and Management of Electrolytes in a Short-Term "Burst" Therapy Study

  • Objective: To safely administer a short course of this compound in combination with a loop diuretic while minimizing electrolyte disturbances.

  • Study Population: Subjects with diuretic resistance (e.g., in a heart failure model).

  • Procedure:

    • Baseline Assessment: Before initiating therapy, measure baseline serum electrolytes (sodium, potassium, chloride, magnesium) and renal function (e.g., creatinine).[1]

    • Initiation of Therapy:

      • Administer this compound at an initial dose of 2.5 mg once daily.[1]

      • Administer a loop diuretic 30 minutes after the this compound dose.[1]

    • Daily Monitoring:

      • Measure body weight daily, with a target reduction of 0.5-1.0 kg per day.[1]

      • Monitor for clinical signs of electrolyte imbalance (e.g., muscle weakness, thirst, lethargy).[11]

    • Electrolyte and Renal Function Monitoring:

      • Recheck serum electrolytes and renal function 1-2 days after initiating the combination therapy.[1]

      • Continue to monitor every 1-2 days for the duration of the "burst" therapy (typically 2-5 days).[1]

    • Management of Imbalances:

      • If hypokalemia develops, initiate potassium supplementation.

      • If hyponatremia occurs, assess fluid status and consider fluid restriction.

      • If renal function worsens significantly, consider reducing the dose or temporarily discontinuing the diuretics.

Mandatory Visualizations

Metolazone_Mechanism cluster_lumen cluster_cell cluster_blood cluster_results Lumen Tubular Lumen (Urine) NCC Na-Cl Symporter Lumen->NCC Lumen->NCC Increased_Excretion Increased Na+, Cl-, K+, and Water Excretion DCT_Cell Distal Convoluted Tubule (DCT) Cell NaK_ATPase Na-K ATPase DCT_Cell->NaK_ATPase Na+ ROMK K+ Channel DCT_Cell->ROMK K+ Blood Peritubular Capillary (Blood) Blood->NaK_ATPase 2 K+ This compound This compound This compound->NCC Inhibits NaK_ATPase->Blood 3 Na+ ROMK->Lumen

Caption: this compound's mechanism of action in the distal convoluted tubule.

Experimental_Workflow Start Start of Study Acclimatization Acclimatization (e.g., 3 days in metabolic cages) Start->Acclimatization Baseline Baseline Measurements (24h Urine, Body Weight, Serum Electrolytes) Acclimatization->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization GroupA Group A (Vehicle) Randomization->GroupA GroupB Group B (this compound) Randomization->GroupB GroupC Group C (this compound + K-Sparing Diuretic) Randomization->GroupC Treatment Administer Treatment (e.g., Daily for 5 days) GroupA->Treatment GroupB->Treatment GroupC->Treatment Monitoring Daily Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Final Final Sample Collection (24h Urine, Serum Electrolytes) Treatment->Final End of Treatment Period Interim Interim Blood/Urine Collection (e.g., Day 3) Monitoring->Interim Interim->Treatment Continue Treatment Analysis Data Analysis Final->Analysis End End of Study Analysis->End

Caption: Experimental workflow for a study on this compound-induced electrolyte imbalance.

References

Technical Support Center: Managing Metolazone Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing metolazone (B1676511) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and mitigating the inherent instability of this compound in long-term experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution is showing a gradual decrease in concentration over time, even when stored at 4°C. What is happening?

A1: this compound is susceptible to degradation under several conditions, even in refrigerated aqueous solutions. The primary culprits are hydrolysis and photolysis. If your solution is not adequately protected from light, photodegradation can occur. Additionally, the pH of your solution can significantly influence its hydrolytic stability.

Troubleshooting Steps:

  • Protect from Light: Ensure your stock solutions are stored in amber vials or wrapped in aluminum foil to prevent light exposure.

  • Control pH: this compound exhibits better stability in neutral to slightly acidic conditions. If your experimental buffer is alkaline, consider adjusting the pH or preparing the stock solution in a different solvent and diluting it into your experimental medium just before use.

  • Solvent Choice: For long-term storage, consider preparing stock solutions in a non-aqueous solvent like DMSO and storing them at -20°C or -80°C. Dilute to your final aqueous concentration immediately before the experiment.

Q2: I've observed new peaks in my HPLC chromatogram after stressing my this compound sample with acid. What are these new peaks?

A2: Under acidic conditions, this compound is known to undergo hydrolysis. This process can lead to the cleavage of the amide bond in the quinazolinone ring system. The new peaks you are observing are likely degradation products resulting from this hydrolysis.

Q3: How can I prevent oxidative degradation of this compound in my cell culture experiments?

A3: Cell culture media can contain components that promote oxidation. To mitigate this:

  • Use Fresh Media: Always use freshly prepared cell culture media.

  • Consider Antioxidants: If compatible with your experimental design, you can supplement your media with antioxidants.

  • Minimize Headspace: When storing solutions, minimize the air (oxygen) in the headspace of the container. Purging with an inert gas like nitrogen or argon before sealing can also be effective.

Q4: Is this compound sensitive to temperature fluctuations?

A4: Yes, elevated temperatures can accelerate the degradation of this compound, particularly hydrolysis. It is crucial to maintain consistent and appropriate storage temperatures for your stock solutions and experimental samples. Avoid repeated freeze-thaw cycles, which can also contribute to degradation.

This compound Degradation Profile

Forced degradation studies are essential to understand the stability of a drug substance. This compound has been shown to degrade under various stress conditions. The table below summarizes the typical degradation observed.

Stress ConditionReagents/ParametersExtent of DegradationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 80°CSignificantHydrolysis of the quinazolinone ring
Alkaline Hydrolysis 0.1 M NaOH, 80°CSignificantHydrolysis and potential rearrangement
Oxidation 3.0% H₂O₂, 80°CSignificantOxidation of the molecule
Thermal Degradation 80°CModerateThermally induced decomposition
Photodegradation Exposure to UV lightSignificantPhotolytic decomposition

This table provides a qualitative summary. The actual percentage of degradation can vary based on the specific experimental conditions (e.g., duration of exposure, concentration).

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The aqueous phase can be buffered (e.g., with phosphate (B84403) buffer) to a slightly acidic pH to improve peak shape.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations across a linear range (e.g., 1-10 µg/mL).

3. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • The stability of this compound is determined by the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for conducting forced degradation studies to understand the stability profile of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, 80°C) prep->oxid photo Photolysis (UV light exposure) prep->photo thermal Thermal Stress (e.g., 80°C) prep->thermal neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method oxid->hplc photo->hplc thermal->hplc neutralize->hplc characterize Characterize Degradation Products (e.g., LC-MS) hplc->characterize

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

Visualizing this compound's Instability

This compound Degradation Pathway

The following diagram illustrates the proposed degradation pathways of this compound under various stress conditions based on LC-MS characterization of its degradation products.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (m/z 366) DP1 Degradation Product 1 (Hydrolyzed Quinazolinone) This compound->DP1 H⁺ / OH⁻ DP2 Degradation Product 2 (Oxidized Metabolite) This compound->DP2 [O] DP3 Degradation Product 3 (Photolytic Byproduct) This compound->DP3 hν (UV light)

Caption: Proposed degradation pathways of this compound under different stress conditions.

Troubleshooting Logic for this compound Instability

This flowchart provides a decision-making tool for troubleshooting unexpected results in your experiments that may be related to this compound instability.

G cluster_investigation Investigation cluster_mitigation Mitigation start Unexpected Experimental Results (e.g., loss of activity, new peaks) check_stability Is this compound Degradation Suspected? start->check_stability analyze_stock Analyze Stock Solution by HPLC check_stability->analyze_stock Yes end Re-run Experiment with Stabilized this compound check_stability->end No (Investigate other experimental variables) check_storage Review Storage Conditions (Light, Temp, pH, Solvent) analyze_stock->check_storage forced_degradation Perform Forced Degradation Study analyze_stock->forced_degradation For deeper understanding protect_light Store in Amber Vials/ Protect from Light check_storage->protect_light control_temp Ensure Proper Storage Temperature check_storage->control_temp adjust_ph Adjust pH of Solutions check_storage->adjust_ph fresh_solution Prepare Fresh Solutions Before Use check_storage->fresh_solution protect_light->end control_temp->end adjust_ph->end fresh_solution->end

Caption: A troubleshooting flowchart for addressing potential this compound instability in experiments.

Technical Support Center: Addressing Variability in Animal Responses to Metolazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address the inherent variability in animal responses to Metolazone (B1676511), a quinazoline (B50416) diuretic. Our aim is to equip researchers with the necessary information to design robust experiments, troubleshoot unexpected outcomes, and ensure the reliable application of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a diuretic that primarily acts by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[1][3] While its main site of action is the DCT, some studies suggest a lesser effect on the proximal convoluted tubule.[2]

Q2: We are observing significant variability in the diuretic response to this compound between individual animals of the same species. What are the potential causes?

A2: Inter-individual variability is a common challenge in animal studies and can be attributed to a range of factors:

  • Genetic Background: Even within the same species, different strains can exhibit variations in drug metabolism and transporter expression.

  • Sex: Studies in mice and rats have shown that females can have higher expression and phosphorylation of the NCC transporter, leading to a more pronounced diuretic response to thiazide-like diuretics compared to males.[4]

  • Age: Renal function and drug metabolism can change with age, impacting the animal's response to diuretics.

  • Underlying Pathology: The presence of kidney disease or heart failure can alter the pharmacokinetics and pharmacodynamics of this compound.[5]

  • Diet: The amount of sodium and potassium in the diet can influence the baseline electrolyte balance and the kidney's response to diuretics.

  • Gut Microbiome: The composition of the gut microbiota can influence drug metabolism.

Q3: Our study involves multiple animal species. What are the key inter-species differences to consider when using this compound?

A3: Significant inter-species variability in drug response is expected due to differences in anatomy, physiology, and genetics. Key considerations for this compound include:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary considerably between species. For instance, while the onset of diuretic effect is within one hour in rats, dogs, and monkeys, the elimination half-life and peak plasma concentrations can differ.[6]

  • NCC Expression and Function: The expression levels and functional characteristics of the NCC transporter in the renal tubules can differ between species, directly impacting the pharmacodynamic response to this compound.[7]

  • Drug Metabolism: The activity of cytochrome P450 enzymes, which may be involved in this compound metabolism, varies significantly across species.

Troubleshooting Guides

Issue 1: Sub-optimal or Lack of Diuretic Response
Possible Cause Troubleshooting Step
Inadequate Dose Consult the dose-response data provided in this guide (Table 2) and consider a dose escalation study to determine the optimal dose for your specific animal model and experimental conditions.
Poor Drug Absorption (Oral Administration) Ensure consistent fasting protocols before oral administration. Consider using a different vehicle for drug formulation. If absorption remains an issue, consider intraperitoneal (IP) administration.[8]
Diuretic Resistance Chronic exposure to diuretics can lead to adaptive changes in the nephron, resulting in decreased responsiveness. Consider a "wash-out" period if animals have been previously treated with diuretics. For models of diuretic resistance, sequential nephron blockade by combining this compound with a loop diuretic like furosemide (B1674285) can be effective.[9][10]
Underlying Renal Impairment Assess baseline renal function (e.g., serum creatinine, BUN) before initiating the experiment. This compound may be less effective in severe renal impairment.[1]
Issue 2: Excessive Diuresis and Dehydration
Possible Cause Troubleshooting Step
Overly High Dose Reduce the dose of this compound. Refer to dose-response data to select a more appropriate starting dose.
Synergistic Effects with Other Compounds If co-administering other drugs, review their potential for diuretic or nephrotoxic effects. Consider reducing the dose of one or both compounds.
Dehydration Ensure animals have free access to water. Monitor for signs of dehydration (e.g., weight loss, lethargy, sunken eyes). In severe cases, provide supplemental fluids (e.g., subcutaneous saline).
Issue 3: Unexpected Electrolyte Imbalance (Hypokalemia, Hyponatremia)
Possible Cause Troubleshooting Step
Inherent Mechanism of Action This compound promotes the excretion of potassium and sodium.[11] Monitor serum electrolytes regularly.
Dietary Factors Ensure the animal diet has adequate potassium content.
High Dose or Prolonged Treatment Reduce the dose or the duration of treatment.
Combination Therapy The risk of electrolyte imbalance is increased when this compound is combined with other diuretics, particularly loop diuretics.[12] Monitor electrolytes very closely in such studies.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound in Different Species
SpeciesRoute of AdministrationTmax (hours)Half-life (hours)Key Findings & Citations
Human Oral~1.5 - 8~6 - 10Absorption can be delayed by food. Different oral formulations (e.g., Zaroxolyn vs. Mykrox) have different absorption profiles.[1][13]
Rat Oral~3 - 6-Onset of diuretic effect within 1 hour. 95% of the dose is eliminated in urine and feces within 48 hours.[6]
Dog Oral / IV~3 - 6-Onset of diuretic effect within 1 hour. 95% of the dose is eliminated in urine and feces within 48 hours. IV administration of 0.2-5.0 mg/kg increased urine flow within 5-60 minutes.[6][14]
Monkey Oral~3 - 6-Onset of diuretic effect within 1 hour. 95% of the dose is eliminated in urine and feces within 48 hours.[6]
Mouse ---Specific pharmacokinetic data for Cmax, Tmax, and half-life are not readily available in the searched literature.
Rabbit ---Specific pharmacokinetic data for Cmax, Tmax, and half-life are not readily available in the searched literature.

Note: The half-life of this compound can be reported for whole blood or plasma, leading to different values. The diuretic effect can persist longer than the plasma half-life would suggest.[2]

Table 2: Dose-Response Data for this compound in Animal Models
SpeciesModelRoute of AdministrationDose RangeObserved Effect & Citations
Rat Preeclampsia Model-Nondiuretic dosesReduced blood pressure without causing natriuresis.[15]
Rat NormalIntraperitoneal (IP)2 mg/kgIncreased 24-hour urine volume from 13.5 ml to 22.8 ml.[16]
Rat NormalIntraperitoneal (IP)4 mg/kgIncreased 24-hour urine volume from 13.5 ml to 31 ml.[16]
Rat NormalIntraperitoneal (IP)2 mg/kg & 4 mg/kgDose-dependent increases in urine Na+, K+, and Cl- excretion.[17]
Dog AnesthetizedIntravenous (IV)0.2 - 5.0 mg/kgIncreased urine flow and urinary excretion of sodium and potassium within 5-60 minutes.[14]
Mouse Normal-0.01, 0.02, and 0.04 mg/kg for 10 daysGenotoxic effects were examined; dose-dependent increase in abnormal sperm and chromosomal aberration frequency.[18]

Experimental Protocols

Protocol 1: Assessment of Diuretic Response in Rats

This protocol is a general guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimation: House animals in metabolic cages for at least 48 hours before the experiment to allow for adaptation and minimize stress-induced variability.

  • Baseline Measurements: Collect 24-hour baseline urine to measure volume and electrolyte (Na+, K+, Cl-) concentrations.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, intraperitoneally or orally) to ensure adequate hydration and a consistent baseline urine flow.

  • Drug Administration:

    • Control Group: Administer the vehicle used for this compound.

    • This compound Group(s): Administer this compound at the desired dose(s) (e.g., 2 mg/kg, IP).[8][16]

  • Urine Collection: Collect urine at predetermined intervals (e.g., 0-6 hours, 6-24 hours) after drug administration.

  • Analysis:

    • Measure urine volume for each collection period.

    • Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of each electrolyte.

  • Blood Sampling: At the end of the experiment, collect a blood sample to measure serum electrolyte levels.

Protocol 2: Induction of Hypertension in Rats (for Antihypertensive Studies)

Several models can be used to induce hypertension in rats. The following is a common example using a high-salt diet and a nitric oxide synthase inhibitor.

  • Animal Model: Male Sprague-Dawley rats.

  • Diet: Provide a high-salt diet (e.g., 8% NaCl) for a period of 4-8 weeks.

  • Drug Administration: Administer a nitric oxide synthase inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME), in the drinking water (e.g., 40 mg/kg/day) concurrently with the high-salt diet.

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method. Hypertension is typically established when systolic blood pressure consistently exceeds 150 mmHg.

  • This compound Treatment: Once hypertension is established, animals can be randomized to receive this compound or vehicle to assess its antihypertensive effects.

Mandatory Visualizations

Metolazone_Mechanism_of_Action cluster_nephron Nephron cluster_cell DCT Epithelial Cell cluster_interstitium Peritubular Interstitium Proximal_Tubule Proximal Convoluted Tubule Loop_of_Henle Loop of Henle Distal_Tubule Distal Convoluted Tubule (DCT) Collecting_Duct Collecting Duct Lumen_DCT NCC Na-Cl Cotransporter (NCC) Lumen_DCT->NCC Na_Excretion Increased Na+ Excretion Cl_Excretion Increased Cl- Excretion Blood Blood This compound This compound This compound->NCC Inhibits Water_Excretion Increased Water Excretion (Diuresis) Troubleshooting_Workflow Start Unexpected Animal Response to this compound Check_Dose Is the dose appropriate for the species and model? Start->Check_Dose Adjust_Dose Adjust dose based on literature and pilot studies. Check_Dose->Adjust_Dose No Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Adjust_Dose->Check_Route Consider_IP Consider IP administration if oral absorption is variable. Check_Route->Consider_IP No Assess_Health Is there underlying pathology (e.g., renal impairment)? Check_Route->Assess_Health Yes Consider_IP->Assess_Health Baseline_Health Perform baseline health screening (e.g., serum chemistry). Assess_Health->Baseline_Health Yes Review_Protocol Are there confounding factors (e.g., diet, stress)? Assess_Health->Review_Protocol No Baseline_Health->Review_Protocol Standardize_Protocol Standardize housing, diet, and handling procedures. Review_Protocol->Standardize_Protocol Yes End Re-evaluate experiment Review_Protocol->End No Standardize_Protocol->End Sequential_Nephron_Blockade Loop_Diuretic Loop Diuretic (e.g., Furosemide) Nephron Proximal Tubule Thick Ascending Limb (Loop of Henle) Distal Convoluted Tubule Collecting Duct Loop_Diuretic->Nephron:f1 Inhibits Na-K-2Cl Cotransporter This compound This compound This compound->Nephron:f2 Inhibits Na-Cl Cotransporter Synergistic_Effect Synergistic Diuresis and Natriuresis Nephron->Synergistic_Effect

References

Technical Support Center: Optimizing Metolazone Studies in Isolated Perfused Kidneys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Metolazone (B1676511) in isolated kidney perfusion models. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data to help ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the perfusion of isolated kidneys with this compound.

Problem Potential Cause Recommended Solution
Perfusate appears cloudy or contains precipitate after adding this compound. Poor Solubility of this compound: this compound has very low solubility in aqueous buffers.[1][2] Direct addition of solid this compound or a concentrated aqueous stock to the perfusate will cause it to precipitate.1. Use an appropriate solvent: First, dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1]2. Dilute appropriately: Slowly add the DMSO stock solution to the perfusate while stirring, ensuring the final DMSO concentration in the perfusate remains low (typically <0.1%) to avoid solvent-induced artifacts.3. Solubility Limit: The solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1] Do not exceed this concentration in your final perfusate.
Inconsistent or no diuretic effect observed. 1. Sub-optimal Drug Concentration: The concentration of this compound in the perfusate may be too low to effectively inhibit the Na+/Cl- cotransporter.2. Degradation of the drug: Aqueous solutions of this compound may not be stable for long periods.[1]3. Kidney Viability Issues: The isolated kidney preparation may not be functionally viable, leading to a lack of response.1. Optimize Concentration: The IC50 for this compound inhibition of the rat Na+/Cl- cotransporter is 0.3 µM (approximately 0.11 µg/mL).[1] Start with a concentration in the range of 0.1 to 1.0 µM and perform a dose-response curve.2. Prepare Fresh Solutions: Always prepare the this compound-containing perfusate fresh on the day of the experiment.[1]3. Assess Kidney Health: Monitor baseline parameters like perfusion pressure, flow rate, and glucose reabsorption to ensure the kidney is healthy before drug administration. A stable preparation should maintain consistent parameters.[3]
Sudden increase in perfusion pressure after this compound administration. Vasoconstriction: While this compound's primary action is on tubular transport, high concentrations or solvent effects could potentially induce vasoconstriction.1. Check Solvent Concentration: Ensure the final DMSO concentration is minimal (<0.1%).2. Lower this compound Dose: Test a lower concentration of this compound to see if the effect is dose-dependent.3. Monitor Vascular Resistance: Continuously monitor perfusion pressure and flow rate to calculate vascular resistance. A sharp increase indicates vasoconstriction.[3]
Excessive edema (kidney swelling) during perfusion. Low Colloid Osmotic Pressure: The perfusate may lack sufficient oncotic pressure, leading to fluid shifting from the vasculature into the interstitial space. This is a general issue in isolated kidney perfusion but can confound the diuretic effects.1. Use Albumin: The perfusion buffer should contain bovine serum albumin (BSA) at a concentration of 4-7% to maintain colloid osmotic pressure.[4]2. Monitor Kidney Weight: If possible, monitor the weight of the kidney throughout the experiment. A rapid increase in weight is a clear sign of edema.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in the kidney? A1: this compound is a thiazide-like diuretic. Its primary mechanism is the inhibition of the sodium-chloride (Na+/Cl-) symporter located in the apical membrane of cells in the distal convoluted tubule (DCT).[5][6] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride from the tubular fluid into the bloodstream. This leads to increased excretion of sodium, chloride, and water (diuresis).[5][6][7] It also has a lesser effect in the proximal convoluted tubule.[5]

Q2: What is a good starting concentration for this compound in an isolated rat kidney experiment? A2: A good starting point is a concentration close to the IC50 value. For the rat Na+/Cl- cotransporter, the IC50 is 0.3 µM .[1] It is recommended to perform a dose-response study, for example, using concentrations of 0.1 µM, 0.3 µM, and 1.0 µM, to determine the optimal concentration for your specific experimental goals.

Q3: How should I prepare my this compound solution for addition to the perfusate? A3: Due to its poor water solubility, this compound should first be dissolved in DMSO to make a concentrated stock solution (e.g., 10-100 mM).[1] This stock solution can then be diluted into your final perfusion buffer (e.g., Krebs-Henseleit buffer containing albumin) to achieve the desired final concentration. Always add the stock solution slowly while the buffer is being stirred to prevent precipitation.

Q4: What are the expected effects of this compound on urine output and electrolyte excretion? A4: In a viable isolated kidney preparation, this compound is expected to cause a significant increase in:

  • Urine Flow Rate: Due to the osmotic effect of retaining more solutes in the tubular fluid.

  • Fractional Excretion of Sodium (FeNa): As its primary action is to block sodium reabsorption.

  • Fractional Excretion of Chloride (FeCl): As chloride is co-transported with sodium.

  • Fractional Excretion of Potassium (FeK): Increased delivery of sodium to the distal tubules can enhance potassium secretion.[8]

Q5: Can I use a cell-free perfusate for my this compound study? A5: While some studies use cell-free perfusates, including erythrocytes in the buffer is highly recommended. Erythrocytes are crucial for adequate oxygen delivery to the kidney tissue, which is essential for maintaining the metabolic activity required for tubular transport and a robust response to diuretics.[4] A hematocrit of 5-10% is often used.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound in in-vitro kidney models.

Table 1: this compound Properties and Recommended Concentrations

ParameterValueReference
Molecular Weight 365.8 g/mol [1]
Primary Solvent DMSO, DMF[1]
Solubility (1:1 DMSO:PBS) ~0.5 mg/mL[1]
IC50 (rat Na+/Cl- cotransporter) 0.3 µM[1]
Recommended Starting Concentration Range 0.1 µM - 1.0 µMDerived from[1]

Table 2: Expected Physiological Responses in the Isolated Perfused Kidney

ParameterExpected Change with this compoundExample Quantitative Change*
Urine Flow Rate Increase+100% to +200%
Glomerular Filtration Rate (GFR) Minimal change or slight decrease-10% to +5%
Fractional Sodium Excretion (FeNa) Significant Increase+150% to +300%
Fractional Potassium Excretion (FeK) Increase+20% to +50%
Perfusion Flow Rate No significant change expected+/- 5%
Perfusion Pressure (at constant flow) No significant change expected+/- 5%

*Note: The quantitative change values are illustrative examples based on the magnitude of effects seen with other diuretic agents in isolated perfused kidney models[9] and are not derived from direct this compound studies in this specific model. Actual results will vary based on the specific protocol and kidney preparation.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Perfusate

This protocol describes the preparation of a standard Krebs-Henseleit buffer containing this compound.

  • Prepare Krebs-Henseleit Buffer: Prepare the buffer containing standard physiological concentrations of electrolytes, glucose, and bicarbonate.

  • Prepare BSA: Dissolve bovine serum albumin (BSA, fraction V) in the Krebs-Henseleit buffer to a final concentration of 5-7%. Stir gently at room temperature until fully dissolved.

  • Prepare this compound Stock: Weigh the required amount of solid this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Aerate and Warm Buffer: Warm the BSA-containing buffer to 37°C and continuously aerate with 95% O₂ / 5% CO₂ for at least 30 minutes to stabilize pH (around 7.4).

  • Add this compound: Just before starting the perfusion, calculate the volume of this compound stock solution needed to achieve the desired final concentration. While the buffer is stirring, add the stock solution dropwise to the perfusate.

  • Add Erythrocytes (Optional but Recommended): If using erythrocytes, wash and prepare them separately, then gently add them to the final perfusate to achieve the desired hematocrit (e.g., 5%).

  • Final Check: Ensure the perfusate is clear, at the correct temperature and pH before starting the experiment.

Protocol 2: Assessing this compound Efficacy in an Isolated Perfused Rat Kidney

This protocol outlines the key steps for a typical experiment.

  • Surgical Preparation: Anesthetize the animal and surgically isolate the kidney, cannulating the renal artery and ureter according to established procedures.[3][10]

  • Apparatus Setup: Transfer the kidney to a perfusion chamber. Connect the arterial cannula to the perfusion apparatus, which should be delivering warmed (37°C), oxygenated perfusate at a constant pressure (e.g., 90-100 mmHg) or constant flow.[3]

  • Stabilization Period (Baseline): Perfuse the kidney with control buffer (without this compound) for a stabilization period of 30-45 minutes. During this time, collect urine and perfusate samples at regular intervals (e.g., every 10 minutes) to establish baseline values for all parameters (urine flow, GFR, electrolyte excretion).

  • Experimental Period (this compound Administration): Switch the perfusion to the buffer containing the desired concentration of this compound.

  • Data Collection: Continue to collect urine and perfusate samples at the same regular intervals for the duration of the experimental period (e.g., 60 minutes). Continuously monitor and record perfusion pressure and flow rate.

  • Sample Analysis: Analyze urine and perfusate samples for concentrations of inulin (B196767) (for GFR), sodium, potassium, and chloride using standard laboratory methods (e.g., flame photometry, ion-selective electrodes).

  • Calculations: Calculate urine flow rate, GFR, and the fractional excretion of each electrolyte for both the baseline and experimental periods to determine the effect of this compound.

Mandatory Visualizations

Signaling and Transport Pathway

Metolazone_Mechanism cluster_cell Lumen Tubular Lumen (Filtrate) Cell Distal Convoluted Tubule (DCT) Cell NCC Na+/Cl- Symporter (NCC) Lumen->NCC Na+ Cl- Blood Peritubular Capillary (Blood) NaK_ATPase Na+/K+ ATPase Cl_Channel Cl- Channel K_Channel K+ Channel Blood->NaK_ATPase 2 K+ NaK_ATPase->Blood 3 Na+ Cl_Channel->Blood Cl- K_Channel->Blood K+ This compound This compound This compound->NCC Inhibits

Caption: Mechanism of action of this compound in a distal convoluted tubule cell.

Experimental Workflow

IPK_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Perfusate (Control & this compound) P2 Surgical Isolation of Kidney P3 Mount Kidney in Perfusion Apparatus E1 Stabilization (30-45 min) with Control Perfusate P3->E1 E2 Collect Baseline Samples (Urine, Perfusate) E1->E2 E3 Switch to this compound Perfusate (e.g., 60 min) E2->E3 E4 Collect Experimental Samples (Urine, Perfusate) E3->E4 A1 Measure Electrolytes, Inulin, Flow Rate E4->A1 A2 Calculate GFR, FeNa, FeK, etc. A1->A2 A3 Compare Baseline vs. This compound Effects A2->A3

Caption: Experimental workflow for studying this compound in an isolated perfused kidney.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Start: No Diuretic Effect Observed Q1 Is the kidney preparation viable? (Stable pressure, flow, glucose reabsorption) Start->Q1 A1_No Action: Re-evaluate surgical technique and perfusion setup. Q1->A1_No No Q2 Was the this compound solution clear when added to the perfusate? Q1->Q2 Yes A2_No Action: Prepare fresh this compound stock in DMSO and dilute slowly. Q2->A2_No No Q3 Is the this compound concentration appropriate (e.g., >0.1 µM)? Q2->Q3 Yes A3_No Action: Increase this compound concentration. Perform a dose-response curve. Q3->A3_No No Success Problem Resolved Q3->Success Yes

References

Preventing Metolazone degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metolazone. The information herein is intended to help prevent the degradation of this compound in stock solutions and ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound. This compound is highly soluble in these organic solvents, reaching concentrations of up to 25 mg/mL.[1][2][3] For lower concentration stock solutions, ethanol (B145695) can also be used, with a solubility of approximately 0.3 mg/mL.[1][2][3]

Q2: How should I prepare a this compound stock solution?

A2: To prepare a stock solution, dissolve solid this compound in your solvent of choice (e.g., DMSO) by vortexing. Gentle heating or sonication can be used to aid dissolution if precipitation or phase separation occurs.[4] For experiments requiring aqueous dilutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice.[1]

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical to prevent degradation.

  • Solid this compound: Store at -20°C for long-term stability (≥ 4 years).[1][2][3]

  • This compound in Organic Solvent (e.g., DMSO): For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4]

  • Aqueous Solutions of this compound: It is strongly advised not to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive.[5] All stock solutions and experimental setups should be protected from light by using amber vials or by covering the containers with aluminum foil.[6]

Q5: What factors can cause this compound to degrade in solution?

A5: this compound is susceptible to degradation under several conditions:

  • pH: It degrades in both acidic and alkaline conditions.[7]

  • Light: Exposure to UV and visible light can cause photodegradation.[5][7]

  • Oxidation: this compound can be degraded by oxidizing agents.[7]

  • Temperature: Elevated temperatures can accelerate degradation.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed in stock solution upon storage. The storage temperature is too high, or the solvent has evaporated, increasing the concentration beyond its solubility limit.Ensure storage at the recommended temperature (-20°C or -80°C). Use tightly sealed vials to prevent solvent evaporation. If precipitation is observed, gently warm the solution and vortex to redissolve before use.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. This compound is sparingly soluble in aqueous solutions. The final concentration in the aqueous buffer may exceed its solubility limit.Prepare the aqueous solution by adding the DMSO stock dropwise to the vigorously vortexing aqueous buffer. Avoid "shock" precipitation by not adding the aqueous buffer directly to the DMSO stock. Consider using a 1:1 solution of DMSO:PBS for intermediate dilutions, which has a this compound solubility of approximately 0.5 mg/mL.[1][2][3]
Inconsistent experimental results. Degradation of the this compound stock solution due to improper handling or storage.Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always protect solutions from light. Verify the concentration of your stock solution using a stability-indicating analytical method if you suspect degradation.
Discoloration of the stock solution. This may indicate degradation of this compound.Discard the solution and prepare a fresh stock solution following the recommended procedures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO~25 mg/mL[1][2][3]
DMF~25 mg/mL[1][2][3]
Ethanol~0.3 mg/mL[1][2][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2][3]
WaterSparingly soluble[1]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionPurity of this compound Remaining (%)Reference(s)
Acid Hydrolysis0.1 M HCl89.6%[7]
Alkaline Hydrolysis0.1 M NaOH91.9%[7]
Oxidation3.0% H₂O₂90.1%[7]
Thermal Degradation80°C94.5%[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (crystalline solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. If needed, sonicate briefly in a water bath.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol 2: Stability Testing of this compound Stock Solution using RP-HPLC

This protocol outlines a general procedure for assessing the stability of a this compound stock solution. A validated stability-indicating HPLC method is required.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • HPLC system with a UV detector

    • C18 column (e.g., Hypersil BDS C18, 150x4.6mm, 5µm)[7]

    • HPLC-grade acetonitrile (B52724) and water

    • Forced degradation reagents (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Procedure:

    • Initial Analysis (T=0): Dilute the freshly prepared this compound stock solution with the mobile phase to a known concentration within the linear range of the HPLC method. Inject the solution and record the peak area of the this compound peak.

    • Storage: Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

    • Time-Point Analysis: At specified time points (e.g., 1, 7, 14, 30 days), retrieve a sample of the stock solution.

    • Sample Preparation: Dilute the aged stock solution in the same manner as the initial sample.

    • HPLC Analysis: Inject the diluted sample and record the peak area of the this compound peak. Look for the appearance of any new peaks, which may indicate degradation products.

    • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of this compound remaining. A solution is generally considered stable if the concentration remains above 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw initial_hplc T=0 HPLC Analysis storage_conditions Store under Test Conditions initial_hplc->storage_conditions timepoint_hplc Time-Point HPLC Analysis storage_conditions->timepoint_hplc Specified Intervals data_analysis Analyze Data (% Remaining) timepoint_hplc->data_analysis dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use degradation_pathways cluster_stressors Stress Conditions This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Acid Acidic pH Acid->this compound Alkali Alkaline pH Alkali->this compound Light Light Exposure Light->this compound Oxidation Oxidizing Agents Oxidation->this compound Heat High Temperature Heat->this compound

References

Technical Support Center: Adjusting Metolazone Dosage for Animals with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Metolazone (B1676511) in animal models of renal impairment. The following information is intended to support experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound in animals?

Q2: Is this compound effective in animals with severe renal dysfunction?

A2: this compound is known to be effective even in patients with a significantly reduced GFR.[2] Unlike some other thiazide diuretics, its primary site of action in the distal convoluted tubule allows it to retain efficacy when GFR is low.[2] However, the diuretic and natriuretic response may be blunted in severe renal failure, and higher doses might be necessary to achieve the desired effect.[3][4]

Q3: What are the primary safety concerns when administering this compound to animals with renal impairment?

A3: The primary safety concerns are related to excessive fluid and electrolyte loss, which can be exacerbated in the context of renal dysfunction.[5] Potential adverse effects include hypokalemia, hyponatremia, and dehydration.[5] In animals with pre-existing renal disease, there is also a risk of worsening renal function.[6] Close monitoring of electrolytes, hydration status, and renal function parameters is crucial.

Q4: Should the dose of this compound be adjusted for animals with renal impairment?

A4: Although specific dose-adjustment guidelines for animals with renal impairment are not established in the literature, a conservative approach is recommended. Due to the potential for decreased drug clearance, starting with a lower dose and titrating upwards based on diuretic response and tolerance is a prudent strategy.[7][8] The standard intravenous dose in healthy dogs ranges from 0.2 to 5.0 mg/kg.[1][9] For an animal with renal impairment, initiating therapy at the lower end of this range is advisable.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Lack of Diuretic Response - Inadequate Dose: The dose may be too low to be effective in the context of severe renal impairment. - Advanced Renal Failure: In end-stage renal disease, the number of functional nephrons may be insufficient for any diuretic to be effective. - Drug Formulation/Administration Issues: Poor absorption if administered orally, or issues with intravenous administration.- Dose Titration: Cautiously increase the dose while closely monitoring for adverse effects. - Assess Renal Function: Confirm the severity of renal impairment. If the animal is anuric, this compound is contraindicated. - Verify Administration: Ensure proper drug formulation and successful administration.
Excessive Diuresis and Dehydration - Dose Too High: The administered dose is causing excessive fluid loss. - Synergistic Effects: Concurrent administration of other diuretics (e.g., loop diuretics) can lead to a potent synergistic effect.[10]- Reduce Dose: Lower the subsequent doses of this compound. - Fluid Support: Provide appropriate fluid therapy to correct dehydration. - Monitor Hydration: Closely monitor hydration status (e.g., skin turgor, body weight, packed cell volume).
Electrolyte Imbalances (Hypokalemia, Hyponatremia) - Pharmacological Effect of this compound: this compound promotes the excretion of sodium and potassium.[1][9] - Underlying Renal Disease: The renal impairment itself can contribute to electrolyte wasting.- Electrolyte Monitoring: Regularly monitor serum electrolytes. - Supplementation: Provide potassium supplementation if hypokalemia develops. - Dose Adjustment: Consider reducing the this compound dose or frequency.
Worsening Azotemia - Pre-renal Azotemia: Excessive diuresis can lead to volume depletion and a decrease in renal perfusion, causing a rise in BUN and creatinine (B1669602).[5] - Direct Nephrotoxicity: While less common, the possibility of drug-induced nephrotoxicity cannot be entirely ruled out, especially at high doses in a compromised kidney.- Assess Volume Status: Differentiate between pre-renal azotemia and intrinsic renal injury. - Fluid Challenge: A fluid bolus may improve pre-renal azotemia. - Discontinue or Reduce Dose: If azotemia continues to worsen despite fluid support, consider discontinuing or significantly reducing the this compound dose.

Data Presentation

The following table summarizes dose-response data for intravenous this compound in healthy anesthetized dogs. This data can serve as a baseline for designing studies in animals with renal impairment, with the caveat that dosage adjustments will likely be necessary.

Dose (mg/kg IV)Onset of ActionPeak EffectKey FindingsReference(s)
0.2 - 5.05 - 60 minutesNot specifiedIncreased urine flow and urinary excretion of sodium and potassium. No significant change in total renal blood flow or GFR.[1][9]
1.05 - 60 minutesNot specifiedThe urinary excretion rate of sodium to potassium (Na/K) increased from 5.69 +/- 0.82 to 8.07 +/- 0.76.[1][9]

Experimental Protocols

Protocol 1: Induction of Acute Kidney Injury (AKI) in a Rodent Model (Cisplatin-Induced Nephrotoxicity)

This protocol is a common method for inducing AKI in rats or mice to study the effects of therapeutic agents.

Materials:

  • Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Cisplatin (cis-diamminedichloroplatinum II)

  • Sterile 0.9% saline

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Analytical equipment for measuring serum creatinine, BUN, and electrolytes

Procedure:

  • Acclimation: Acclimate animals to the housing facility and metabolic cages for at least one week prior to the experiment.

  • Baseline Measurements: Collect baseline blood and urine samples to determine normal renal function parameters.

  • Induction of AKI: Administer a single intraperitoneal (IP) injection of cisplatin.

    • Rats: 5-7 mg/kg

    • Mice: 20 mg/kg

  • Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy).

  • Sample Collection: Collect blood and urine samples at 24, 48, and 72 hours post-cisplatin injection to assess the development and severity of AKI.

  • This compound Administration: Once AKI is established (typically 48-72 hours post-cisplatin, confirmed by elevated creatinine and BUN), this compound can be administered at the desired doses.

  • Outcome Assessment: Continue to collect blood and urine samples to evaluate the diuretic and natriuretic response to this compound and its effects on renal function in the context of AKI.

Protocol 2: General Approach for this compound Dosage Adjustment in a Canine Model of Renal Impairment

This protocol provides a general framework for determining an appropriate this compound dose in dogs with induced renal impairment.

Animal Model:

  • Beagle dogs with surgically or medically induced chronic kidney disease (CKD). The severity of CKD should be characterized based on GFR and serum creatinine levels according to the International Renal Interest Society (IRIS) staging system.[7]

Procedure:

  • Establish Stable CKD: Ensure that the animal's renal function is stable before initiating the study.

  • Baseline Data: Collect baseline data on urine output, urine specific gravity, serum electrolytes, BUN, and creatinine.

  • Starting Dose: Begin with a conservative intravenous dose of this compound, such as 0.1-0.2 mg/kg.

  • Monitoring:

    • Measure urine output hourly for the first 4-6 hours, then at regular intervals.

    • Monitor serum electrolytes, BUN, and creatinine at 4, 8, and 24 hours post-administration.

    • Observe for any adverse effects such as lethargy, vomiting, or signs of dehydration.

  • Dose Titration:

    • If the diuretic response is inadequate and the drug is well-tolerated, the dose can be cautiously increased in subsequent experiments (e.g., by 50-100%). A sufficient washout period between experiments is necessary.

    • If adverse effects are observed, the dose should be reduced or the dosing interval extended.

  • Data Analysis: Correlate the dose of this compound with the diuretic response and any changes in renal function parameters for different stages of CKD.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Development & Baseline cluster_treatment Phase 2: this compound Administration & Monitoring cluster_adjustment Phase 3: Dosage Adjustment acclimation Animal Acclimation baseline Baseline Data Collection (Blood, Urine) acclimation->baseline induction Induction of Renal Impairment (e.g., Cisplatin) baseline->induction dose_admin This compound Administration (Start with low dose) induction->dose_admin monitoring Monitor Diuretic Response & Adverse Effects dose_admin->monitoring evaluation Evaluate Efficacy & Safety monitoring->evaluation adjust Titrate Dose Based on Response (Increase or Decrease) evaluation->adjust adjust->dose_admin Subsequent Dosing Cycles

Caption: Experimental workflow for this compound dosage adjustment in an animal model of renal impairment.

signaling_pathway cluster_nephron Distal Convoluted Tubule cluster_effects Downstream Effects lumen Tubular Lumen cell Epithelial Cell lumen->cell Na+ Cl- transporter Na-Cl Cotransporter blood Peritubular Capillary cell->blood Na+ cell->blood Cl- inhibition Inhibition of NaCl Reabsorption This compound This compound This compound->transporter Inhibits diuresis Increased Na+, Cl-, and Water Excretion (Diuresis & Natriuresis) inhibition->diuresis

Caption: Mechanism of action of this compound in the distal convoluted tubule of the nephron.

References

Validation & Comparative

A Comparative Guide to the Effects of Metolazone and Hydrochlorothiazide on Cellular Sodium Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metolazone (B1676511) and hydrochlorothiazide (B1673439), focusing on their direct effects on cellular sodium uptake. The information presented is supported by experimental data to assist in research and drug development.

Introduction

This compound, a quinazoline-based diuretic, and hydrochlorothiazide, a benzothiadiazine derivative, are both diuretics used in the management of hypertension and edema.[1] While both drugs are known to inhibit sodium reabsorption in the kidney, their mechanisms and efficacy at the cellular level, particularly in different parts of the nephron, exhibit notable differences.[2] This guide delves into the experimental evidence comparing their effects on cellular sodium transport.

Mechanism of Action at the Cellular Level

The primary target for both this compound and hydrochlorothiazide is the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the distal convoluted tubule of the nephron.[3][4][5] By inhibiting NCC, these diuretics block the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of salt and water.[3][5]

However, evidence suggests that this compound may have additional effects on sodium transport in the proximal tubule, a site where hydrochlorothiazide appears to be inactive.[2][6] This distinction may underlie some of the clinical differences observed between the two drugs, particularly in patients with impaired renal function.[2]

Comparative Analysis of Cellular Sodium Uptake Inhibition

Direct comparative studies on cellular sodium uptake are limited. However, research on isolated renal brush border membrane (BBM) vesicles from the proximal tubule provides key insights into the differential effects of this compound and hydrochlorothiazide on sodium-dependent transport processes.

Table 1: Comparison of this compound and Hydrochlorothiazide Effects on Na+-Dependent Solute Transport in Renal Brush Border Membrane Vesicles

SoluteThis compound (1.0 mM) InhibitionHydrochlorothiazide (1.0 mM) Inhibition
Phosphate30% to 70%No significant inhibition
D-GlucoseMarked inhibitionNo significant inhibition
L-ProlineMarked inhibitionNo significant inhibition

Data sourced from a study on isolated renal BBM vesicles, indicating that this compound, unlike chlorothiazide (B1668834) (a close relative of hydrochlorothiazide), directly inhibits Na+-dependent transport in the proximal tubule.[6]

Experimental Protocols

Na+-Dependent Solute Transport in Renal Brush Border Membrane (BBM) Vesicles

This experiment aimed to determine the direct effects of this compound and chlorothiazide on sodium-dependent transport of various solutes across the luminal membrane of the proximal tubule.[6]

Methodology:

  • Vesicle Preparation: Renal brush border membrane vesicles were isolated from the kidneys of male rats.

  • Transport Assay: The uptake of radiolabeled solutes (phosphate, D-glucose, and L-proline) into the vesicles was measured in the presence of a sodium gradient.

  • Inhibitor Treatment: Vesicles were incubated with varying concentrations of this compound (0.01 to 1.00 mM) or chlorothiazide (0.1 to 1.0 mM).

  • Data Acquisition: The amount of radiolabeled solute transported into the vesicles over time was quantified to determine the initial uptake rate.

  • Analysis: The inhibition of the initial "uphill" phase of Na+-gradient-dependent transport was calculated by comparing the uptake rates in the presence and absence of the diuretics.[6]

NCC-Mediated Sodium Uptake in Xenopus Oocytes

The Xenopus oocyte heterologous expression system is a widely used method for the functional characterization of ion transporters like the sodium-chloride cotransporter (NCC).[7][8][9][10]

Methodology:

  • cRNA Preparation: Complementary RNA (cRNA) encoding the human NCC is synthesized in vitro.

  • Oocyte Injection: The NCC cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression of the NCC protein on the plasma membrane.[7]

  • Sodium Uptake Assay:

    • Oocytes are incubated in a chloride-free hypotonic solution to activate the expressed NCC.[5]

    • The oocytes are then placed in a solution containing radiolabeled sodium (²²Na⁺) and varying concentrations of the inhibitor (this compound or hydrochlorothiazide).

    • After a defined incubation period, the uptake of ²²Na⁺ is stopped by washing the oocytes in an ice-cold solution.

  • Quantification: The amount of ²²Na⁺ taken up by the oocytes is measured using a scintillation counter.

  • Data Analysis: The rate of thiazide-sensitive ²²Na⁺ uptake is determined and used to calculate the inhibitory potency (e.g., IC₅₀) of each compound.[7]

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of NCC Inhibition This compound This compound NCC Sodium-Chloride Cotransporter (NCC) This compound->NCC Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC Inhibition Inhibition of Na+ and Cl- Reabsorption NCC->Inhibition Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Inhibition->Diuresis

Caption: Signaling pathway for this compound and Hydrochlorothiazide.

cluster_1 Experimental Workflow: Xenopus Oocyte Assay A Prepare NCC cRNA B Microinject cRNA into Xenopus Oocytes A->B C Incubate for NCC Expression B->C D Activate NCC in Cl- free hypotonic solution C->D E Incubate with 22Na+ and Inhibitor (this compound or Hydrochlorothiazide) D->E F Wash to stop uptake E->F G Measure 22Na+ with Scintillation Counter F->G H Calculate Inhibition Potency (IC50) G->H

Caption: Workflow for Xenopus oocyte sodium uptake assay.

Conclusion

Both this compound and hydrochlorothiazide exert their primary diuretic effect through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. However, experimental evidence from studies on isolated renal brush border membranes suggests that this compound possesses an additional inhibitory effect on sodium-dependent transport in the proximal tubule, an action not observed with chlorothiazide. This difference in the cellular mechanism of action may contribute to the reported clinical distinctions between these two diuretics, particularly in specific patient populations such as those with renal impairment. Further head-to-head studies utilizing cellular models like the Xenopus oocyte expression system are warranted to provide a more detailed quantitative comparison of their potencies at the NCC.

References

A Comparative In Vivo Efficacy Analysis of Metolazone and Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent thiazide-type diuretics: Metolazone (B1676511) and Chlorothiazide (B1668834). While both drugs are staples in the management of fluid overload and hypertension, their nuanced differences in pharmacokinetic and pharmacodynamic profiles warrant a detailed examination for informed application in research and clinical settings. This analysis is based on available clinical data, as direct head-to-head preclinical in vivo comparisons are limited in published literature.

Executive Summary

This compound, a quinazoline (B50416) derivative, and Chlorothiazide, a benzothiadiazine, both exert their diuretic effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. Clinical evidence, primarily from studies on acute decompensated heart failure (ADHF) where these agents are used as adjuncts to loop diuretics, suggests comparable efficacy in terms of urine output. However, this compound is noted for its longer duration of action. The choice between these two diuretics often hinges on the desired onset and duration of action, route of administration, and the patient's clinical context.

Quantitative Data Comparison

The following tables summarize the key efficacy parameters of this compound and Chlorothiazide based on clinical studies. It is important to note that in many of these studies, the drugs were administered as add-on therapy to loop diuretics in patients with diuretic resistance.

Table 1: Comparison of Diuretic Efficacy in Patients with Acute Decompensated Heart Failure (ADHF)

ParameterThis compoundChlorothiazideStudy PopulationKey Findings
Net Urine Output (72h) 4828 mL (IQR: 2800-7209 mL)3779 mL (IQR: 1885-6535 mL)55 patients with ADHF and renal dysfunctionNo significant difference in net urine output (P = 0.16).[1]
Increase in 24h Urine Output 1458 mL (IQR: 514-2401 mL)1820 mL (IQR: 890-2750 mL)168 patients with ADHF with reduced ejection fractionBoth agents similarly increased urine output when added to IV loop diuretics (P = .251).
Change in 24h Net Urine Output -1780.0 mL (IQR: -3084.5 to -853.5 mL)-1481.9 mL (IQR: -2696.0 to -641.0 mL)220 hospital encounters for ADHF with diuretic resistanceThis compound was noninferior to intravenous chlorothiazide in enhancing net urine output.[2]
Increase in 24h Urine Output 1162 mL (from 1672 to 2834 mL)2158 mL (from 1668 to 3826 mL)221 patients with AHF and renal dysfunctionChlorothiazide was associated with a greater increase in 24-hour urine output (P < 0.001).

IQR: Interquartile Range

Table 2: Comparison of Antihypertensive Efficacy

ParameterThis compound (5 mg daily)Chlorothiazide (0.5 g twice daily)Study DesignKey Findings
Blood Pressure Reduction Tendency for lower blood pressureSignificantly lower blood pressure compared to no diuretic therapyCross-over study in 20 hypertensive patientsBoth diuretics significantly lowered blood pressure. The difference between the two was not statistically significant.

Mechanism of Action: Signaling Pathway

Both this compound and Chlorothiazide share a common primary mechanism of action. They inhibit the Na+/Cl- cotransporter (NCC) located on the apical membrane of the distal convoluted tubule cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and consequently water, resulting in diuresis.[3][4]

G cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+_interstitium Na+ NCC->Na+_interstitium Reabsorption NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na+_interstitium 3 Na+ K_channel K+ Channel K+_interstitium K+ K_channel->K+_interstitium K+ K+_interstitium->NaK_ATPase 2 K+ This compound This compound / Chlorothiazide Inhibition This compound->Inhibition Inhibition->NCC Inhibition

Caption: Mechanism of action of this compound and Chlorothiazide.

Experimental Protocols

A representative experimental protocol for evaluating the diuretic and natriuretic efficacy of this compound and Chlorothiazide in a rodent model is detailed below. This protocol is a synthesis of standard methodologies.

Objective: To compare the diuretic, natriuretic, and antihypertensive effects of this compound and Chlorothiazide in a rat model.

Materials:

  • Male Wistar rats (200-250g)

  • This compound and Chlorothiazide

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Metabolic cages for urine and feces collection

  • Flame photometer for Na+ and K+ analysis

  • Chloride analyzer

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 1, 5, 10 mg/kg, p.o.)

    • Group 3: Chlorothiazide (e.g., 10, 20, 40 mg/kg, p.o.)

  • Baseline Measurements: Acclimatize rats to the metabolic cages and blood pressure measurement apparatus for 2-3 days before the experiment. Record baseline 24-hour urine volume, food and water intake, and blood pressure.

  • Dosing: On the day of the experiment, administer the respective compounds or vehicle orally (p.o.).

  • Urine Collection and Analysis: Place the rats in individual metabolic cages immediately after dosing. Collect urine over a 24-hour period. Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations.

  • Blood Pressure Measurement: Measure blood pressure at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-dosing.

  • Data Analysis: Calculate the following parameters:

    • Total urine output (mL/24h)

    • Urinary excretion of Na+, K+, and Cl- (mmol/24h)

    • Natriuretic index (ratio of Na+ excretion in the treated group to the control group)

    • Change in mean arterial pressure from baseline.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects between groups.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the efficacy of diuretic agents.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Baseline Measurements (Urine volume, BP) A->B C Randomization into Treatment Groups B->C D Oral Administration (Vehicle, this compound, Chlorothiazide) C->D E Placement in Metabolic Cages D->E G Blood Pressure Monitoring (Time-course) D->G F Urine Collection (0-24 hours) E->F H Urine Volume & Electrolyte Analysis (Na+, K+, Cl-) F->H I Data Calculation & Statistical Analysis G->I H->I J Comparative Efficacy Report I->J

References

Unlocking Diuresis: A Comparative Guide to Sequential Nephron Blockade with Metolazone and Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of fluid overload, particularly in patients with diuretic resistance, sequential nephron blockade using a combination of metolazone (B1676511) and furosemide (B1674285) has emerged as a potent therapeutic strategy. This guide provides a comprehensive comparison of this combination therapy against furosemide monotherapy, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Overcoming Diuretic Resistance: The Rationale for Combination Therapy

Furosemide, a loop diuretic, exerts its effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle. However, chronic use can lead to a phenomenon known as diuretic resistance. This is often characterized by hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT), effectively compensating for the sodium loss induced by furosemide and blunting its diuretic effect.

This compound, a thiazide-like diuretic, acts primarily on the DCT by inhibiting the Na-Cl cotransporter. By blocking this downstream site of sodium reabsorption, this compound counteracts the compensatory hypertrophy, leading to a synergistic increase in sodium and water excretion when administered with furosemide. This sequential blockade of two distinct segments of the nephron forms the basis of this effective combination therapy.

Performance Data: Furosemide vs. Furosemide + this compound

The following tables summarize key quantitative data from clinical studies, highlighting the enhanced efficacy of the combination therapy in overcoming diuretic resistance.

Table 1: Comparison of Urine Output
Treatment Group Mean Urine Output (ml/day) Source
Furosemide alone1677[1]
Furosemide + this compound2940[1]
Table 2: Comparison of Sodium Excretion
Treatment Group Mean Sodium Excretion (mval/day) Source
Furosemide alone131[1][2]
Furosemide + this compound303[1][2]
Table 3: Comparison of Weight Loss
Treatment Group Mean Weight Loss (kg) Source
Furosemide alone-Data not consistently reported for monotherapy
Furosemide + this compound6.1 (over 7 days)[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of sequential nephron blockade.

Protocol 1: Assessing Diuretic Response in a Clinical Setting

Objective: To quantify and compare the diuretic and natriuretic response to furosemide monotherapy versus furosemide in combination with this compound.

Patient Population: Hospitalized patients with severe fluid retention (e.g., due to biventricular heart failure or cirrhosis with ascites) who have shown an inadequate response to furosemide alone.[1]

Procedure:

  • Baseline Measurement: On the day prior to the intervention, collect a 24-hour urine sample to measure baseline urine volume and sodium excretion. Record the patient's body weight.

  • Intervention:

    • Control Group (Furosemide alone): Continue administration of the patient's established daily dose of furosemide (e.g., 40-370 mg/day).[1]

    • Treatment Group (Furosemide + this compound): Administer the established daily dose of furosemide in combination with a starting dose of 2.5 mg/day of this compound.[1]

  • Data Collection:

    • On the first day of the combined treatment (or the corresponding day for the control group), collect a 24-hour urine sample to measure total urine volume and sodium excretion.

    • Record the patient's body weight daily for a set period (e.g., 7 days).[1]

  • Analysis: Compare the mean change in urine volume, sodium excretion, and body weight between the two groups from baseline to the end of the study period.

Protocol 2: Standardized Assessment of Diuretic Response

Objective: To provide a standardized method for assessing diuretic response early in treatment.

Procedure:

  • Administer the diuretic therapy (e.g., intravenous furosemide).

  • Collect a spot urine sample 1-2 hours after diuretic administration.[3]

  • Measure the urinary sodium concentration in the spot sample.

  • Collect all urine for a defined period, typically 6 hours, to measure total urine output.

  • Interpretation: A urinary sodium concentration of less than 50-70 mEq/L in the spot sample is often indicative of an inadequate diuretic response.[4]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways, experimental workflow, and logical relationships involved in sequential nephron blockade.

Sequential_Nephron_Blockade cluster_nephron Nephron Thick Ascending Limb Thick Ascending Limb Distal Convoluted Tubule Distal Convoluted Tubule Collecting Duct Collecting Duct Increased Na+ and Water Excretion Increased Na+ and Water Excretion Furosemide Furosemide Na-K-2Cl Cotransporter Na-K-2Cl Cotransporter Na+ K+ 2Cl- Furosemide->Na-K-2Cl Cotransporter Inhibits This compound This compound Na-Cl Cotransporter Na-Cl Cotransporter Na+ Cl- This compound->Na-Cl Cotransporter Inhibits Increased Na+ Delivery to DCT Increased Na+ Delivery to DCT Na-K-2Cl Cotransporter->Increased Na+ Delivery to DCT Na-Cl Cotransporter->Increased Na+ and Water Excretion

Caption: Mechanism of sequential nephron blockade.

Experimental_Workflow cluster_patient_selection Patient Selection cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Patient with Diuretic Resistance Patient with Diuretic Resistance Furosemide Monotherapy Furosemide Monotherapy Patient with Diuretic Resistance->Furosemide Monotherapy Furosemide + this compound Furosemide + this compound Patient with Diuretic Resistance->Furosemide + this compound 24h Urine Collection (Volume & Na+) 24h Urine Collection (Volume & Na+) Furosemide Monotherapy->24h Urine Collection (Volume & Na+) Daily Body Weight Daily Body Weight Furosemide Monotherapy->Daily Body Weight Spot Urine Na+ (1-2h post-dose) Spot Urine Na+ (1-2h post-dose) Furosemide Monotherapy->Spot Urine Na+ (1-2h post-dose) Furosemide + this compound->24h Urine Collection (Volume & Na+) Furosemide + this compound->Daily Body Weight Furosemide + this compound->Spot Urine Na+ (1-2h post-dose) Comparison of Outcomes Comparison of Outcomes 24h Urine Collection (Volume & Na+)->Comparison of Outcomes Daily Body Weight->Comparison of Outcomes Spot Urine Na+ (1-2h post-dose)->Comparison of Outcomes

Caption: Workflow for assessing diuretic response.

Logical_Relationship Diuretic Resistance Diuretic Resistance Furosemide Monotherapy Furosemide Monotherapy Diuretic Resistance->Furosemide Monotherapy limits efficacy of Compensatory Na+ Reabsorption in DCT Compensatory Na+ Reabsorption in DCT Furosemide Monotherapy->Compensatory Na+ Reabsorption in DCT leads to Sequential Nephron Blockade Sequential Nephron Blockade Furosemide Monotherapy->Sequential Nephron Blockade Compensatory Na+ Reabsorption in DCT->Diuretic Resistance contributes to Overcoming Resistance & Enhanced Diuresis Overcoming Resistance & Enhanced Diuresis Sequential Nephron Blockade->Overcoming Resistance & Enhanced Diuresis results in This compound This compound This compound->Compensatory Na+ Reabsorption in DCT inhibits This compound->Sequential Nephron Blockade

Caption: Logic of sequential nephron blockade.

References

Preclinical Showdown: Metolazone's Therapeutic Efficacy in Heart Failure and Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive preclinical framework for validating the therapeutic effects of Metolazone in established models of heart failure and hypertension. Through direct comparison with standard-of-care alternatives and detailed experimental protocols, we offer a robust blueprint for researchers seeking to evaluate and position this compound within the current therapeutic landscape.

This compound: A Thiazide-Like Diuretic with Enduring Relevance

This compound is a quinazoline (B50416) diuretic that functions as a thiazide-like diuretic. It is primarily used to treat fluid retention (edema) associated with congestive heart failure and kidney disease, as well as hypertension.[1][2][3][4] this compound exerts its diuretic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. Unlike some other thiazide diuretics, this compound has been noted to be effective even in patients with impaired renal function.

I. Preclinical Evaluation in a Heart Failure Model

To assess the therapeutic efficacy of this compound in heart failure, a pressure-overload-induced model using transverse aortic constriction (TAC) in mice is proposed. This model effectively mimics the progression from cardiac hypertrophy to heart failure.[5][6]

Comparator Agents:
  • Furosemide: A potent loop diuretic commonly used in the management of edema associated with heart failure.[7][8][9]

  • Spironolactone: A potassium-sparing diuretic and aldosterone (B195564) antagonist known to reduce mortality and morbidity in heart failure.[2][3][10]

Hypothetical Efficacy Data in TAC-Induced Heart Failure Model
ParameterVehicle (Sham)Vehicle (TAC)This compound (10 mg/kg)Furosemide (20 mg/kg)Spironolactone (20 mg/kg)
Echocardiography
Ejection Fraction (%)65 ± 535 ± 448 ± 5 45 ± 6*50 ± 4
Fractional Shortening (%)35 ± 318 ± 225 ± 3 23 ± 3*26 ± 2
LV Mass (mg)90 ± 8150 ± 12125 ± 10 130 ± 11*120 ± 9
Histopathology
Cardiac Fibrosis (%)2 ± 0.515 ± 28 ± 1.5 10 ± 2*7 ± 1
Biomarkers
Plasma NT-proBNP (pg/mL)150 ± 30800 ± 100450 ± 70 500 ± 85*400 ± 60
Safety Parameters
Serum Potassium (mEq/L)4.5 ± 0.34.3 ± 0.43.8 ± 0.53.5 ± 0.6**5.2 ± 0.4
Serum Sodium (mEq/L)142 ± 2140 ± 3136 ± 4135 ± 5141 ± 2

*p<0.05 vs. Vehicle (TAC); **p<0.01 vs. Vehicle (TAC)

Experimental Workflow and Signaling Pathway

experimental_workflow_hf cluster_setup Model Induction & Grouping cluster_treatment Treatment Regimen (4 weeks) cluster_endpoints Endpoint Analysis animal_pool Male C57BL/6 Mice (8-10 weeks) tac_surgery Transverse Aortic Constriction (TAC) Surgery animal_pool->tac_surgery sham_surgery Sham Surgery animal_pool->sham_surgery grouping Randomization (n=10/group) tac_surgery->grouping sham_surgery->grouping vehicle_sham Vehicle (Sham) grouping->vehicle_sham Group 1 vehicle_tac Vehicle (TAC) grouping->vehicle_tac Group 2 This compound This compound (10 mg/kg/day, p.o.) grouping->this compound Group 3 furosemide Furosemide (20 mg/kg/day, p.o.) grouping->furosemide Group 4 spironolactone Spironolactone (20 mg/kg/day, p.o.) grouping->spironolactone Group 5 echo Echocardiography vehicle_sham->echo vehicle_tac->echo This compound->echo furosemide->echo spironolactone->echo histology Histopathology (Fibrosis) echo->histology biomarkers Blood & Urine Analysis histology->biomarkers data_analysis Statistical Analysis biomarkers->data_analysis

Experimental workflow for the heart failure model.

signaling_pathway_hf cluster_kidney Kidney (Distal Convoluted Tubule) cluster_effects Systemic Effects This compound This compound ncc Na-Cl Cotransporter (NCC) This compound->ncc inhibits na_cl_excretion Increased Na+ & Cl- Excretion This compound->na_cl_excretion water_excretion Increased Water Excretion (Diuresis) na_cl_excretion->water_excretion fluid_volume Decreased Extracellular Fluid Volume water_excretion->fluid_volume preload Reduced Cardiac Preload fluid_volume->preload congestion Reduced Pulmonary & Systemic Congestion preload->congestion cardiac_workload Decreased Cardiac Workload congestion->cardiac_workload hf_symptoms Amelioration of Heart Failure Symptoms cardiac_workload->hf_symptoms experimental_workflow_htn cluster_setup Animal Model & Grouping cluster_treatment Treatment Regimen (6 weeks) cluster_endpoints Endpoint Analysis shr_rats Spontaneously Hypertensive Rats (SHR, 12 weeks) grouping Randomization (n=10/group) shr_rats->grouping wky_rats Wistar-Kyoto Rats (WKY, 12 weeks) wky_control WKY (Vehicle) grouping->wky_control Group 1 shr_vehicle SHR (Vehicle) grouping->shr_vehicle Group 2 This compound This compound (5 mg/kg/day, p.o.) grouping->this compound Group 3 hctz HCTZ (10 mg/kg/day, p.o.) grouping->hctz Group 4 amlodipine Amlodipine (5 mg/kg/day, p.o.) grouping->amlodipine Group 5 bp_monitoring Tail-Cuff Blood Pressure Measurement wky_control->bp_monitoring shr_vehicle->bp_monitoring This compound->bp_monitoring hctz->bp_monitoring amlodipine->bp_monitoring urine_collection 24h Metabolic Cage Urine Collection bp_monitoring->urine_collection blood_analysis Terminal Blood Collection & Analysis urine_collection->blood_analysis data_analysis Statistical Analysis blood_analysis->data_analysis signaling_pathway_htn cluster_kidney Kidney (Distal Convoluted Tubule) cluster_effects Systemic Effects This compound This compound ncc Na-Cl Cotransporter (NCC) This compound->ncc inhibits natriuresis Increased Natriuresis & Diuresis This compound->natriuresis plasma_volume Reduced Plasma Volume natriuresis->plasma_volume cardiac_output Reduced Cardiac Output plasma_volume->cardiac_output peripheral_resistance Reduced Peripheral Vascular Resistance plasma_volume->peripheral_resistance blood_pressure Lowered Blood Pressure cardiac_output->blood_pressure peripheral_resistance->blood_pressure

References

A Head-to-Head Comparison of Metolazone and Other Thiazide-Like Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of metolazone (B1676511) with other prominent thiazide-like diuretics, namely chlorthalidone (B1668885) and indapamide (B195227). Thiazide-like diuretics are a cornerstone in the management of hypertension and edema, and understanding the nuanced differences between these agents is critical for research, clinical development, and therapeutic optimization. This document summarizes key performance metrics from experimental data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Executive Summary

This compound, chlorthalidone, and indapamide are all sulfonamide-derived diuretics that act on the distal convoluted tubule of the nephron. While they share a common primary mechanism of action—inhibition of the Na+/Cl- cotransporter—they exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical efficacy and side-effect profiles. Chlorthalidone and indapamide are generally considered more potent antihypertensive agents than hydrochlorothiazide (B1673439), a traditional thiazide diuretic.[1][2][3] this compound is particularly noted for its efficacy in patients with impaired renal function.[4] Key differences lie in their duration of action, impact on serum electrolytes, and their effects beyond simple diuresis.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for this compound, chlorthalidone, and indapamide is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located on the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[4] By blocking this transporter, these diuretics prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), subsequently reducing extracellular fluid volume, plasma volume, and cardiac output, which contributes to a decrease in blood pressure.[4]

cluster_DCT Distal Convoluted Tubule (DCT) Cell Thiazide_Like_Diuretics This compound / Chlorthalidone / Indapamide NCC Na+/Cl- Cotransporter (NCC) Thiazide_Like_Diuretics->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption Natriuresis_Diuresis Increased Natriuresis and Diuresis Na_Reabsorption->Natriuresis_Diuresis Blood_Volume Decreased Blood Volume Natriuresis_Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Primary Mechanism of Action of Thiazide-Like Diuretics

Quantitative Performance Comparison

The following tables summarize key quantitative data from comparative studies of this compound, chlorthalidone, and indapamide. It is important to note that direct head-to-head clinical trials for all parameters are limited, and some data is derived from comparisons with a common comparator (e.g., hydrochlorothiazide) or from studies in specific patient populations (e.g., heart failure).

Table 1: Antihypertensive Efficacy
DiureticDose Range (for hypertension)Mean Systolic Blood Pressure (SBP) ReductionMean Diastolic Blood Pressure (DBP) ReductionSource(s)
This compound 0.5 - 5 mg/dayStatistically and clinically significantStatistically and clinically significant[1][5][6][7]
Chlorthalidone 12.5 - 25 mg/day-3.6 mmHg (greater than HCTZ)-[2]
Indapamide 1.25 - 2.5 mg/day-5.1 mmHg (greater than HCTZ)-[2]

Note: Blood pressure reduction for this compound is described as significant, but a specific mean reduction value from a direct comparative trial with chlorthalidone or indapamide in a hypertension population was not available in the reviewed literature. The values for chlorthalidone and indapamide represent the additional reduction compared to hydrochlorothiazide (HCTZ) from a meta-analysis.

Table 2: Diuretic Potency (in Heart Failure with Diuretic Resistance)
Diuretic CombinationMean Increase in 24-hour Urine OutputSource(s)
This compound + Furosemide (B1674285) 1162 mL (from 1672 mL to 2834 mL)[8]
Chlorothiazide (B1668834) + Furosemide 2158 mL (from 1668 mL to 3826 mL)[8]
Indapamide + Furosemide No significant difference in total urine output compared to this compound + Furosemide[9]

Note: This data is from a study in patients with acute decompensated heart failure and diuretic resistance, and may not directly reflect diuretic potency in a stable outpatient hypertension setting.

Table 3: Impact on Serum Electrolytes
DiureticEffect on Serum PotassiumSource(s)
This compound Dose-related reductions; Hypokalemia is a known side effect.[1][10][11][12]
Chlorthalidone Can cause hypokalemia.[11][13]
Indapamide Can cause hypokalemia, though some studies suggest a lower risk compared to other thiazides.[13]
Table 4: Pharmacokinetic Properties
DiureticHalf-life (t½)BioavailabilitySource(s)
This compound ~6-8 hoursVariable[4]
Chlorthalidone 40 - 60 hours~64%[13]
Indapamide 14 - 18 hours>90%[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key protocols used in the assessment of thiazide-like diuretics.

Antihypertensive Efficacy Assessment: Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To assess the 24-hour efficacy of an antihypertensive agent.

Methodology:

  • Patient Selection: Patients with a diagnosis of essential hypertension are recruited. A washout period for any previous antihypertensive medication is typically implemented.

  • Baseline ABPM: A validated ABPM device is fitted to the patient to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.

  • Randomization and Treatment: Patients are randomized to receive either the investigational diuretic (e.g., this compound) or a comparator (e.g., chlorthalidone, indapamide, or placebo) at a specified dose and frequency for a predetermined duration (e.g., 4-12 weeks).

  • Follow-up ABPM: The 24-hour ABPM is repeated at the end of the treatment period under similar conditions to the baseline measurement.

  • Data Analysis: The primary endpoints are the mean changes in 24-hour, daytime, and nighttime systolic and diastolic blood pressure from baseline to the end of treatment, compared between the treatment groups.

Patient_Recruitment Recruit Hypertensive Patients Washout Medication Washout Period Patient_Recruitment->Washout Baseline_ABPM Baseline 24-hour ABPM Washout->Baseline_ABPM Randomization Randomize to Treatment Groups (this compound vs. Comparator) Baseline_ABPM->Randomization Treatment_Period Treatment Period (e.g., 4-12 weeks) Randomization->Treatment_Period Followup_ABPM Follow-up 24-hour ABPM Treatment_Period->Followup_ABPM Data_Analysis Analyze Change in 24-hour BP Followup_ABPM->Data_Analysis

Experimental Workflow for ABPM in Antihypertensive Trials
Diuretic Potency Assessment: 24-Hour Urine Collection

Objective: To quantify the diuretic and natriuretic effect of a diuretic agent.

Methodology:

  • Patient Preparation: Patients are typically maintained on a standardized diet and fluid intake for a period before and during the urine collection to minimize variability.

  • Collection Initiation: The collection begins at a specific time (e.g., 8:00 AM). The patient first empties their bladder, and this urine is discarded. This time is recorded as the start time.

  • 24-Hour Collection: All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative. The container is kept refrigerated or on ice throughout the collection period.

  • Final Collection: Exactly 24 hours after the start time, the patient empties their bladder one last time, and this urine is added to the collection container. This is the end of the collection period.

  • Laboratory Analysis: The total volume of the 24-hour urine collection is measured. Aliquots are then analyzed for the concentration of electrolytes, primarily sodium (Na+), to determine the total 24-hour sodium excretion.

  • Data Comparison: The 24-hour urine volume and sodium excretion are compared between different diuretic treatment groups or against a baseline measurement.

Start Start Collection (Discard First Void) Collect Collect All Urine for 24 Hours Start->Collect End End Collection (Include Final Void at 24h) Collect->End Measure_Volume Measure Total Urine Volume End->Measure_Volume Analyze_Na Analyze Urine Sodium Concentration Measure_Volume->Analyze_Na Calculate_Excretion Calculate 24h Sodium Excretion Analyze_Na->Calculate_Excretion

Workflow for 24-Hour Urine Collection and Analysis

Conclusion

This compound, chlorthalidone, and indapamide are all effective thiazide-like diuretics with a shared primary mechanism of action. The choice between these agents in a research or clinical development setting may be guided by their specific pharmacokinetic and pharmacodynamic properties. Chlorthalidone and indapamide appear to offer greater antihypertensive potency compared to traditional thiazides.[1][2][3] this compound's utility in patients with renal impairment is a significant advantage.[4] Future head-to-head clinical trials are warranted to provide a more direct and comprehensive comparison of these agents, particularly in the context of long-term cardiovascular outcomes and metabolic effects in diverse patient populations.

References

Cross-Reactivity of Metolazone in Diuretic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diuretics in biological samples is paramount for both clinical monitoring and forensic toxicology. Immunoassays, prized for their speed and high-throughput capabilities, are a common screening tool. However, the structural similarity among diuretic compounds, particularly within the thiazide and thiazide-like class, raises a critical issue: analytical cross-reactivity. This guide provides a comparative overview of the cross-reactivity of metolazone (B1676511) in assays designed for other commonly prescribed diuretics, such as hydrochlorothiazide (B1673439) and chlorthalidone (B1668885). Understanding the potential for this compound to interfere with these assays is crucial for accurate data interpretation and avoiding misidentification or misquantification, which can have significant clinical and research implications.

Understanding the Basis of Cross-Reactivity

This compound, a quinazoline-based diuretic, shares structural similarities with thiazide and thiazide-like diuretics, including a sulfonamide group, which is a common feature among many of these compounds.[1][2] This structural resemblance is the primary reason for potential cross-reactivity in immunoassays, where antibodies developed to recognize a specific diuretic may also bind to structurally related molecules.[3] The degree of cross-reactivity is dependent on the specificity of the antibodies used in the assay.

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), offer higher specificity and can readily distinguish between different diuretic compounds, thus minimizing the issue of cross-reactivity.[4][5] However, immunoassays are often used for initial screening due to their convenience and speed.

Comparative Analysis of this compound Cross-Reactivity

While specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays for other diuretics is not always readily available in peer-reviewed literature, the principles of immunoassay development and validation provide a framework for understanding this issue. Manufacturers of immunoassay kits typically conduct cross-reactivity studies against a panel of structurally related compounds. The results are usually expressed as the percentage of cross-reactivity, which is the ratio of the concentration of the target analyte to the concentration of the cross-reacting substance that produces the same analytical signal.

Below is a representative table illustrating potential cross-reactivity of this compound in hypothetical immunoassays for hydrochlorothiazide and chlorthalidone, based on the principles of structural similarity. It is important to note that these are illustrative values, and actual cross-reactivity can vary significantly between different antibody lots and assay manufacturers.

Assay Target Cross-Reactant Illustrative Cross-Reactivity (%) Analytical Method
HydrochlorothiazideThis compound1 - 10%Competitive ELISA
ChlorthalidoneThis compound< 5%Competitive ELISA
HydrochlorothiazideChlorthalidone5 - 20%Competitive ELISA
ChlorthalidoneHydrochlorothiazide10 - 30%Competitive ELISA

Experimental Protocols for Assessing Cross-Reactivity

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for another diuretic, such as hydrochlorothiazide.

Principle of Competitive ELISA

In a competitive ELISA, the cross-reacting compound (this compound) competes with the target analyte (hydrochlorothiazide) for a limited number of binding sites on a specific antibody. The assay is typically performed in a microplate pre-coated with an antibody against the target diuretic. A known amount of enzyme-labeled diuretic is added along with the sample containing the potential cross-reacting substance. The amount of enzyme-labeled diuretic that binds to the antibody is inversely proportional to the concentration of the diuretic or cross-reacting substance in the sample.

Materials
  • Microtiter plates coated with anti-hydrochlorothiazide antibody

  • This compound, hydrochlorothiazide, and chlorthalidone standards

  • Enzyme-conjugated hydrochlorothiazide

  • Substrate solution for the enzyme

  • Stop solution

  • Wash buffer

  • Sample diluent

Procedure
  • Standard Curve Preparation: Prepare a series of dilutions of the hydrochlorothiazide standard to generate a standard curve.

  • Cross-Reactant Dilutions: Prepare a series of dilutions of this compound and other potential cross-reactants (e.g., chlorthalidone).

  • Assay Procedure: a. Add the standards, controls, and dilutions of the potential cross-reactants to the antibody-coated microplate wells. b. Add the enzyme-conjugated hydrochlorothiazide to each well. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Stop the reaction by adding a stop solution. g. Read the absorbance of each well using a microplate reader.

  • Data Analysis: a. Plot the absorbance values against the concentrations of the hydrochlorothiazide standards to generate a standard curve. b. Determine the concentration of each cross-reactant dilution that gives a response equivalent to a specific concentration on the standard curve (typically the 50% inhibition concentration, IC50). c. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Cross-Reactant at IC50) x 100

Visualization of Experimental Workflow and Molecular Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the structural relationships between this compound and other thiazide-like diuretics.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_standards Prepare Diuretic Standards (Target & Cross-Reactants) add_samples Add Standards & Samples to Plate prep_standards->add_samples prep_conjugate Prepare Enzyme-Conjugate add_conjugate Add Enzyme-Conjugate prep_conjugate->add_conjugate prep_plate Prepare Antibody-Coated Plate prep_plate->add_samples add_samples->add_conjugate incubation Incubate (Competitive Binding) add_conjugate->incubation wash Wash Plate incubation->wash add_substrate Add Substrate wash->add_substrate color_dev Color Development add_substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Calculate IC50 Values std_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Fig. 1: Experimental workflow for determining diuretic cross-reactivity in a competitive ELISA.

Diuretic_Structures This compound This compound (Quinazoline) Hydrochlorothiazide Hydrochlorothiazide (Thiazide) This compound->Hydrochlorothiazide Structural Similarity (Sulfonamide Group) Chlorthalidone Chlorthalidone (Thiazide-like) This compound->Chlorthalidone Structural Similarity (Sulfonamide Group) Hydrochlorothiazide->Chlorthalidone High Structural Similarity Indapamide Indapamide (Thiazide-like) Chlorthalidone->Indapamide Structural Similarity (Thiazide-like)

Fig. 2: Logical relationship illustrating the structural similarities among common diuretics.

Conclusion

The potential for cross-reactivity of this compound in immunoassays designed for other diuretics is a significant consideration for any laboratory involved in diuretic testing. Due to their structural similarities, particularly the presence of a sulfonamide moiety, a degree of cross-reactivity is to be expected. While highly specific methods like LC-MS/MS can eliminate this issue, the convenience of immunoassays necessitates a thorough understanding of their limitations. Researchers and drug development professionals must be aware of the potential for false-positive or inaccurate quantitative results when using immunoassays for diuretic screening in the presence of this compound. It is imperative to consult the manufacturer's data for specific cross-reactivity information for the assay being used and to confirm any positive screening results with a more specific confirmatory method.

References

A Researcher's Guide to Statistical Analysis for Comparing Diuretic Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, accurately assessing and comparing the efficacy of novel diuretic agents is a critical step. This guide provides a comprehensive overview of the statistical methods and experimental protocols essential for robust preclinical evaluation. By adhering to standardized procedures and appropriate statistical analysis, researchers can generate reliable and comparable data to support the advancement of new diuretic therapies.

Experimental Protocols for Assessing Diuretic Efficacy

The foundation of any comparative analysis lies in a well-designed experimental protocol. In preclinical studies, in vivo models, primarily using rats or mice, are the gold standard for evaluating diuretic efficacy.[1][2] A widely accepted method is the Lipschitz test, which forms the basis for many diuretic screening studies.[3][4]

A typical experimental workflow involves acclimatizing the animals, establishing baseline measurements, administering the test compounds, and collecting urine over a specified period.[2] The use of metabolic cages is crucial for the accurate collection of urine and prevention of fecal contamination.[3]

A Standard Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g) are commonly used.[3]

  • Acclimatization: Animals should be acclimatized to the metabolic cages for several days before the experiment.

  • Grouping: Animals are randomly assigned to several groups (n=6-8 per group):

    • Vehicle Control (e.g., Normal Saline)

    • Positive Control (e.g., Furosemide, Hydrochlorothiazide)

    • Test Compound (at various doses)

  • Hydration: A saline load (e.g., 5 ml/100g body weight) is administered orally to ensure adequate urine flow.[3]

  • Drug Administration: The test compound, positive control, or vehicle is administered, often orally (p.o.) or intraperitoneally (i.p.).[2]

  • Urine Collection: Urine is collected over a period of 5 to 24 hours.[3]

  • Parameter Measurement: The total volume of urine is recorded. Urine samples are then analyzed for electrolyte concentrations (Na+, K+, Cl-).[4]

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization & Grouping Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements Randomization->Baseline_Measurements Hydration Saline Loading Baseline_Measurements->Hydration Drug_Admin Drug Administration (Vehicle, Positive Control, Test Article) Hydration->Drug_Admin Urine_Collection Urine Collection (Metabolic Cages) Drug_Admin->Urine_Collection Urine_Analysis Urine Volume & Electrolyte Analysis Urine_Collection->Urine_Analysis Statistical_Analysis Statistical Analysis Urine_Analysis->Statistical_Analysis Data_Interpretation Data Interpretation & Comparison Statistical_Analysis->Data_Interpretation

Experimental workflow for preclinical diuretic efficacy studies.

Key Parameters for Efficacy Comparison

To objectively compare diuretic agents, several quantitative parameters are calculated from the experimental data. These indices provide a standardized measure of diuretic and natriuretic effects.

ParameterFormula / DescriptionSignificance
Urine Volume Total volume of urine excreted (ml/100g body weight) over a specific time period.A primary indicator of diuresis.
Electrolyte Excretion (Na+, K+, Cl-) Concentration of each electrolyte (mEq/L) multiplied by the urine volume.Measures the saluretic effect of the compound.[5]
Diuretic Index Ratio of the mean urine volume of the test group to the mean urine volume of the control group.A simple comparison of water excretion relative to the baseline.[4]
Lipschitz Value Ratio of the response of the test compound to the response of a standard diuretic (e.g., urea). A value ≥ 1 indicates a positive effect, while ≥ 2 suggests potent activity.[3][5]A standardized comparison against a known diuretic agent.
Saluretic Index (Urinary Na+ + Urinary Cl-) / Urinary K+Indicates the desired effect of sodium and chloride excretion relative to the potentially undesirable potassium loss.
Natriuretic Index Ratio of Na+ excretion in the test group to the control group.Specifically quantifies the sodium excretion effect.[4]
Carbonic Anhydrase Inhibition (Urinary Na+ + Urinary K+) / Urinary Cl-A value close to 1 suggests inhibition of carbonic anhydrase.[6]

Statistical Analysis

For comparing the means of multiple groups, one-way analysis of variance (ANOVA) is commonly employed.[4][7] If the ANOVA test shows a significant difference between the groups (p < 0.05), post-hoc tests are used to identify which specific groups differ from one another. Common post-hoc tests include:

  • Tukey's Multiple Comparison Test: Used when comparing all groups to each other.[7]

  • Dunnett's Multiple Comparison Test: Used when comparing all test groups to a single control group.[4]

In cases where the data does not follow a normal distribution, a non-parametric test , such as the Kruskal-Wallis test followed by Dunn's post-hoc test, is more appropriate.[3] The results are typically expressed as the mean ± standard error of the mean (SEM).[7]

Signaling Pathways in Diuretic Action

Diuretics exert their effects by targeting specific ion transporters along the nephron. Understanding these pathways is crucial for interpreting experimental results and for the rational design of new diuretic agents. For instance, loop diuretics inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.

cluster_0 cluster_1 cluster_2 Lumen Tubular Lumen Cell Tubular Epithelial Cell Blood Peritubular Capillary Na_in Na+ NKCC2 Na-K-2Cl Cotransporter Na_in->NKCC2 K_in K+ K_in->NKCC2 ROMK ROMK K_in->ROMK Efflux Cl_in 2Cl- Cl_in->NKCC2 NKCC2->Na_in Influx NKCC2->K_in Influx NKCC2->Cl_in Influx NaK_ATPase Na+/K+-ATPase Na_out Na+ NaK_ATPase->Na_out Efflux/Influx K_out K+ NaK_ATPase->K_out Efflux/Influx Loop_Diuretic Loop Diuretic Loop_Diuretic->NKCC2 Inhibition

References

Validating Metolazone's In Vitro Actions in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metolazone's performance with alternative diuretics, supported by experimental data from in vitro and in vivo animal models. It is designed to assist researchers in understanding the validation of this compound's mechanisms of action and its comparative efficacy.

In Vitro Findings: Elucidating the Molecular Mechanisms of This compound (B1676511)

In vitro studies have been instrumental in defining the primary and secondary mechanisms of action of this compound. The primary target is the sodium-chloride cotransporter (NCC), located in the distal convoluted tubule of the kidney. This compound inhibits NCC, leading to decreased reabsorption of sodium and chloride ions and subsequent diuresis.[1][2][3][4][5] A secondary site of action has been identified in the proximal convoluted tubule.[1]

More recently, in vitro screening of FDA-approved drugs identified this compound as an activator of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[6] This finding suggests a potential for drug-drug interactions.

Animal Model Validation: Translating In Vitro Discoveries to In Vivo Efficacy

Studies in animal models, primarily rats and dogs, have been crucial in validating the in vitro findings and characterizing the physiological effects of this compound.

In anesthetized dogs, this compound administered intravenously increased urine flow and the urinary excretion of sodium and potassium.[1][7] Stop-flow experiments in dogs confirmed that the diuretic action of this compound is primarily due to the inhibition of sodium reabsorption in the distal nephron segments.[1][7]

A comparative study in thyroparathyroidectomized dogs demonstrated that while both this compound and the thiazide diuretic chlorothiazide (B1668834) have a primary effect on the cortical diluting segment, this compound also possesses a proximal site of action.[8] This study also highlighted that this compound was minimally kaliuretic (potassium-sparing) compared to chlorothiazide.[1]

In a rat model, parenteral administration of this compound resulted in a significant increase in urine output and sodium concentration in the urine.[9] When combined with the loop diuretic furosemide, this compound produced a synergistic effect, leading to a greater increase in urine volume and sodium excretion.[9]

Data Presentation: Quantitative Comparison of this compound and Alternatives in Animal Models

The following tables summarize the quantitative data from key animal studies, providing a clear comparison of this compound's effects with other diuretics.

Table 1: Effects of Intravenous this compound on Renal Parameters in Anesthetized Dogs

ParameterControl (Baseline)This compound (1.0 mg/kg, i.v.)
Urine Flow (ml/min)IncreasedData not specified
Urinary Sodium Excretion (µEq/min)IncreasedData not specified
Urinary Potassium Excretion (µEq/min)IncreasedData not specified
Urinary Na/K Ratio5.69 ± 0.828.07 ± 0.76

Data adapted from a study in anesthetized dogs. The study noted increases in urine flow and sodium/potassium excretion but did not provide specific mean values for all parameters.[1][7]

Table 2: Comparative Effects of this compound and Furosemide on Diuresis and Natriuresis in Rats

Treatment GroupDose24-hour Urine Volume (mL)Urinary Sodium Concentration (µmol/L)
Vehicle (Tris buffer)-9 ± 1194 ± 41
This compound2 mg/kg16 ± 3278 ± 76
Furosemide2 mg/kg9 ± 1194 ± 41
Furosemide4 mg/kg14 ± 2206 ± 108
Furosemide6 mg/kg17 ± 2229 ± 91
This compound + Furosemide4 mg/kg + 4 mg/kg21 ± 1326 ± 108

Data from a study in Sprague Dawley male rats receiving intraperitoneal injections.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro [3H]this compound Binding Assay in Rat Kidney Membranes

This protocol is based on the methodology used to identify and characterize the thiazide diuretic receptor in rat kidneys.[5][10]

Objective: To determine the binding affinity and density of this compound to its receptor in rat kidney tissue.

Materials:

  • Male Wistar-Kyoto (WKY) or spontaneously hypertensive rats (SHR)

  • [3H]this compound (radioligand)

  • Non-radiolabeled this compound and other thiazide diuretics (for competition assays)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Euthanize rats and perfuse kidneys with ice-cold saline.

    • Dissect the renal cortex and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Incubate kidney membranes with varying concentrations of [3H]this compound in the presence (non-specific binding) or absence (total binding) of a high concentration of non-radiolabeled this compound.

    • For competition assays, incubate membranes with a fixed concentration of [3H]this compound and varying concentrations of competitor diuretics.

    • Incubate at a specified temperature and time to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the saturation binding data to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

    • Analyze the competition binding data to determine the inhibitory constant (Ki) for each competitor.

In Vivo Diuretic and Natriuretic Efficacy Study in Rats

This protocol is adapted from a study comparing the effects of parenteral this compound and Furosemide in rats.[9]

Objective: To evaluate the diuretic and natriuretic effects of this compound alone and in combination with a loop diuretic in a rat model.

Animal Model: Male Sprague Dawley rats (400-450 g).

Materials:

  • This compound

  • Furosemide

  • Vehicle control (e.g., Tris buffer)

  • Metabolic cages for urine collection

  • Flame photometer for sodium analysis

  • Standard laboratory equipment for intraperitoneal injections

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours before the experiment to allow for acclimatization. Provide free access to food and water.

  • Treatment Groups: Divide rats into the following groups (n=6 per group):

    • Group 1: Vehicle control (IP injection)

    • Group 2: this compound (e.g., 2 mg/kg, IP)

    • Group 3: Furosemide (e.g., 4 mg/kg, IP)

    • Group 4: this compound + Furosemide (e.g., 4 mg/kg each, IP)

  • Drug Administration: Administer the respective treatments via intraperitoneal injection.

  • Urine Collection: Collect urine over a 24-hour period following drug administration.

  • Urine Analysis:

    • Measure the total urine volume for each rat.

    • Determine the sodium concentration in the urine samples using a flame photometer.

  • Data Analysis:

    • Calculate the mean urine volume and sodium concentration for each treatment group.

    • Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the diuretic and natriuretic effects.

Mandatory Visualization

Signaling Pathways

Metolazone_NCC_Inhibition cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium Na+ Na+ NCC NCC (Sodium-Chloride Cotransporter) Na+->NCC Cl- Cl- Cl-->NCC Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in This compound This compound This compound->NCC Inhibition NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Na_out Na+ NaK_ATPase->Na_out K_out K+ K_out->NaK_ATPase Na_blood Na+ to Blood Na_out->Na_blood K_blood K+ from Blood K_blood->K_out

Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.

Metolazone_PXR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metolazone_cyto This compound PXR PXR Metolazone_cyto->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (PPRE) PXR_RXR->PPRE CYP3A4 CYP3A4 Gene PPRE->CYP3A4 Induction MDR1 MDR1 Gene PPRE->MDR1 Induction Transcription Increased Transcription CYP3A4->Transcription MDR1->Transcription

Caption: this compound activates PXR, inducing CYP3A4 and MDR1 gene expression.

Experimental Workflow

Animal_Study_Workflow Acclimatization Acclimatization of Rats in Metabolic Cages Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Administration Intraperitoneal Administration of This compound, Furosemide, or Vehicle Grouping->Administration Urine_Collection 24-hour Urine Collection Administration->Urine_Collection Analysis Measurement of Urine Volume and Sodium Concentration Urine_Collection->Analysis Data_Analysis Statistical Analysis of Diuretic and Natriuretic Effects Analysis->Data_Analysis

Caption: Workflow for assessing diuretic efficacy in a rat model.

References

Comparative proteomics of renal cells treated with Metolazone vs. other diuretics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the differential proteomic effects of Metolazone (B1676511) in comparison to other diuretic classes on renal cells.

This guide provides a comparative overview of the known molecular effects of this compound on renal cells and contrasts them with other commonly used diuretics. While direct comparative proteomic studies on renal cells are not extensively available in the current literature, this document synthesizes existing data on diuretic mechanisms and urinary proteome analysis to offer a framework for future research and to inform drug development strategies.

Introduction to this compound and Other Diuretics

This compound is a quinazoline-based diuretic that functions similarly to thiazide diuretics by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][2] This action leads to increased excretion of sodium and water, which is beneficial in treating conditions like hypertension and edema associated with congestive heart failure or renal disease.[2][3] Unlike some other diuretics, this compound has been shown to be effective even in patients with reduced kidney function.[1]

Other major classes of diuretics include:

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Also target the NCC in the distal convoluted tubule.

  • Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the loop of Henle by inhibiting the Na-K-Cl cotransporter (NKCC2).

  • Potassium-Sparing Diuretics (e.g., Spironolactone): Work in the collecting duct, often by antagonizing the aldosterone (B195564) receptor.

The distinct mechanisms of action of these diuretic classes suggest that they are likely to have differential effects on the proteome of renal cells.

Comparative Effects on the Urinary Proteome

A study on the effects of furosemide, hydrochlorothiazide (B1673439), and spironolactone (B1682167) on the urinary proteome in rats revealed that different diuretics induce distinct changes in protein excretion.[4][5] Furosemide and spironolactone were found to significantly alter the urinary proteome, while hydrochlorothiazide had a lesser impact at the tested dosages.[4][5] Notably, no significantly changed proteins were shared between any two diuretic groups, indicating unique molecular responses to each drug.[4] This underscores the importance of conducting specific comparative proteomic studies for this compound.

Table 1: Summary of a Study on Diuretic Effects on the Urinary Proteome

Diuretic ClassRepresentative DrugKey Findings on Urinary Proteome
Loop DiureticFurosemideSignificant changes in the urinary proteome, with 7 proteins showing significant alterations in abundance.[6]
Thiazide DiureticHydrochlorothiazideModest changes in the urinary proteome, with only 2 proteins significantly altered.[4][5]
Potassium-Sparing DiureticSpironolactoneSignificant changes in the urinary proteome, with 5 proteins identified as significantly altered.[6]

Known Molecular Mechanisms and Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of the NCC.[1][3] However, research has also unveiled a distinct signaling pathway activated by this compound. It has been shown to activate the human pregnane (B1235032) X receptor (PXR), which in turn induces the expression of cytochrome P450 3A4 (CYP3A4) and the multidrug-resistance protein 1 (MDR1).[7][8] This activation of PXR by this compound appears to be unique among the tested thiazide and non-thiazide diuretics.[7][8]

This finding is significant as PXR is a key regulator of drug metabolism and disposition. Its activation can lead to drug-drug interactions, which is an important consideration in clinical practice, especially for patients on multiple medications.[7]

Metolazone_PXR_Signaling This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA Promoter Region of Target Genes PXR_RXR->DNA binds to CYP3A4 CYP3A4 Expression DNA->CYP3A4 induces MDR1 MDR1 Expression DNA->MDR1 induces DrugMetabolism Altered Drug Metabolism and Disposition CYP3A4->DrugMetabolism MDR1->DrugMetabolism

Caption: this compound-activated PXR signaling pathway.

Proposed Experimental Protocol for Comparative Proteomics

To directly compare the proteomic effects of this compound with other diuretics on renal cells, a quantitative proteomic study could be designed as follows.

Objective: To identify and quantify the differential protein expression in cultured human renal proximal tubule epithelial cells (RPTECs) following treatment with this compound, Hydrochlorothiazide, and Furosemide.

Experimental Workflow:

Proteomics_Workflow cluster_culture Cell Culture and Treatment cluster_proteomics Proteomic Analysis cluster_data Data Analysis RPTEC Human RPTECs Treatment Treat with: - Vehicle (Control) - this compound - Hydrochlorothiazide - Furosemide RPTEC->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Protein Identification & Quantification LCMS->Quant Stats Statistical Analysis (e.g., ANOVA) Quant->Stats Bioinformatics Bioinformatics Analysis (Pathway, GO) Stats->Bioinformatics

Caption: Experimental workflow for comparative proteomics.

Methodology:

  • Cell Culture: Human RPTECs will be cultured under standard conditions.

  • Diuretic Treatment: Cells will be treated with clinically relevant concentrations of this compound, Hydrochlorothiazide, Furosemide, or a vehicle control for 24 hours.

  • Protein Extraction and Digestion: Following treatment, cells will be lysed, and proteins will be extracted. The protein concentration will be determined, and equal amounts of protein from each sample will be subjected to in-solution trypsin digestion.

  • LC-MS/MS Analysis: The resulting peptide mixtures will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification. Label-free quantification or isotopic labeling methods (e.g., TMT, SILAC) could be employed.

  • Data Analysis: The raw mass spectrometry data will be processed using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Statistical analysis will be performed to identify proteins that are differentially expressed between the different treatment groups.

  • Bioinformatics Analysis: The list of differentially expressed proteins will be subjected to bioinformatics analysis to identify enriched biological pathways, molecular functions, and cellular components.

Potential for Future Research and Drug Development

A comprehensive comparative proteomic analysis of renal cells treated with this compound versus other diuretics could provide invaluable insights for:

  • Biomarker Discovery: Identifying unique protein signatures associated with the response to this compound could lead to the development of biomarkers for predicting efficacy or adverse effects.

  • Mechanism of Action: Elucidating the off-target effects and signaling pathways modulated by this compound can provide a more complete understanding of its pharmacological profile.

  • Drug Development: The data generated could inform the development of new diuretic agents with improved efficacy and safety profiles. For instance, understanding the structural basis for this compound's activation of PXR could guide the design of new drugs that avoid this interaction.[7]

References

A Comparative Analysis of the Plasma Half-Life of Metolazone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plasma half-life of the diuretic medication Metolazone (B1676511) and its structural and functional analogs. The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery. The data is compiled from various pharmacokinetic studies and presented in a clear, comparative format. Detailed experimental methodologies are also provided to aid in the replication and validation of these findings.

Comparative Plasma Half-Life Data

The following table summarizes the reported plasma half-life of this compound and its common analogs. It is important to note that the half-life of a drug can be influenced by various factors, including the specific formulation, the patient's physiological condition (e.g., renal function), and the analytical methods used for its determination.

CompoundDrug ClassPlasma Half-Life (hours)
This compound Quinazoline diuretic6 - 20[1]
Indapamide Thiazide-like diuretic14 - 18[2][3][4]
Chlorthalidone Thiazide-like diuretic40 - 60[5][6]
Hydrochlorothiazide Thiazide diuretic5.6 - 15[7][8][9][10]
Quinethazone Quinazoline diureticData not readily available in the reviewed literature.

Experimental Protocols for Half-Life Determination

The determination of a drug's plasma half-life is a critical component of pharmacokinetic studies. The following is a generalized protocol based on methodologies cited in the literature for this compound and its analogs.

Study Design and Subject Enrollment
  • Study Population: Healthy human volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study group and to minimize variability.

  • Dosing: A single oral dose of the diuretic (e.g., this compound, Indapamide, etc.) is administered to the subjects.

  • Ethical Considerations: All studies must be conducted in accordance with the Declaration of Helsinki and approved by an institutional review board or ethics committee. Informed consent is obtained from all participants.

Biological Sample Collection
  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Method for Drug Quantification
  • Sample Preparation: The drug and its potential metabolites are extracted from the plasma samples. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This involves the use of an organic solvent to separate the analyte from the aqueous plasma matrix.

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

  • Analytical Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.

    • Chromatographic Separation: A C18 reverse-phase column is frequently used to separate the analyte from endogenous plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

    • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the detection of the parent drug and its internal standard.

Pharmacokinetic Analysis
  • Data Analysis Software: Pharmacokinetic parameters, including the elimination half-life (t½), are calculated from the plasma concentration-time data using specialized software such as Phoenix WinNonlin.

  • Non-Compartmental Analysis: The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve. The half-life is then calculated using the formula: t½ = 0.693 / λz .

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study to determine the plasma half-life of an oral diuretic.

experimental_workflow cluster_study_setup Study Setup cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation subject_enrollment Subject Enrollment dosing Oral Drug Administration subject_enrollment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_extraction Sample Extraction (LLE/SPE) plasma_separation->sample_extraction hplc_msms HPLC-MS/MS Quantification sample_extraction->hplc_msms pk_analysis Pharmacokinetic Analysis (WinNonlin) hplc_msms->pk_analysis half_life Half-Life Determination pk_analysis->half_life

References

Safety Operating Guide

Proper Disposal of Metolazone in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of metolazone (B1676511), a quinazoline (B50416) diuretic, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), this compound should not be treated as common trash or flushed down the drain.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that proper personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize the risk of inhalation.[1][2][3] In case of a spill, sweep up the material, avoid generating dust, and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound from a laboratory setting is to manage it as a non-hazardous pharmaceutical waste designated for incineration.

  • Segregation: Isolate all this compound waste, including pure substance, contaminated labware (e.g., weighing boats, gloves, wipes), and expired solutions, from other waste streams. It is critical to not mix non-hazardous pharmaceutical waste with hazardous, radioactive, or general laboratory trash.[4][5]

  • Containerization: Place the segregated this compound waste into a clearly labeled, dedicated container. The container should be white with a blue lid, the standard for non-RCRA pharmaceutical waste, and must be clearly labeled "For Incineration."[4] Ensure the container is securely sealed to prevent any leakage or spillage.

  • Labeling: The waste container must be accurately labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name of the primary constituent, "this compound."

  • Storage: Store the sealed and labeled container in a designated, secure area away from general laboratory traffic and public access until it is collected by a certified waste management vendor.[4]

  • Vendor Collection: Arrange for the collection and disposal of the container by a licensed and reputable pharmaceutical waste disposal company. This vendor will be responsible for the proper transportation and incineration of the waste in compliance with all federal, state, and local regulations.[5]

Summary of this compound Disposal Procedures

ParameterGuidelineSource
Waste Classification Non-Hazardous Pharmaceutical Waste (Non-RCRA)[1]
Primary Disposal Method Incineration[4][5]
Sewer/Drain Disposal Prohibited[2]
Landfill/Trash Disposal Not Recommended[4]
Container Type White container with a blue lid, clearly labeled "For Incineration"[4]
Required PPE Safety goggles, gloves, lab coat[1][2][3]

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

MetolazoneDisposal start This compound Waste Generated is_rcra Is it a RCRA Hazardous Waste? start->is_rcra non_hazardous Classify as Non-Hazardous Pharmaceutical Waste is_rcra->non_hazardous No segregate Segregate from other waste streams non_hazardous->segregate containerize Place in a dedicated, labeled container (White with Blue Lid) segregate->containerize label Label container: 'For Incineration' containerize->label store Store in a secure, designated area label->store vendor Arrange for collection by a certified waste vendor store->vendor incinerate Incineration vendor->incinerate

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metolazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Metolazone, a quinazoline (B50416) diuretic. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[1][2][3][4] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesShould be worn with side-shields to protect against dust particles and splashes.[4]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[5] Always inspect gloves for tears or holes before use.
Body Protection Laboratory Coat or Impervious GownA long-sleeved lab coat should be worn to protect the arms and body.[4] For tasks with a higher risk of contamination, a disposable, back-closing gown is advised.
Respiratory Protection RespiratorUse a NIOSH-approved respirator when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[1]

Operational Plan for Handling this compound

A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram outlines the key steps to be followed in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Don Appropriate PPE b Work in a Ventilated Area a->b c Weigh and Prepare Solutions b->c d Minimize Dust Generation c->d e Decontaminate Work Surfaces d->e f Dispose of Waste Properly e->f g Remove and Dispose of PPE f->g h Store in a Tightly Sealed Container g->h i Store in a Cool, Dry, Well-Ventilated Area h->i

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols: Safe Handling and Spill Management

General Handling Protocol:

  • Preparation: Before handling this compound, ensure that an eyewash station and safety shower are readily accessible.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][4]

  • Weighing and Transfer: When weighing or transferring this compound powder, use techniques that minimize dust generation. A spatula or scoop should be used to gently handle the powder. Avoid pouring the powder from a height.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.

  • Post-Handling: After handling is complete, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill Cleanup Protocol:

  • Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Before cleaning the spill, don the appropriate PPE, including a respirator if the spill involves a significant amount of powder.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a suitable, labeled disposal container.[1] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused this compound: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not discharge it into drains or the environment.[3] It should be collected in a clearly labeled, sealed container.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Disposal Vendor: All waste containing this compound should be handled by a licensed hazardous waste disposal company.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Plan start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. is_liquid->liquid_waste Yes rinse_container Triple-rinse with appropriate solvent. is_container->rinse_container Yes end Dispose of all hazardous waste through a licensed vendor. is_container->end No solid_waste->end liquid_waste->end collect_rinsate Collect rinsate as liquid hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines. collect_rinsate->dispose_container dispose_container->end

Caption: A decision-making diagram for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolazone
Reactant of Route 2
Metolazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.